4-Hydroxyphthalonitrile
Description
The exact mass of the compound 3,4-Dicyanophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVOPKROFUTOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397689 | |
| Record name | 3,4-Dicyanophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30757-50-7 | |
| Record name | 3,4-Dicyanophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxybenzene-1,2-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Hydroxyphthalonitrile: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
4-Hydroxyphthalonitrile, also known as 3,4-dicyanophenol, is a versatile aromatic building block of significant interest in materials science and medicinal chemistry. Its unique molecular architecture, featuring a reactive hydroxyl group and two adjacent nitrile functionalities on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of high-performance polymers and phthalocyanine-based functional materials. Detailed experimental protocols and spectroscopic analyses are included to provide researchers with the practical insights necessary for its effective utilization in their work.
Introduction
This compound (CAS No: 30757-50-7) is an organic compound that has garnered considerable attention for its utility as a versatile intermediate in organic synthesis.[1][2] The presence of both a nucleophilic hydroxyl group and electrophilic nitrile groups allows for a diverse range of chemical transformations, making it a valuable starting material for the construction of elaborate molecular frameworks.[3] This guide aims to serve as a detailed resource for researchers, providing in-depth information on the fundamental characteristics and practical applications of this important chemical entity.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzene ring substituted with a hydroxyl group at position 4 and two nitrile groups at positions 1 and 2. This arrangement of functional groups imparts a unique combination of reactivity and electronic properties to the molecule.
Diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂O | [4] |
| Molecular Weight | 144.13 g/mol | [4] |
| Appearance | White to gray to brown powder/crystal | |
| Melting Point | ~218 °C | [5] |
| Boiling Point (Predicted) | 394.6 ± 37.0 °C | [5] |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in methanol | [5] |
| pKa (Predicted) | 6.45 ± 0.18 | [5] |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, as well as a signal for the hydroxyl proton, which may be broad and its chemical shift dependent on solvent and concentration. The aromatic protons would likely exhibit a complex splitting pattern due to their coupling with each other.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms of the nitrile groups are expected to appear in the range of 115-120 ppm, while the carbon attached to the hydroxyl group will be shifted downfield.
-
FT-IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption around 2230 cm⁻¹ is characteristic of the C≡N stretching of the nitrile groups.[8] Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 144. The fragmentation pattern would likely involve the loss of HCN, CO, and other small neutral molecules.
Synthesis of this compound
The most commonly reported method for the synthesis of this compound is through the nucleophilic aromatic substitution of 4-nitrophthalonitrile.[9][10]
Diagram of the synthesis of this compound from 4-nitrophthalonitrile.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 4-Nitrophthalonitrile
This protocol is adapted from established literature procedures.[10]
Materials:
-
4-Nitrophthalonitrile
-
Sodium nitrite (NaNO₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalonitrile in DMSO.
-
Add sodium nitrite and potassium carbonate to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 160 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any residual DMSO and inorganic salts.
-
Dry the product under vacuum to obtain this compound.
Causality: The use of a polar aprotic solvent like DMSO is crucial as it effectively dissolves the reactants and facilitates the nucleophilic attack of the nitrite ion on the electron-deficient aromatic ring of 4-nitrophthalonitrile. The nitro group, being a strong electron-withdrawing group, activates the para position for nucleophilic substitution. Potassium carbonate acts as a base to facilitate the reaction.
Chemical Reactivity and Applications
The dual functionality of this compound makes it a valuable precursor for a variety of materials.
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group can undergo various reactions, such as etherification, to introduce different functional groups. This allows for the modification of the solubility, processability, and final properties of the resulting materials.
Reactivity of the Nitrile Groups
The two adjacent nitrile groups are the key to the formation of phthalocyanine macrocycles and the polymerization of phthalonitrile-based resins. Under high temperatures, these nitrile groups can undergo cyclotrimerization to form triazine rings or cyclotetramerization to form the highly stable phthalocyanine ring structure, often in the presence of a metal salt.[1][11]
Applications
This compound is a key building block for the synthesis of substituted phthalocyanines.[1][2] The hydroxyl group provides a handle for further functionalization, allowing for the tuning of the electronic and photophysical properties of the resulting phthalocyanine dyes and pigments. These materials have applications in areas such as nonlinear optics, photodynamic therapy, and as catalysts.[12][13]
Diagram illustrating the general formation of a metal phthalocyanine from this compound.
Caption: General synthesis of a metal phthalocyanine.
Phthalonitrile-based polymers are known for their exceptional thermal and oxidative stability, high glass transition temperatures, and excellent mechanical properties.[14][15] this compound can be used as a monomer to produce thermosetting resins. The hydroxyl group can act as an internal catalyst for the curing process, and its presence in the final polymer network can enhance properties such as adhesion and flame retardancy.[16][17] These high-performance polymers find applications in the aerospace, military, and electronics industries as adhesives, coatings, and composite matrices.[11][18]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with a unique combination of reactive functional groups. Its importance as a precursor for high-performance phthalonitrile polymers and functional phthalocyanine derivatives is well-established. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, with the aim of equipping researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors. The detailed protocols and discussion of the underlying chemical principles are intended to facilitate its application in the development of advanced materials and technologies.
References
-
The Role of this compound in Pigment and Dye Manufacturing. (URL: [Link])
-
Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. PMC. (URL: [Link])
-
Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. PMC. (URL: [Link])
-
¹H NMR spectra of phthalonitrile compounds 3 and 4. ResearchGate. (URL: [Link])
-
Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. ResearchGate. (URL: [Link])
-
Reaction of 4-Nitrophthalonitrile with Carbonate, Nitrite, and Fluoride. Taylor & Francis Online. (URL: [Link])
-
Syntheses and Functional Properties of Phthalocyanines. PMC. (URL: [Link])
-
Scheme 1. The synthesis route of phthalonitrile derivatives 1 and 2. ResearchGate. (URL: [Link])
-
¹H (a) and ¹³C (b) NMR spectra of phthalonitrile compound (a). ResearchGate. (URL: [Link])
-
Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. RSC Publishing. (URL: [Link])
-
13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0252871). Human Metabolome Database. (URL: [Link])
-
Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. MDPI. (URL: [Link])
-
4-Hydroxyphenylacetonitrile - Optional[FTIR] - Spectrum. SpectraBase. (URL: [Link])
-
Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. PMC. (URL: [Link])
-
Bio-based phthalonitrile compounds: Synthesis, curing behavior, thermomechanical and thermal properties | Request PDF. ResearchGate. (URL: [Link])
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. (URL: [Link])
-
Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. (URL: [Link])
-
FTIR spectra of various phthalonitrile-based matrix: (a) BA-ph, (b)... ResearchGate. (URL: [Link])
-
Mass Spectrometry: Fragmentation. (URL: [Link])
-
Preparation of self-promoted hydroxy-containing phthalonitrile resins by an in situ reaction. (URL: [Link])
-
Cure Behavior and Thermomechanical Properties of Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers. PMC. (URL: [Link])
-
Observed and calculated FT-IR spectra of 4-phenoxyphthalonitrile. ResearchGate. (URL: [Link])
-
Synthesis of 4-aminophenoxy phthalonitrile | Download Scientific Diagram. ResearchGate. (URL: [Link])
-
Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. ResearchGate. (URL: [Link])
-
13C NMR Chemical Shifts. Oregon State University. (URL: [Link])
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube. (URL: [Link])
-
Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. YouTube. (URL: [Link])
- CN102557988A - Preparation method of 4-nitro phthalonitrile.
-
Fragmentation (mass spectrometry). Wikipedia. (URL: [Link])
-
High-Char Phthalonitrile Resin Blends | Request PDF. ResearchGate. (URL: [Link])
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An In-depth Technical Guide to 4-Hydroxyphthalonitrile (CAS: 30757-50-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphthalonitrile, also known as 3,4-dicyanophenol, is a versatile aromatic nitrile that serves as a critical building block in the synthesis of a diverse array of functional materials. Its unique molecular architecture, featuring a hydroxyl group and two ortho-positioned nitrile functionalities on a benzene ring, imparts a high degree of reactivity and functionality. This guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its applications in the development of advanced polymers and functional dyes, with a focus on the underlying chemical principles and practical experimental protocols.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white or brown powder or crystalline solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 30757-50-7 | [1][2][3][4][5] |
| Molecular Formula | C₈H₄N₂O | [2][4][5] |
| Molecular Weight | 144.13 g/mol | [2][4][5] |
| Melting Point | ~218 °C | [1] |
| Appearance | White to gray to brown powder/crystal | [1] |
| Synonyms | 3,4-Dicyanophenol, 4-Hydroxybenzene-1,2-dicarbonitrile | [1][2][5] |
| Purity (typical) | ≥97% | [2][4] |
| Storage | Room temperature, under an inert atmosphere (e.g., nitrogen) | [2][3] |
Solubility Profile
Synthesis and Manufacturing
The most common and well-documented laboratory-scale synthesis of this compound involves the nucleophilic aromatic substitution of the nitro group in 4-nitrophthalonitrile.
Synthesis from 4-Nitrophthalonitrile
This method provides a reliable route to this compound with good yields. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the nitro group is displaced by a hydroxide ion, which is generated in situ.
Caption: Workflow for the synthesis of this compound.
Materials:
-
4-Nitrophthalonitrile (1 equivalent)
-
Potassium Carbonate (K₂CO₃) (1.1 equivalents)
-
Sodium Nitrite (NaNO₂) (1.1 equivalents)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Three-necked flask, stirrer, condenser, heating mantle
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a condenser, dissolve 4-nitrophthalonitrile (e.g., 103.9 g, 600 mmol) in DMSO (e.g., 800 mL).[1]
-
To the stirred solution, add potassium carbonate (e.g., 91.0 g, 660 mmol) followed by sodium nitrite (e.g., 46.0 g, 660 mmol).[1]
-
Heat the reaction mixture to 160 °C and maintain at reflux for 5 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the resulting yellow solid by vacuum filtration.
-
Wash the solid with water and dry it under vacuum at 110 °C to yield this compound.[1] A typical yield for this reaction is around 85%.[1]
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | -OH |
| ~7.8 | Doublet | 1H | Aromatic C-H |
| ~7.5 | Doublet of doublets | 1H | Aromatic C-H |
| ~7.3 | Doublet | 1H | Aromatic C-H |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-OH |
| ~135 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~118 | Aromatic C-CN |
| ~116 | Aromatic C-CN |
| ~115 | -C≡N |
| ~114 | -C≡N |
Predicted FT-IR Spectrum
The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl and nitrile functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (hydroxyl) |
| 2240-2220 | C≡N stretch (nitrile) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1300-1200 | C-O stretch (phenol) |
Predicted Mass Spectrum
The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak.
| m/z | Assignment |
| 144 | [M]⁺ (Molecular ion) |
Applications in Materials Science and Drug Discovery
The unique structure of this compound makes it a valuable precursor in several areas of research and development.
Precursor for Phthalocyanines
Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as pigments and dyes, catalysts, and in photodynamic therapy. The two adjacent nitrile groups of this compound are ideal for the template synthesis of the phthalocyanine macrocycle through a cyclotetramerization reaction. The hydroxyl group provides a reactive site for further functionalization, allowing for the fine-tuning of the phthalocyanine's properties, such as solubility and electronic characteristics.
Caption: General workflow for the synthesis of a substituted phthalocyanine.
Monomer for High-Temperature Polymers
Phthalonitrile-based polymers are a class of thermosetting resins known for their exceptional thermal and oxidative stability, making them suitable for applications in aerospace, electronics, and other demanding environments. This compound can be used as a monomer or a co-monomer in the synthesis of these high-performance polymers. The hydroxyl group can be used to link the phthalonitrile moiety to other aromatic structures, creating a cross-linked network upon curing.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) before use.
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Conclusion
This compound is a key chemical intermediate with significant potential in the fields of materials science and medicinal chemistry. Its versatile reactivity, stemming from the presence of both hydroxyl and nitrile functional groups, allows for its incorporation into a variety of complex molecular architectures. While further research is needed to fully characterize its spectroscopic and toxicological profiles, the established synthetic routes and demonstrated applications highlight its importance as a valuable tool for researchers and developers in these fields.
References
Sources
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- 2. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Core Molecular and Physicochemical Properties
An In-Depth Technical Guide to 4-Hydroxyphthalonitrile for Researchers and Drug Development Professionals
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It delves into the core physicochemical properties, synthesis protocols, key applications, and safety considerations of this important chemical intermediate.
This compound, also known as 3,4-Dicyanophenol, is an aromatic organic compound that serves as a critical building block in the synthesis of various functional materials and molecules.[1][2] Its unique structure, featuring a phenol group and two adjacent nitrile groups on a benzene ring, imparts specific reactivity that is highly valuable in synthetic chemistry.
Chemical Structure and Identifiers
The structural arrangement of the hydroxyl and cyano groups dictates the molecule's chemical behavior, particularly its role as a precursor in cyclotetramerization reactions and its potential for further functionalization.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₄N₂O | [1][3][4] |
| Molecular Weight | 144.13 g/mol | [1][3][5] |
| CAS Number | 30757-50-7 | [1][3] |
| IUPAC Name | 4-hydroxybenzene-1,2-dicarbonitrile | [1][3] |
| Synonyms | 3,4-Dicyanophenol | [1][2][6] |
| InChI Key | FTVOPKROFUTOKY-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | N#CC1=CC=C(O)C=C1C#N |[1][6] |
Physicochemical Data
The physical properties of this compound are essential for its handling, storage, and application in synthetic procedures.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Off-yellow to white or brown powder/crystal | [1][2] |
| Melting Point | ~218 °C | [2][5] |
| Boiling Point | 394.6 ± 37.0 °C (Predicted) | [2][5] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [2][5] |
| Purity | Typically ≥97% | [6] |
| Storage Temperature | Room temperature, under inert atmosphere | [2][6] |
| Solubility | Soluble in Methanol and DMSO |[2][4] |
Section 2: Synthesis and Mechanistic Insights
The most prevalent laboratory and industrial synthesis of this compound involves the nucleophilic aromatic substitution of the nitro group in 4-nitrophthalonitrile.
Synthesis from 4-Nitrophthalonitrile
This procedure details a common and high-yield method for synthesizing this compound.[4] The choice of dimethyl sulfoxide (DMSO) as the solvent is critical; its high boiling point is suitable for the elevated reaction temperature, and its polar aprotic nature effectively solvates the cationic species, enhancing the nucleophilicity of the reagents.
Experimental Protocol:
-
Setup: To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 4-nitrophthalonitrile (1.0 eq) and dimethyl sulfoxide (DMSO, approx. 7-8 mL per gram of starting material).
-
Reagent Addition: Stir the mixture until the solid is completely dissolved. Sequentially add potassium carbonate (K₂CO₃, 1.1 eq) and sodium nitrite (NaNO₂, 1.1 eq).
-
Reaction: Heat the reaction mixture to 160 °C and maintain at reflux for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Isolation: Collect the resulting yellow solid by vacuum filtration.
-
Purification: Wash the solid with water until the filtrate is neutral. Dry the product under vacuum at 110 °C to yield this compound. An expected yield is approximately 85%.[4]
Caption: Workflow for the synthesis of this compound.
Mechanistic Considerations
The reaction of 4-nitrophthalonitrile with a mixture of potassium carbonate and sodium nitrite is a complex process.[7][8] While the precise mechanism can vary with conditions, it is understood to proceed via nucleophilic aromatic substitution. The nitrite ion (NO₂⁻) acts as the nucleophile, displacing the nitro group. The resulting intermediate is then hydrolyzed to the phenolate, which is protonated upon acidification during workup to yield the final hydroxyl product. The carbonate provides the basic medium necessary for the reaction. It's noteworthy that under different conditions, side products such as 4,4'-oxybis(phthalonitrile) can be formed.[7][8]
Section 3: Applications in Research and Drug Development
Precursor to Phthalocyanine Pigments and Dyes
The primary industrial application of this compound is as an essential intermediate in the manufacture of phthalocyanine pigments and dyes.[9] Phthalocyanines are large, aromatic macrocycles known for their intense colors and exceptional stability. The two ortho-positioned nitrile groups of this compound are perfectly arranged to undergo a template-driven cyclotetramerization reaction, forming the core phthalocyanine structure. The hydroxyl group provides a valuable site for post-synthesis modification, allowing for the fine-tuning of the final pigment's properties, such as solubility and aggregation, to suit various applications in coatings, inks, and plastics.[9]
Caption: Conceptual diagram of Phthalocyanine synthesis.
Building Block in Medicinal Chemistry
For drug development professionals, this compound represents a versatile scaffold. The nitrile group is a key pharmacophore found in over 30 approved pharmaceuticals.[10] It is metabolically robust and can act as a bioisostere for other functional groups or as a hydrogen bond acceptor.[10] The combination of the phenol and dinitrile functionalities in one molecule offers multiple avenues for synthetic elaboration:
-
Phenolic Hydroxyl: Can be alkylated or acylated to introduce diverse side chains or linkers.
-
Nitrile Groups: Can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to form heterocyclic rings.
-
Aromatic Ring: Can undergo further electrophilic substitution, although the existing groups are deactivating.
This versatility makes it a valuable starting material for creating libraries of novel compounds for screening in various therapeutic areas, including kinase inhibitors and anti-cancer agents.
Section 4: Safety, Handling, and Storage
Proper handling of this compound is crucial due to its hazardous properties. It is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[11]
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [2] | |
| Signal Word | Warning | [2] | |
| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [12] |
| H315 | Causes skin irritation. | [11] | |
| H319 | Causes serious eye irritation. | [11] | |
| H335 | May cause respiratory irritation. | [2][11] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |
| P280 | Wear protective gloves/protective clothing/eye protection. | [12] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [11] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2] |
Handling and First Aid
-
Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood, to avoid dust inhalation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12] For operations that may generate significant dust, respiratory protection should be used.[12]
-
First Aid (Inhalation): Remove the victim to fresh air and keep at rest in a comfortable breathing position. Seek medical attention if you feel unwell.[11]
-
First Aid (Skin Contact): Immediately remove all contaminated clothing. Wash the affected skin thoroughly with plenty of soap and water. If skin irritation occurs, get medical advice.[11][12]
-
First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[11]
-
First Aid (Ingestion): Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12]
Storage and Disposal
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[6][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Avoid release to the environment.[11]
References
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Reaction of 4-Nitrophthalonitrile with Carbonate, Nitrite, and Fluoride - Synthetic Communications. [Link]
-
Reaction of 4-Nitrophthalonitrile with Carbonate, Nitrite, and Fluoride - Taylor & Francis Online. [Link]
-
The Role of this compound in Pigment and Dye Manufacturing. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxyphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of 4-Hydroxyphthalonitrile in Modern Chemistry
This compound, a seemingly unassuming aromatic compound with the chemical formula C₈H₄N₂O, holds a significant position as a versatile building block in the synthesis of a wide array of functional materials. Its unique structure, featuring a hydroxyl group and two adjacent nitrile functionalities on a benzene ring, makes it a critical precursor for the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with broad applications in pigments, dyes, and materials science. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the fine-tuning of the final product's properties.
In the realm of drug discovery and development, understanding the physicochemical properties of such key intermediates is not merely an academic exercise; it is a fundamental prerequisite for robust process development, formulation design, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering not just theoretical insights but also detailed, actionable protocols for its empirical determination.
Section 1: Solubility Profile of this compound: A Foundation for Application
The solubility of this compound in various solvent systems dictates its utility in synthetic reactions, purification processes, and formulation development. A thorough understanding of its dissolution behavior is paramount. While qualitative descriptors such as "soluble in methanol" are available, quantitative data is essential for precise and reproducible scientific work. This section outlines the methodologies to quantitatively determine the solubility of this compound in both aqueous and organic media.
Aqueous Solubility Determination
The aqueous solubility of a compound, particularly its pH-dependent profile, is a critical parameter in pharmaceutical development, influencing its absorption and bioavailability. The presence of a phenolic hydroxyl group (with a predicted pKa of approximately 6.45) suggests that the aqueous solubility of this compound will be significantly influenced by the pH of the medium.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₄N₂O | - |
| Molecular Weight | 144.13 g/mol | - |
| Melting Point | ~218 °C | ChemicalBook |
| pKa | 6.45 ± 0.18 | ChemicalBook |
| Boiling Point | 394.6 ± 37.0 °C | ChemicalBook |
| Density | 1.34 ± 0.1 g/cm³ | ChemicalBook |
Experimental Protocol: Equilibrium Solubility Measurement in Aqueous Buffers
This protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.
Materials:
-
This compound (solid)
-
Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4, 9.0)
-
Deionized water
-
HPLC-grade methanol and acetonitrile
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to separate vials containing each of the aqueous buffers. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or diluent.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in mg/mL or mol/L at each pH and temperature.
-
Caption: Workflow for Aqueous Solubility Determination.
Organic Solvent Solubility
The solubility in organic solvents is critical for reaction setup, purification (e.g., crystallization), and the preparation of stock solutions for biological screening.
Table 2: Common Organic Solvents for Solubility Screening
| Solvent | Polarity | Potential Use |
| Methanol | Polar Protic | General purpose, stock solutions |
| Ethanol | Polar Protic | Greener alternative to methanol |
| Acetone | Polar Aprotic | General purpose, reaction solvent |
| Acetonitrile | Polar Aprotic | HPLC mobile phase, reaction solvent |
| Dimethylformamide (DMF) | Polar Aprotic | High-solvating power for reactions |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High-solvating power, stock solutions for assays |
| Ethyl Acetate | Moderately Polar | Extraction, chromatography |
| Dichloromethane (DCM) | Nonpolar | Extraction, chromatography |
| Toluene | Nonpolar | Reaction solvent |
Experimental Protocol: Isothermal Equilibrium Solubility in Organic Solvents
Procedure:
-
Prepare saturated solutions of this compound in the selected organic solvents as described in the aqueous solubility protocol.
-
Equilibrate the samples at a defined temperature (e.g., 25 °C).
-
After equilibration, process the samples by centrifugation and filtration.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
Section 2: Stability Profile of this compound: Ensuring Integrity
The chemical stability of this compound is a critical quality attribute that influences its storage conditions, shelf-life, and its behavior in manufacturing processes. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation. This helps in identifying the likely degradation products and understanding the intrinsic stability of the molecule.
Experimental Protocol: Forced Degradation of this compound
Materials:
-
This compound
-
1 M HCl (for acidic hydrolysis)
-
1 M NaOH (for basic hydrolysis)
-
3% Hydrogen Peroxide (for oxidation)
-
Photostability chamber with UV and visible light sources
-
Oven for thermal degradation
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS)
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a
Navigating the Commercial Landscape for 4-Hydroxyphthalonitrile: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide for Researchers
As a Senior Application Scientist, I've witnessed firsthand how the quality of a starting material can dictate the success or failure of a research project. 4-Hydroxyphthalonitrile (CAS No. 30757-50-7), also known as 3,4-Dicyanophenol, is a pivotal building block in contemporary chemical synthesis.[1][2] Its utility spans from the creation of complex phthalocyanines for photodynamic therapy to the development of high-performance, heat-resistant polymers for aerospace applications.[3][4][5] The integrity of your research hinges on sourcing this compound with the requisite purity and consistency. This guide provides a technical framework for navigating the supplier landscape, validating material quality, and ensuring proper handling for optimal experimental outcomes.
The Supplier Ecosystem: Key Considerations for Procurement
The primary challenge for any researcher is sourcing reagents that are not only of high purity but are also supplied with comprehensive and transparent documentation. The choice of a supplier should be a deliberate process, moving beyond simple cost analysis to a more holistic evaluation of quality assurance and support.
Core Evaluation Criteria:
-
Purity and Grade: Suppliers typically offer various purity grades, from standard ≥95% to higher grades of 98% or 99.5%.[6][7] The required purity is dictated by the sensitivity of your application. For instance, polymer synthesis or applications requiring high thermal stability may necessitate the highest purity available to avoid premature termination or unpredictable side reactions.[3][4]
-
Documentation and Traceability: A reputable supplier will readily provide a Certificate of Analysis (CoA) for each specific lot.[8] This document is non-negotiable as it provides critical data on the purity, identity, and measured physical properties of the exact batch you receive.[9][10][11] Additionally, a comprehensive Safety Data Sheet (SDS) is essential for risk assessment and laboratory safety protocols.[12][13]
-
Lot-to-Lot Consistency: For long-term projects or studies where reproducibility is paramount, understanding a supplier's commitment to lot-to-lot consistency is crucial. This often involves inquiring about their quality management systems (e.g., ISO 9001 certification) and their capacity to provide analytical data from different batches.[7]
Commercial Supplier Overview
The following table summarizes prominent commercial suppliers of this compound, highlighting the typical purity levels and documentation they provide. This is not an exhaustive list but represents a cross-section of the market catering to research needs.
| Supplier | Typical Purity Offered | Available Documentation | Notes |
| Sigma-Aldrich (Merck) | 95% | Certificate of Analysis (CoA), SDS[8] | Often provides detailed physical and safety properties. |
| ChemScene | ≥97%[1] | Purity data, basic properties, SDS | Geared towards drug discovery and chemical biology research.[1] |
| Santa Cruz Biotechnology | For Research Use Only | Basic product data sheet, SDS | Primarily serves the life sciences and biotechnology research sectors.[2] |
| Ambeed | 95% | CoA, comprehensive analytical data (NMR, HPLC, LC-MS) available.[14] | Strong focus on providing detailed analytical data for their building blocks.[14] |
| TCI Chemicals | >97.0% (GC)[15] | Product specification sheet, SDS[13] | A well-established supplier with a broad range of research chemicals. |
| ChemicalBook Aggregators | 98.0% to 99.5%[6] | Varies by listing | Acts as a marketplace for various manufacturers; diligence is required to vet the actual supplier.[6] |
Supplier Selection Workflow
The process of selecting a supplier should be systematic. The following workflow illustrates a logical pathway from initial identification to final procurement, ensuring that critical quality and documentation checks are performed.
Caption: Diagram 2: Step-by-step workflow for in-house melting point verification.
Expertise in Practice: Handling and Storage Protocols
The chemical reactivity and stability of this compound necessitate strict adherence to proper handling and storage procedures. Failure to do so can lead to degradation of the material, compromising experimental results and posing safety risks.
Safe Handling Procedures
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [12]It can also cause skin and serious eye irritation. [13][16]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust particles. [12]Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Operational Practices: Avoid actions that generate dust. [13]Use spatulas to carefully transfer the solid. After handling, wash hands and any exposed skin thoroughly. [17]
Optimal Storage Conditions
To maintain its purity and prevent degradation, this compound must be stored correctly.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as Argon or Nitrogen. [1][12]This is critical to prevent slow oxidation or moisture-driven reactions over time.
-
Temperature: Store in a cool, well-ventilated area, with some suppliers recommending refrigerated temperatures (2-8°C). [12]However, room temperature storage is also acceptable if the atmosphere is inert and dry. [16]* Container: Keep the container tightly closed to prevent moisture ingress and contamination. [12][13]* Incompatibilities: Store away from strong oxidizing agents and strong acids. [12][13] By integrating these principles of diligent supplier selection, in-house quality verification, and rigorous handling protocols, researchers can ensure the integrity of their work and generate reliable, reproducible data when using this compound.
References
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- Certificate of Analysis | Thermo Fisher Scientific. (n.d.).
- Certificate of Analysis - Thermo Fisher Scientific. (n.d.).
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- This compound, CAS# 30757-50-7, Pale Brown Powder, Assay 98.5%Min or 99.5%Min, Melting Point 206~208℃ - Made-in-China.com. (n.d.).
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- Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - ResearchGate. (n.d.).
- Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene - PMC - PubMed Central. (n.d.).
- Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC. (n.d.).
- Synthesis of high performance bisphthalonitrile resins cured with self-catalyzed 4-aminophenoxy phthalonitrile - Tohoku University. (2014, February 10).
- Synthesis of 4-aminophenoxy phthalonitrile | Download Scientific Diagram - ResearchGate. (n.d.).
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An In-depth Technical Guide to the Electrolytic Aromatic Nitration of 4-Hydroxyphthalonitrile
This guide provides a comprehensive overview of the electrolytic aromatic nitration of 4-hydroxyphthalonitrile, a key intermediate in the synthesis of high-performance phthalocyanine pigments and dyes.[1] Electrochemical methods offer a greener and more controlled alternative to traditional nitration techniques, which often rely on harsh and hazardous mixed acids.[2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of electrosynthesis for the precise functionalization of aromatic compounds.
Introduction: The Shift Towards Electrochemical Nitration
Traditional aromatic nitration typically involves the use of a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺), the active electrophile.[5][6][7][8][9] While effective, this method suffers from several drawbacks, including the use of corrosive and hazardous reagents, the generation of significant acidic waste, and often a lack of selectivity, leading to the formation of multiple regioisomers.[2]
Electrochemical nitration presents a compelling alternative, offering numerous advantages:[2][10]
-
Sustainability: It replaces chemical oxidants with electricity, a "green" reagent.[2]
-
Safety: It avoids the use of highly corrosive mixed acids and can be performed under milder conditions.
-
Control: Reaction parameters such as current density and electrode potential can be precisely controlled to influence reaction rate and selectivity.
-
Versatility: A variety of nitro sources can be employed, including nitrite salts, which are safer and easier to handle than concentrated nitric acid.[2][11]
This guide will delve into the specific application of this technology to this compound, a molecule of significant industrial interest.[1][12][13][14]
Mechanistic Insights into the Electrolytic Nitration of Phenolic Aromatics
The electrolytic nitration of this compound, a substituted phenol, is predicated on the electrochemical generation of a reactive nitrogen species that then undergoes an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating ortho-, para-director, while the nitrile groups are deactivating meta-directors. This substitution pattern will dictate the regioselectivity of the nitration.[15][16]
A plausible mechanism, based on the electrochemical nitration of phenols using a nitrite source, is outlined below.[2][17]
Figure 1: Postulated mechanism for the electrolytic nitration of this compound.
The reaction is initiated at the anode where the nitrite ion is oxidized to nitrogen dioxide (NO₂•).[2] This radical species then attacks the electron-rich aromatic ring of this compound to form a resonance-stabilized intermediate known as a sigma complex or arenium ion.[5] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product.[5]
Experimental Protocol: A Self-Validating System
The following protocol is a robust starting point for the electrolytic nitration of this compound. It incorporates best practices for electrochemical synthesis and is designed to be a self-validating system, where careful monitoring of reaction parameters ensures reproducibility.
Materials and Equipment
| Component | Specification | Purpose/Rationale |
| Electrochemical Cell | Divided H-type cell with a porous separator (e.g., glass frit) | Prevents the reduction of the nitrated product at the cathode. |
| Anode | Graphite plate or rod | Inexpensive and effective for the oxidation of nitrite.[2][11][18] |
| Cathode | Platinum or stainless steel mesh | Provides a surface for the cathodic reaction (e.g., proton reduction). |
| Power Supply | Galvanostat/Potentiostat | Allows for precise control of current or potential. |
| Solvent | Acetonitrile (MeCN) | A common aprotic solvent for electrochemical reactions. |
| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (NBu₄BF₄) | Provides conductivity to the solution. |
| Nitro Source | Tetrabutylammonium nitrite (NBu₄NO₂) | Serves as both the nitro source and a supporting electrolyte.[2][11][18] |
| Additive | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Can significantly improve yields in some electrochemical nitrations.[2][11][18] |
| Substrate | This compound | The aromatic compound to be nitrated.[14] |
Step-by-Step Methodology
-
Cell Assembly: Assemble the divided H-type cell, ensuring the porous separator is properly seated.
-
Anode Compartment: To the anodic compartment, add this compound (1.0 equiv.), NBu₄NO₂ (3.0 equiv.), and MeCN.
-
Cathode Compartment: To the cathodic compartment, add NBu₄BF₄ (2.0 equiv.), MeCN, and HFIP (0.5 mL).
-
Electrode Placement: Insert the graphite anode into the anodic compartment and the platinum or stainless steel cathode into the cathodic compartment.
-
Electrolysis: Connect the electrodes to the galvanostat and apply a constant current density (e.g., 15 mA/cm²). The total charge passed should be monitored (typically 2.5 F/mol of substrate).
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, combine the contents of the anode and cathode compartments. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water to remove residual salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Figure 2: Step-by-step experimental workflow for the electrolytic nitration of this compound.
Regioselectivity and Product Characterization
The directing effects of the substituents on the this compound ring are crucial in determining the regioselectivity of the nitration. The hydroxyl group is a strong ortho-, para-director, while the two nitrile groups are meta-directors. Therefore, the nitration is expected to occur at the positions ortho to the hydroxyl group.
Due to steric hindrance from the adjacent nitrile group, the major product is anticipated to be 3-nitro-4-hydroxyphthalonitrile .
Expected Product Profile:
| Compound | Structure | Rationale for Formation |
| 3-nitro-4-hydroxyphthalonitrile | (A chemical structure diagram would be placed here in a full whitepaper) | Major product due to ortho-directing effect of the hydroxyl group. |
| 5-nitro-4-hydroxyphthalonitrile | (A chemical structure diagram would be placed here in a full whitepaper) | Minor product, also directed by the hydroxyl group but potentially less favored. |
The identity and purity of the nitrated products should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and isomeric ratio.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the presence of the nitro group and other functional groups.
Safety and Environmental Considerations
While electrochemical nitration is inherently safer than traditional methods, appropriate safety precautions must be taken:
-
Solvent Handling: Acetonitrile is flammable and toxic; handle in a well-ventilated fume hood.
-
Electrical Safety: Ensure all electrical connections are secure and insulated.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
From an environmental perspective, this method significantly reduces the generation of hazardous waste compared to mixed-acid nitrations.[2]
Conclusion and Future Outlook
The electrolytic aromatic nitration of this compound represents a modern, sustainable, and controllable approach to the synthesis of valuable nitroaromatic compounds. By leveraging the principles of electrochemistry, researchers can achieve precise chemical transformations while minimizing environmental impact. Future work in this area may focus on optimizing reaction conditions to further enhance yields and selectivity, as well as exploring the use of alternative, even more environmentally benign solvent systems. The scalability of this process also holds promise for industrial applications.[2][11][18]
References
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- Nitration of Benzene - Chemistry Steps. (n.d.).
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Physical properties like melting and boiling point of 4-Hydroxyphthalonitrile
An In-depth Technical Guide to the Physical Properties of 4-Hydroxyphthalonitrile
Abstract: This technical guide provides a comprehensive analysis of the core physical properties of this compound (3,4-Dicyanophenol), with a primary focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with theoretical principles. It details the methodologies for thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering field-proven insights into experimental design and data interpretation. The guide is grounded in authoritative references to ensure scientific integrity and provides actionable protocols for laboratory application.
Introduction: The Significance of this compound
This compound, a bifunctional aromatic compound, serves as a critical building block in the synthesis of various high-value materials. Its structure, featuring a hydroxyl group and two nitrile moieties on a benzene ring, makes it a precursor for phthalocyanines, polyimides, and other heterocyclic compounds with applications in dyes, pigments, and advanced polymers.[1] In the pharmaceutical and materials science sectors, a precise understanding of its physical properties is paramount. Properties such as melting point and thermal stability dictate purification methods (e.g., recrystallization, sublimation), processing conditions, and the ultimate stability of the final products. This guide offers a detailed exploration of these fundamental characteristics.
Compound Profile and Core Properties
A summary of the key physicochemical properties of this compound is essential for any laboratory work. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | 3,4-Dicyanophenol, 4-Hydroxybenzene-1,2-dicarbonitrile | [2][4][5] |
| CAS Number | 30757-50-7 | [3] |
| Molecular Formula | C₈H₄N₂O | [3][6] |
| Molecular Weight | 144.13 g/mol | [2][6] |
| Appearance | White to gray or brown crystalline powder | [4][5] |
| Melting Point | ~214 - 218 °C | [2][4][5] |
| Boiling Point | 394.6 ± 37.0 °C (Predicted) | [2][4] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [2][4] |
| pKa | 6.45 ± 0.18 (Predicted) | [2][4] |
Molecular Basis of Thermal Properties
The observed physical properties of this compound are a direct consequence of its molecular structure. The key intermolecular forces at play are:
-
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This strong intermolecular interaction requires significant thermal energy to overcome, contributing substantially to its high melting point and low volatility.
-
Dipole-Dipole Interactions: The two nitrile (-C≡N) groups possess strong dipole moments. These groups arrange in the crystal lattice to maximize electrostatic attraction, further stabilizing the solid state.
-
π-π Stacking: The aromatic benzene ring allows for π-π stacking interactions between adjacent molecules, adding to the cohesive energy of the crystal.
The combination of these forces results in a well-ordered, stable crystal lattice, explaining why this compound is a solid at room temperature with a relatively high melting point.
Experimental Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the gold standard for accurately determining the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of a crystalline solid.[7][8] The technique measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[8][9]
Causality Behind Experimental Choices
The choice of DSC over a simple melting point apparatus is deliberate. DSC provides not only the onset and peak melting temperatures but also quantitative thermodynamic data. The heat of fusion can indicate the degree of crystallinity, while the shape of the melting peak can reveal the presence of impurities, which typically cause melting point depression and peak broadening. A linear temperature ramp is used to ensure uniform heating and allow for the precise measurement of heat capacity changes.[8]
Detailed Protocol for DSC Analysis
-
Instrument Preparation & Calibration:
-
Ensure the DSC instrument is clean and the sensors are free of residue.
-
Calibrate the instrument for temperature and enthalpy using a certified standard, such as high-purity indium (Tₘ = 156.6 °C). The reference material must have a well-defined heat capacity over the scanned temperature range.[8]
-
Purge the DSC cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to create a stable, non-oxidative atmosphere.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.
-
Hermetically seal the pan to prevent any sublimation or decomposition products from contaminating the instrument.
-
Prepare an identical, empty sealed pan to serve as the reference. This "differential" setup allows the instrument to measure only the heat flow changes occurring in the sample.[10]
-
-
Thermal Program Execution:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C). A controlled heating rate is critical for resolving thermal events.[8]
-
Hold the temperature for 1-2 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 20 °C/min) to observe any crystallization events.
-
-
Data Analysis:
-
The resulting thermogram will plot heat flow versus temperature.
-
The melting event is observed as an endothermic peak.
-
Melting Point (Tₘ): Determine the onset temperature of the peak, which represents the beginning of melting, and the peak temperature, which is the temperature of maximum heat absorption.[11] For pure substances, the onset is often reported as the melting point.
-
Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak to quantify the energy required for the phase transition.
-
DSC Experimental Workflow Diagram
Caption: Fig. 1: DSC Experimental Workflow
Assessing Thermal Stability and Boiling Point with Thermogravimetric Analysis (TGA)
The boiling point of this compound is predicted to be very high (394.6 °C), and experimental determination by distillation is challenging as many complex organic molecules may decompose before boiling at atmospheric pressure.[2][4] Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of a compound.[12] It measures the change in mass of a sample as a function of temperature, revealing the onset temperature of decomposition.[13]
Protocol for TGA Analysis
-
Instrument Preparation:
-
Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's guidelines.
-
Select an appropriate sample pan (typically platinum or ceramic).
-
-
Sample Preparation:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA pan.
-
-
TGA Program Execution:
-
Load the sample into the TGA furnace.
-
Purge the system with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a linear heating rate of 10-20 °C/min.[12]
-
-
Data Interpretation:
-
The TGA curve plots percent weight loss versus temperature.
-
A stable baseline indicates no mass loss.
-
A sharp drop in mass signifies decomposition. The "onset temperature" of this mass loss is taken as the initial decomposition temperature.
-
If the decomposition temperature is significantly below the predicted boiling point, it confirms that the compound degrades before it can boil under the tested conditions. Studies on other nitrile-containing polymers show decomposition onsets in the range of 250-450 °C, highlighting the importance of this analysis.[12][13]
-
Conclusion
This guide has detailed the critical physical properties of this compound, establishing a melting point in the range of 214-218 °C and a predicted boiling point of approximately 395 °C. The molecular origins of these properties lie in the strong intermolecular forces of hydrogen bonding and dipole-dipole interactions. For drug development and materials science professionals, the provided step-by-step protocols for DSC and TGA serve as a self-validating framework for the precise and reliable characterization of this and similar compounds. Accurate thermal analysis is indispensable for ensuring the purity, stability, and processability of materials, forming the foundation of robust scientific research and development.
References
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Alneamah, M. (2018). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. IOP Conference Series: Materials Science and Engineering, 454, 012093. Retrieved from [Link]
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Schepmann, H. G., & Englich, U. (2016). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 93(6), 1118–1121. Retrieved from [Link]
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Abdel-Aziz, M. M., et al. (2015). Thermogravimetric analysis (TGA) of unirradiated nitrile–butadiene rubber (NBR) blended with different ratios of reclaimed rubber powder (RRP) using 2% glycidyl methacrylate (GMA). ResearchGate. Retrieved from [Link]
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Galimzyanova, R., et al. (2022). Influence of Aggressive Liquid Media on the Properties of Swelling Rubbers Filled with Carboxymethylated Cellulose. Polymers, 14(21), 4729. Retrieved from [Link]
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Chemistry For Everyone. (2024, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. Retrieved from [Link]
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Choi, J., & Park, K. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 12(6), 4648–4661. Retrieved from [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
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Minikel, E. (2016, April 27). Differential scanning calorimetry. CureFFI.org. Retrieved from [Link]
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Liu, Y., et al. (2020). A high-performance functional phthalonitrile resin with a low melting point and a low dielectric constant. Soft Matter, 16(4), 937-946. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 4-Hydroxyphthalonitrile
This guide provides comprehensive safety and handling protocols for 4-Hydroxyphthalonitrile (CAS RN: 30757-50-7), also known as 3,4-Dicyanophenol.[1] It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from authoritative safety data sheets (SDS), regulatory guidelines, and established laboratory safety practices to ensure a trustworthy and expert-informed resource.
Chemical & Physical Profile
A foundational understanding of a compound's properties is the first step in a robust safety assessment. This compound is a solid, appearing as a white to brown powder or crystal, and is used as a reagent and pharmaceutical intermediate.[1][2][3]
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₈H₄N₂O | [1][2] |
| Molecular Weight | 144.13 g/mol | [2][3][4] |
| CAS Number | 30757-50-7 | [1][2] |
| Appearance | White to gray to brown powder/crystal | [3] |
| Melting Point | 214.0 to 218.0 °C | [3] |
| Solubility | Soluble in Methanol | [3] |
| Storage | Room temperature, in a cool, dark place under an inert atmosphere.[1][5] |
Causality Note: The solid, powdered nature of this compound increases the risk of aerosolization and inhalation during handling, such as weighing or transferring. Its solubility in common organic solvents like methanol necessitates careful handling to prevent skin absorption.[3]
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] Understanding these classifications is critical for appreciating the intrinsic risks and selecting appropriate controls.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Expert Insight: The classification "Harmful" (Category 4) indicates significant risk upon exposure through all primary routes: ingestion, skin contact, and inhalation.[1][3] The dual nature of the molecule, possessing both a phenol group and nitrile functionalities, contributes to its irritant properties and systemic toxicity profile. All nitrile compounds should be handled with caution due to the potential for releasing hydrocyanic acid.
Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and PPE is mandatory to minimize exposure.
Engineering Controls
-
Primary Control: Always handle this compound within a certified chemical fume hood to contain dust and vapors.[7] Operations should be conducted at least six inches inside the sash to ensure effective capture.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[1][9]
Personal Protective Equipment (PPE)
The selection of PPE must directly address the hazards identified in Section 2.
-
Hand Protection: Wear impervious gloves.[1] Nitrile rubber gloves are a suitable choice for incidental contact.[10] If prolonged contact is possible or if using a solvent, consult a glove selection guide. Always change gloves immediately if they become contaminated.[10]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[1][7] A face shield should be worn in situations where splashing is a significant risk.[1]
-
Skin and Body Protection: A lab coat must be worn to protect street clothing.[7][11] For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, impervious protective clothing and boots may be required.[1]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1]
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols is non-negotiable for ensuring laboratory safety.
Handling Procedures
-
Preparation: Before starting work, review the Safety Data Sheet (SDS).[10] Ensure all necessary PPE is available and in good condition.
-
Designated Area: All work with this compound should be performed in a designated area, such as a specific fume hood, to prevent cross-contamination.[10]
-
Preventing Contamination: Avoid eating, drinking, or smoking in the laboratory.[1][8] Wash hands thoroughly with soap and water after handling the chemical, after removing gloves, and before leaving the lab.[1][11]
-
Dispensing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust dispersion.[1]
-
Housekeeping: Maintain a clean and organized workspace to prevent accidental spills.[11]
Storage Requirements
-
Container: Keep the container tightly closed to prevent contamination and moisture absorption.[1][9]
-
Location: Store in a cool, dry, and well-ventilated area.[1][9] The storage location should be locked to restrict access.[1][9]
-
Incompatibilities: Store away from strong oxidizing agents.[9] Nitriles can react violently with strong acids and bases, potentially producing hydrogen cyanide gas.[12]
Waste Disposal
-
Classification: Chemical waste generators must classify discarded chemicals as hazardous waste according to local, regional, and national regulations.[9]
-
Procedure: Dispose of waste this compound and contaminated materials (e.g., gloves, wipes) in a designated, properly labeled hazardous waste container.[13] Do not mix with other waste streams unless compatibility is confirmed. One approved method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Emergency Procedures: A Self-Validating System
Rapid and correct response during an emergency is critical.
Exposure Response
The response to an exposure is directly linked to the routes of entry identified by the GHS classification.
-
Inhalation (H332): Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][9][14] If breathing is difficult or has stopped, provide artificial respiration.[14] Call a poison center or doctor for medical advice.[1]
-
Skin Contact (H312, H315): Immediately remove all contaminated clothing.[14] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][15] If skin irritation occurs, seek medical advice.[1][9] Contaminated clothing must be washed before reuse.[1]
-
Eye Contact (H319): Immediately rinse cautiously with water for several minutes (at least 15 minutes).[1][15][16] Remove contact lenses if present and easy to do so.[1][16] Continue rinsing. If eye irritation persists, get medical advice or attention from an ophthalmologist.[1]
-
Ingestion (H302): If the person is conscious, rinse their mouth with water.[1][9] Do NOT induce vomiting. Call a poison center or doctor immediately for medical advice.[1][9]
Spill and Leak Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[15]
-
Ventilate: Ensure the area is well-ventilated.
-
Control: Remove all sources of ignition.[17]
-
Contain: Prevent the spill from entering drains or waterways.
-
Clean-up:
-
Wear the appropriate PPE as described in Section 3.
-
For a solid spill, carefully sweep the material into an airtight container, avoiding dust generation.[1]
-
For a solution, absorb the spill with an inert, non-combustible material (e.g., sand, earth) and transfer it to a sealed container for disposal.[12]
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all spill cleanup materials as hazardous waste.[15]
Visualization of Safety Workflows
Risk Assessment and Control Workflow
This diagram illustrates the logical flow from hazard identification to the implementation of control measures, forming the basis of a safe experimental plan.
Caption: Workflow for risk assessment and control implementation.
Emergency Spill Response Decision Tree
This decision tree provides a clear, step-by-step guide for responding to a chemical spill, ensuring safety and compliance.
Caption: Decision tree for responding to a chemical spill.
References
-
2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY . NJ.gov. [Link]
-
SOP for the safe use of Acetonitrile . LSU Health Shreveport. [Link]
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First Aid Procedures for Chemical Hazards . NIOSH | CDC. [Link]
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Hazardous Chemical Exposures . Princeton University Environmental Health and Safety. [Link]
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Chemical Exposure and Spill Response Procedures . New Mexico State University. [Link]
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Safety in the Organic Chemistry Laboratory . California State University, Bakersfield (CSUB). [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press (US). [Link]
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Working with Hazardous Chemicals . Organic Syntheses. [Link]
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School Chemistry Laboratory Safety Guide . NIOSH | CDC. [Link]
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Chemical Compatibility & Storage . University of Toronto, Department of Chemistry. [Link]
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Household Hazardous Waste (HHW) & Pharmaceuticals . Rochester Institute of Technology. [Link]
-
NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]
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Hazardous Waste Disposal Guidelines . University of Rochester Environmental Health & Safety. [Link]
-
Multi-Hazard or Combined Waste . University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Safety Data Sheet: Acetonitrile . Carl ROTH. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis and Polymerization of High-Performance Resins from Phenolic Phthalonitrile Precursors
Introduction: The Promise of Phthalonitrile Polymers
Phthalonitrile-based polymers represent a class of high-performance thermosets that are at the forefront of materials science, particularly for applications demanding exceptional thermal and oxidative stability.[1][2][3] Their utility in the aerospace, defense, and electronics sectors is driven by a unique combination of properties including high glass transition temperatures (Tg), excellent mechanical strength, inherent flame retardancy, and low moisture absorption.[1][4] The polymerization, or "curing," of phthalonitrile monomers proceeds through an addition reaction of the nitrile functional groups, which results in a highly cross-linked, void-free network structure.[5] This network is often composed of robust heterocyclic structures such as triazine, isoindoline, and phthalocyanine rings, which are responsible for the material's remarkable stability.[3][6]
While a variety of phthalonitrile monomers exist, those derived from phenolic precursors, such as 4-hydroxyphthalonitrile, offer a versatile platform for tailoring the final properties of the polymer.[7] However, the direct polymerization of this compound is less common. A more prevalent and practical approach involves a two-step process: first, the synthesis of a bis-phthalonitrile monomer from a phenolic precursor, followed by the thermal curing of this monomer. This methodology allows for greater control over the polymer backbone and, consequently, its performance characteristics.
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of a representative bis-phthalonitrile monomer and its subsequent polymerization to yield a high-performance polymer. The protocols are grounded in established methodologies and provide insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Monomer Synthesis: A Practical Approach
The synthesis of bis-phthalonitrile monomers typically involves a nucleophilic aromatic substitution reaction. In this representative protocol, we describe the synthesis of 1,3-bis(3,4-dicyanophenoxy)benzene, a common phthalonitrile monomer, from resorcinol and 4-nitrophthalonitrile. This serves as a model system that can be adapted for other phenolic precursors.
Protocol 1: Synthesis of 1,3-bis(3,4-dicyanophenoxy)benzene
This protocol details the synthesis of the monomer via a nucleophilic aromatic substitution reaction.
Materials:
-
Resorcinol
-
4-Nitrophthalonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Nitrogen inlet
-
Thermometer
-
Büchner funnel and vacuum flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add resorcinol (1 equivalent) and anhydrous DMSO.
-
Initiation: Begin stirring the solution and purge the flask with a slow stream of nitrogen for at least 15 minutes to create an inert atmosphere.
-
Addition of Base: Gradually add anhydrous potassium carbonate (2.2 equivalents) to the reaction mixture.
-
Addition of Phthalonitrile Precursor: Add 4-nitrophthalonitrile (2.1 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature with continuous stirring under a nitrogen atmosphere for 7-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an excess of cold deionized water to precipitate the crude product.
-
Filtration and Washing: Stir the suspension for 30 minutes, then collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with deionized water to remove any inorganic salts, and then with cold methanol to remove unreacted starting materials and impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven at 80°C overnight. For higher purity, the product can be recrystallized from a suitable solvent such as an ethanol/water mixture.
-
Characterization: Characterize the final product using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and determine its melting point using Differential Scanning Calorimetry (DSC).
Visualization of Monomer Synthesis Workflow
Caption: Workflow for the synthesis of 1,3-bis(3,4-dicyanophenoxy)benzene.
Polymerization (Curing) of Phthalonitrile Monomer
The thermal polymerization of the synthesized bis-phthalonitrile monomer is a critical step in forming the high-performance thermoset. This process is typically facilitated by a curing agent, with aromatic amines being a common choice.
Protocol 2: Thermal Curing with an Aromatic Amine
This protocol details the thermal polymerization of the synthesized bis-phthalonitrile monomer using an aromatic amine as a curing agent.
Materials:
-
Synthesized bis-phthalonitrile monomer (e.g., 1,3-bis(3,4-dicyanophenoxy)benzene)
-
Aromatic amine curing agent (e.g., 4,4'-diaminodiphenyl ether or 4-aminophenoxy phthalonitrile) (typically 1-5 wt%)
-
Aluminum weighing pan or mold
Equipment:
-
Vacuum oven or furnace with programmable temperature control
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Pre-dry the synthesized bis-phthalonitrile monomer in a vacuum oven at a temperature slightly below its melting point for several hours to remove any absorbed moisture.
-
Mixing: In an aluminum weighing pan or a suitable mold, combine the desired amount of the phthalonitrile monomer with the aromatic amine curing agent.
-
Melting and Homogenization: Heat the mixture to a temperature above the monomer's melting point but below the curing initiation temperature (e.g., 200-230°C) to ensure a homogeneous, low-viscosity liquid. Stir gently if possible to ensure uniform distribution of the curing agent.
-
Degassing: Degas the molten mixture under vacuum for 15-30 minutes to remove any entrapped air or volatile compounds.
-
Curing Cycle: Place the mold in the pre-programmed oven or furnace. The curing process is typically performed in a multi-step cycle under an inert atmosphere (Nitrogen or Argon). A representative curing cycle is as follows:
-
Heat to 250°C and hold for 4 hours.
-
Increase the temperature to 280°C and hold for 8 hours.
-
Further increase the temperature to 320°C and hold for 8 hours.
-
-
Post-Curing (Optional but Recommended): For enhanced thermal and mechanical properties, a post-curing step can be performed:
-
Increase the temperature to 350°C and hold for 4 hours.
-
Further increase to 375°C and hold for 8 hours.
-
-
Cooling: After the curing cycle is complete, allow the polymer to cool down slowly to room temperature to minimize internal stresses.
-
Characterization: The cured polymer can then be characterized using DSC, Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).
Characterization of Monomer and Polymer
Thorough characterization is essential to validate the synthesis and to understand the properties of the resulting polymer.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To identify functional groups and monitor the polymerization process. | Monomer: Characteristic peaks for the nitrile group (-C≡N) around 2230 cm⁻¹, ether linkage (Ar-O-Ar) around 1250 cm⁻¹, and aromatic C-H bonds. Polymer: Disappearance or significant reduction of the nitrile peak and the appearance of new peaks corresponding to triazine (around 1520 and 1360 cm⁻¹) and isoindoline (around 1730 cm⁻¹) structures.[8] |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the synthesized monomer. | The spectra should correspond to the expected chemical shifts and integrations for the protons and carbons in the bis-phthalonitrile structure. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point of the monomer and the glass transition temperature (Tg) of the cured polymer. It can also be used to study the curing kinetics.[9] | Monomer: A sharp endothermic peak corresponding to its melting point. Curing: A broad exothermic peak indicating the cross-linking reaction. Polymer: A step change in the baseline indicating the glass transition temperature. For highly cross-linked phthalonitriles, the Tg may be above the decomposition temperature and thus not observable.[3] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal and oxidative stability of the cured polymer. | The polymer should exhibit high thermal stability, with the onset of decomposition (5% weight loss) typically above 500°C in a nitrogen atmosphere. The char yield at 800-900°C in nitrogen is also a key indicator of thermal stability and is often high for phthalonitrile polymers.[7][10] |
| Dynamic Mechanical Analysis (DMA) | To measure the viscoelastic properties of the cured polymer, including the storage modulus and the glass transition temperature. | The storage modulus in the glassy state should be high. A sharp drop in the storage modulus and a peak in the tan delta curve indicate the glass transition temperature.[11] |
Expected Properties of the Cured Polymer
The properties of the cured phthalonitrile polymer will depend on the specific monomer and curing conditions. The following table provides a summary of expected properties for a high-performance phthalonitrile resin.
| Property | Expected Value |
| Glass Transition Temperature (Tg) | > 400 °C (may not be detectable before decomposition)[10] |
| Decomposition Temperature (TGA, 5% weight loss in N₂) | > 500 °C[12] |
| Char Yield at 800 °C in N₂ | > 70% |
| Storage Modulus at Room Temperature | 2.5 - 4.0 GPa[11] |
| Flexural Strength | 80 - 120 MPa[2] |
| Water Absorption | < 1.5% |
Understanding the Curing Mechanism
The curing of phthalonitrile resins with an aromatic amine is a complex process involving multiple reaction pathways. A simplified overview of the key steps is presented below.
-
Initiation: The curing process is initiated by the nucleophilic addition of the aromatic amine to a nitrile group on the phthalonitrile monomer. This forms an amidine intermediate.[5][6]
-
Propagation and Cross-linking: The reactive intermediates, including amidines and isoindolines, can then react with other nitrile groups, leading to the formation of a cross-linked network. The primary heterocyclic structures formed are:
-
Triazine rings: Formed by the cyclotrimerization of nitrile groups.
-
Isoindoline structures: Formed through intramolecular cyclization of amidine intermediates.[6]
-
Phthalocyanine rings: Can also form, particularly at higher temperatures.
-
The amine plays a crucial role not only in initiating the reaction but also as a proton transfer agent throughout the curing process.[5][6]
Visualization of the Curing Mechanism
Caption: Key reaction pathways in the amine-cured polymerization of phthalonitrile.
Conclusion
The synthesis and polymerization of phthalonitrile resins from phenolic precursors offer a robust pathway to high-performance materials with exceptional thermal and mechanical properties. By following the detailed protocols and understanding the underlying chemistry presented in these application notes, researchers can confidently explore the potential of these advanced polymers for a wide range of demanding applications. The versatility of the monomer synthesis allows for the fine-tuning of polymer properties, opening up new avenues for materials innovation.
References
- Derradji, M., et al. Mechanical and thermal properties of phthalonitrile resin reinforced with silicon carbide particles.
- Zhang, H., et al. Novolac/Phenol-Containing Phthalonitrile Blends: Curing Characteristics and Composite Mechanical Properties. Polymers, 2020, 12(1), 126.
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MDPI. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Available from: [Link].
- Wang, H., et al. Fast-Processable Non-Flammable Phthalonitrile-Modified Novolac/Carbon and Glass Fiber Composites. Polymers, 2022, 14(23), 5122.
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ResearchGate. Novel phthalonitrile-based composites with excellent processing, thermal, and mechanical properties. Available from: [Link].
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ResearchGate. Mechanical properties of graphite fiber-reinforced phthalonitrile composites. Available from: [Link].
-
Physical Chemistry Chemical Physics. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. Available from: [Link].
-
ResearchGate. Schematic representation of phthalonitrile curing reactions initiated... Available from: [Link].
-
ResearchGate. Curing kinetics and thermal properties of imide containing phthalonitrile resin using aromatic amines. Available from: [Link].
-
ResearchGate. DSC curves of (a) phthalonitrile monomers and (b) blending systems. Available from: [Link].
-
RSC Publishing. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. Available from: [Link].
-
ResearchGate. The TGA curves of the cured phthalonitrile/epoxy blends in nitrogen and... Available from: [Link].
-
ResearchGate. (PDF) Kinetic analysis of the curing of branched phthalonitrile resin based on dynamic differential scanning calorimetry. Available from: [Link].
-
ResearchGate. Synthesis and characterization of aromatic poly(ether-imide)s based on bis(4-(3,4-dicarboxyphenoxy)phenyl)-R,R-silane anhydrides (R= Me, Ph) - Spontaneous formation of surface micropores from THF solutions. Available from: [Link].
-
ResearchGate. Preparation of Self‐Curing, High Temperature Phthalonitrile Resins via Mono‐ and Dihydroxybenzaldehydes. Available from: [Link].
-
Nanyang Technological University. Polyphthalonitrile membrane materials: microstructure characteristics and gas permeation behavior. Available from: [Link].
-
MDPI. Bio-Based Epoxy-Phthalonitrile Resin: Preparation, Characterization, and Properties. Available from: [Link].
-
MDPI. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Available from: [Link].
-
Springer. The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. Available from: [Link].
-
ScienceDirect. TG-MS-FTIR study on pyrolysis behavior of phthalonitrile resin. Available from: [Link].
-
Taylor & Francis Online. Reaction of 4-Nitrophthalonitrile with Carbonate, Nitrite, and Fluoride. Available from: [Link].
-
PubChem. 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride. Available from: [Link].
-
University of Southern Mississippi. Investigation of Polymers with Differential Scanning Calorimetry. Available from: [Link].
-
ResearchGate. Synthesis of 4,4 0-bis(3,4-dicarboxyphenoxy)-3,3 0 ,5,5 0tetramethylbiphenyl dianhydride (I). Available from: [Link].
-
ResearchGate. FTIR spectrum of the analyzed polyacrylonitrile fibers. Available from: [Link].
-
MDPI. Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato Metal Complexes with Er, Lu and Yb. Available from: [Link].
-
EAG Laboratories. DSC Analysis of Polymers. Available from: [Link].
-
ResearchGate. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. Available from: [Link].
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ResearchGate. Phenol-containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties. Available from: [Link].
- Google Patents. US4409382A - Synthesis and polymerization of phthalonitrile monomers containing multiple phenoxy and sulfone linkages.
-
OUCI. Synthesis and properties of novel self-catalytic phthalonitrile monomers with aliphatic chain and their copolymerization.... Available from: [Link].
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Scilit. Bio-based phthalonitrile compounds: Synthesis, curing behavior, thermomechanical and thermal properties. Available from: [Link].
-
ResearchGate. Synthesis and properties of high-temperature polyphthalonitrile resin. Available from: [Link].
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ResearchGate. Structural Identification of Polyacrylonitrile during Thermal Treatment by Selective 13C Labeling and Solid-State 13C NMR Spectroscopy. Available from: [Link].
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The Versatility of 4-Hydroxyphthalonitrile: A Precursor for Advanced Pigments and Dyes
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-hydroxyphthalonitrile as a pivotal precursor in the synthesis of high-performance pigments and dyes, particularly phthalocyanines. This document delves into the underlying chemical principles, provides detailed experimental protocols for the synthesis of this compound and its derivatives, and presents key characterization data.
Introduction: The Significance of this compound
This compound (4-HPN) is an aromatic organic compound featuring a benzene ring substituted with two adjacent (ortho) nitrile (-C≡N) groups and a hydroxyl (-OH) group. This specific arrangement of functional groups makes it an exceptionally valuable building block in the synthesis of a class of macrocyclic compounds known as phthalocyanines.
Phthalocyanines are renowned for their intense blue and green colors, exceptional thermal and chemical stability, and unique photophysical properties.[1] These characteristics have led to their widespread application as industrial pigments, dyes, catalysts, and functional materials in fields such as photodynamic therapy and electronics.[2]
The hydroxyl group on the this compound molecule offers a crucial point for chemical modification. This allows for the fine-tuning of the final phthalocyanine's properties, such as solubility, aggregation behavior, and electronic characteristics. Furthermore, the presence of the two nitrile groups is essential for the cyclotetramerization reaction that forms the core phthalocyanine macrocycle.[3] This guide will provide detailed protocols for leveraging this compound in the synthesis of both symmetrically and unsymmetrically substituted phthalocyanines.
Core Chemical Principles
The utility of this compound as a precursor stems from two key chemical transformations:
-
Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of this compound: this compound is typically synthesized from 4-nitrophthalonitrile. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack.[4] A hydroxide source can displace the nitro group to yield this compound.
-
Template-Assisted Cyclotetramerization for Phthalocyanine Formation: In the presence of a metal salt (the template) and a high-boiling point solvent, four molecules of a phthalonitrile derivative undergo a complex condensation reaction to form the planar, 18-π electron aromatic system of the phthalocyanine macrocycle.[5] The choice of metal ion influences the properties of the final metallophthalocyanine.
Application Note 1: Synthesis of the Precursor - this compound
This protocol details the synthesis of this compound from 4-nitrophthalonitrile via a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
4-Nitrophthalonitrile
-
Potassium Hydroxide (KOH)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-nitrophthalonitrile (1 equivalent) in anhydrous DMSO.
-
Addition of Base: Add finely ground potassium hydroxide (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold deionized water.
-
Acidify the aqueous solution to a pH of ~2-3 with 1M HCl. This will precipitate the this compound.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.
-
Expected Outcome:
This procedure should yield this compound as a solid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
Application Note 2: Synthesis of a Symmetrically Substituted Phthalocyanine
This protocol describes the synthesis of a tetra-hydroxy substituted zinc phthalocyanine, a valuable pigment and potential photosensitizer, via the cyclotetramerization of this compound.
Experimental Protocol: Synthesis of Zinc(II) 2,9,16,23-tetrahydroxyphthalocyanine
Materials and Reagents:
-
This compound
-
Zinc (II) Acetate (Zn(OAc)₂)
-
N,N-Dimethylformamide (DMF) or 1-Pentanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound (4 equivalents), zinc (II) acetate (1 equivalent), and a catalytic amount of DBU.
-
Addition of Solvent: Add a high-boiling point solvent such as DMF or 1-pentanol.
-
Reaction: Heat the reaction mixture to reflux (typically 140-160 °C) and maintain for 12-24 hours. The solution will gradually turn a deep green or blue color.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of methanol or a methanol/water mixture to precipitate the crude phthalocyanine.
-
Collect the solid precipitate by filtration.
-
Wash the solid extensively with hot water, then with methanol, and finally with acetone to remove unreacted starting materials and byproducts.
-
Dry the purified zinc(II) 2,9,16,23-tetrahydroxyphthalocyanine in a vacuum oven.
-
Expected Outcome:
The final product is a dark green or blue solid. Its identity and purity can be confirmed by UV-Vis spectroscopy, which should show the characteristic Q-band absorption in the 600-700 nm region.
Data Presentation: Properties of a Representative Hydroxy-Substituted Phthalocyanine
| Property | Value | Reference |
| Compound | Zinc(II) 2,9,16,23-tetrahydroxyphthalocyanine | - |
| Appearance | Dark green/blue solid | - |
| Solubility | Soluble in polar organic solvents like DMSO, DMF | [6] |
| UV-Vis (λmax in DMF) | ~680 nm (Q-band) | [7] |
| Fluorescence Quantum Yield (ΦF) | 0.08 - 0.28 (for similar pegylated derivatives) | [6] |
Visualization of Synthetic Workflows
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Workflow for the Synthesis of Symmetrical Phthalocyanine
Caption: Workflow for symmetrical phthalocyanine synthesis.
Application Note 3: Synthesis of an Unsymmetrically Substituted Phthalocyanine
The true versatility of this compound is demonstrated in the synthesis of unsymmetrically substituted phthalocyanines. By employing a statistical co-cyclotetramerization of two different phthalonitrile precursors, a mixture of phthalocyanines with varying substitution patterns can be obtained. The desired A₃B type phthalocyanine, where A is the substituent from one precursor and B is from the other, can then be isolated.
Experimental Protocol: Synthesis of an A₃B-type Unsymmetrical Phthalocyanine
This protocol outlines the synthesis of an unsymmetrical zinc phthalocyanine with three hydroxy groups and one other functional group (represented by 'R'), by reacting this compound and a second substituted phthalonitrile (R-phthalonitrile) in a 3:1 molar ratio.
Materials and Reagents:
-
This compound
-
R-substituted phthalonitrile (e.g., 4-tert-butylphthalonitrile)
-
Zinc (II) Acetate (Zn(OAc)₂)
-
1-Pentanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., toluene/diethyl ether gradient)
-
Standard laboratory glassware and equipment for synthesis and chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (3 equivalents), the R-substituted phthalonitrile (1 equivalent), zinc (II) acetate (1 equivalent), and a catalytic amount of DBU in 1-pentanol.
-
Reaction: Degas the mixture and reflux under an inert atmosphere overnight.
-
Initial Work-up:
-
Cool the reaction mixture and evaporate the 1-pentanol under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., chloroform or THF).
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column with the chosen eluent system.
-
Load the crude product mixture onto the column.
-
Elute the column with a gradient of the eluent system. The different phthalocyanine products (A₄, A₃B, A₂B₂, AB₃, and B₄) will separate based on their polarity.[8]
-
Collect the fractions and monitor by TLC to identify the fraction containing the desired A₃B phthalocyanine.
-
Combine the pure fractions and evaporate the solvent to yield the purified unsymmetrical phthalocyanine.
-
Expected Outcome:
Column chromatography will yield the different phthalocyanine products as distinct colored bands. The A₃B product will be a dark green or blue solid. Its structure can be confirmed by mass spectrometry and NMR spectroscopy.
Visualization of Reaction Mechanism
Simplified Mechanism of Phthalocyanine Formation
Caption: Simplified mechanism of phthalocyanine formation.
Conclusion
This compound is a cornerstone precursor for the synthesis of a diverse range of functional pigments and dyes. Its inherent reactivity and the ability to introduce a hydroxyl functionality provide a powerful tool for chemists to design and create novel phthalocyanine-based materials with tailored properties for a multitude of applications. The protocols and principles outlined in this guide serve as a foundation for researchers to explore the rich chemistry of this versatile building block.
References
- Vertex AI Search Grounding API Redirect. (n.d.). The Role of this compound in Pigment and Dye Manufacturing.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Metallophthalocyanine Complexes via Cyclotetramerization of 4-Nitrophthalonitrile Derivatives.
- ResearchGate. (n.d.). UV-Vis spectra of phthalocyanine compounds 4a–c in DMF at 12 × 10⁻⁶ M concentration.
- Makarov, S., Kazarin, A. S., Suvorova, O. N., & Wöhrle, D. (2016). Synthesis of the unsymmetrically substituted phthalocyanines 3 and 4. ResearchGate.
- Benchchem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Nitrophthalonitrile.
- PubMed. (n.d.). Pegylated Phthalocyanines: Synthesis and Spectroscopic Properties.
- DergiPark. (n.d.). Phthalocyanines: Structure, Synthesis, Purification and Applications.
- Benchchem. (2025). Application Notes and Protocols: The Strategic Use of 4-Nitrophthalonitrile in the Synthesis of Pharmaceutical Intermediates.
- PMC - NIH. (n.d.). Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy.
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- 3. Preparation method of 4-nitrophthalonitrile - Eureka | Patsnap [eureka.patsnap.com]
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- 6. Pegylated Phthalocyanines: Synthesis and Spectroscopic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Synthesis of alkoxyphthalonitriles from 4-Hydroxyphthalonitrile
An Application Guide for the Synthesis of Alkoxyphthalonitriles from 4-Hydroxyphthalonitrile
Introduction: The Significance of Alkoxyphthalonitriles
Alkoxyphthalonitriles are versatile chemical intermediates of significant interest in materials science and medicinal chemistry. Their primary value lies in their role as precursors for the synthesis of substituted phthalocyanines.[1][2][3] Phthalocyanines, with their robust, aromatic macrocyclic structure, exhibit unique photophysical properties that make them ideal candidates for a range of advanced applications. The introduction of alkoxy groups onto the phthalocyanine periphery can enhance solubility in organic solvents, a crucial factor for processing and purification, and can modulate the electronic properties of the macrocycle.[2] These tailored molecules are heavily researched for use as photosensitizers in photodynamic therapy (PDT) for cancer, as functional dyes, and in the development of novel electronic materials.[1][4]
This guide provides a detailed examination of the synthesis of alkoxyphthalonitriles from the readily available starting material, this compound. We will explore the underlying chemical principles and provide robust, step-by-step protocols suitable for implementation in a research or process development setting.
Chemical Principles: The Williamson Ether Synthesis
The conversion of this compound to an alkoxyphthalonitrile is most reliably achieved through the Williamson ether synthesis. This classic organic reaction, first reported in 1850, remains one of the most straightforward and widely used methods for preparing ethers.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]
The process involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of this compound is weakly acidic. A base is used to deprotonate the hydroxyl group, forming a potent nucleophile—the phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of an alkyl halide (or other suitable alkylating agent with a good leaving group). This attack occurs from the backside of the carbon-leaving group bond, displacing the halide and forming the new carbon-oxygen bond of the ether.[6]
The choice of base, solvent, and alkylating agent is critical for maximizing yield and minimizing side reactions. For aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient and offer excellent handling characteristics compared to stronger, more hazardous bases like sodium hydride (NaH).[8] The reaction is best performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base without hydrogen bonding to and deactivating the powerful phenoxide nucleophile.[8]
Primary alkyl halides are the ideal alkylating agents for this SN2 reaction. Secondary and, particularly, tertiary alkyl halides are prone to undergoing a competing E2 elimination reaction, which would produce an alkene byproduct instead of the desired ether.[6][7]
Reaction Mechanism: Williamson Ether Synthesis
Sources
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Application Note & Protocol: Synthesis of Tetra-4-hydroxy-titanyl-phthalocyanine (4-OH-TiOPc)
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of tetra-4-hydroxy-titanyl-phthalocyanine (4-OH-TiOPc), a functionalized derivative of titanyl phthalocyanine (TiOPc). The protocol utilizes 4-hydroxyphthalonitrile as the key precursor. The hydroxyl functional groups on the periphery of the phthalocyanine macrocycle offer valuable sites for further chemical modification, enhancing solubility and enabling conjugation to biomolecules or nanoparticles. This makes 4-OH-TiOPc a compound of significant interest for applications in photodynamic therapy (PDT) and other biomedical fields. This guide is designed to provide both a step-by-step experimental protocol and a detailed explanation of the underlying scientific principles, ensuring both reproducibility and a thorough understanding of the process.
Introduction: The Significance of Functionalized Phthalocyanines
Phthalocyanines (Pcs) are robust, planar aromatic macrocycles that have garnered significant attention due to their unique photophysical and photochemical properties. Their strong absorption in the red and near-infrared regions of the electromagnetic spectrum makes them particularly suitable as photosensitizers in photodynamic therapy (PDT).[1][2] In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which induce localized cell death.[1]
Titanyl phthalocyanine (TiOPc) is a particularly promising photosensitizer due to its high quantum yield of singlet oxygen generation. However, the inherent hydrophobicity and tendency to aggregate in aqueous environments limit its direct biomedical application. The introduction of functional groups, such as hydroxyl (-OH) moieties, onto the periphery of the phthalocyanine ring is a critical strategy to overcome these limitations. The hydroxyl groups not only improve solubility but also provide reactive handles for further chemical modifications, such as conjugation to targeting ligands or encapsulation within drug delivery systems.[3]
This protocol details the synthesis of tetra-4-hydroxy-titanyl-phthalocyanine from this compound. The cyclotetramerization of four phthalonitrile units in the presence of a titanium source forms the core of this synthesis.
Reaction Scheme & Mechanism
The synthesis of 4-OH-TiOPc proceeds via a template-assisted cyclotetramerization of this compound. In this reaction, four molecules of the phthalonitrile precursor arrange around a central titanium ion, which acts as a template, to form the phthalocyanine macrocycle.
Reaction Mechanism Overview
The cyclization of phthalonitriles is a complex process that can be initiated by a base.[4] The reaction generally involves the nucleophilic attack of a growing chain on another phthalonitrile molecule, leading to the formation of the macrocyclic structure. The presence of a metal salt, in this case, a titanium alkoxide, facilitates the templated assembly of the phthalonitrile units.
Caption: Step-by-step workflow for the synthesis of 4-OH-TiOPc.
Step-by-Step Instructions:
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and an inert gas inlet/outlet. Ensure the system is thoroughly dried and purged with nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (e.g., 5.76 g, 40 mmol) and anhydrous quinoline (e.g., 60 mL). Stir the mixture to dissolve the phthalonitrile. Add a catalytic amount of DBU (e.g., 0.5 mL).
-
Initial Heating: Heat the reaction mixture to 140°C with continuous stirring under a gentle flow of inert gas.
-
Addition of Titanium Source: Once the temperature has stabilized at 140°C, slowly add titanium(IV) butoxide (e.g., 3.40 g, 10 mmol) dropwise to the reaction mixture over a period of 30 minutes. The color of the solution should gradually change.
-
Reflux: After the addition is complete, increase the temperature to 190-200°C and allow the reaction to reflux for 6 hours. The reaction mixture will become dark green or blue.
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing methanol (e.g., 200 mL) to precipitate the crude product.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid extensively with methanol and then with acetone until the filtrate is colorless. This removes unreacted starting materials and high-boiling solvent residues.
Purification Protocol
Purification is crucial to remove unreacted starting materials, byproducts, and any metal-free phthalocyanine (H₂Pc) that may have formed. [5][6][7]A common and effective method is acid-base treatment. [8]
-
Acid Dissolution: Suspend the crude product in a beaker with concentrated hydrochloric acid (e.g., 1 M HCl, 100 mL). Stir the suspension for 1-2 hours at room temperature. The TiOPc derivative will dissolve, while some impurities may not.
-
Filtration of Insoluble Impurities: Filter the acidic solution to remove any insoluble materials.
-
Reprecipitation: Slowly pour the acidic filtrate into a large volume of cold distilled water (e.g., 1 L) with vigorous stirring. The purified 4-OH-TiOPc will precipitate out of the solution.
-
Collection and Neutralization: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of distilled water until the filtrate is neutral (check with pH paper).
-
Final Washing and Drying: Wash the purified product with methanol and then acetone. Dry the final product in a vacuum oven at 60-80°C overnight.
Characterization
The synthesized 4-OH-TiOPc should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| UV-Vis Spectroscopy | In a suitable solvent (e.g., DMF or DMSO), the spectrum should exhibit a strong Q-band absorption in the 650-750 nm region, characteristic of the phthalocyanine macrocycle. A less intense Soret band (B-band) will be observed around 300-400 nm. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Look for characteristic peaks: a broad O-H stretch around 3200-3500 cm⁻¹, C≡N stretch from any unreacted phthalonitrile (around 2230 cm⁻¹ - should be absent or minimal in the final product), and Ti=O stretching vibration around 950-1000 cm⁻¹. |
| ¹H NMR Spectroscopy | In a deuterated solvent like DMSO-d₆, the spectrum will show signals for the aromatic protons of the phthalocyanine ring and a broad signal for the hydroxyl protons. |
| Mass Spectrometry (e.g., MALDI-TOF) | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of 4-OH-TiOPc. |
Safety and Handling Precautions
-
Quinoline: is toxic and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.
-
Titanium(IV) butoxide: is moisture-sensitive and will react with water. Handle under an inert atmosphere.
-
DBU: is a strong, non-nucleophilic base. Avoid contact with skin and eyes.
-
Concentrated Acids: are corrosive. Handle with appropriate care and PPE.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; loss of product during workup. | Ensure the reaction temperature is maintained and the reflux time is sufficient. Be careful during the precipitation and washing steps to minimize product loss. |
| Product is Insoluble | Aggregation of the phthalocyanine molecules. | The hydroxyl groups should improve solubility. If insolubility is an issue, try different solvents for characterization. Purification by acid-base treatment can also help break up aggregates. |
| Presence of Metal-Free Phthalocyanine (H₂Pc) | Side reaction during synthesis. | The purification protocol described should effectively remove H₂Pc. The absence of characteristic H₂Pc peaks in the UV-Vis and NMR spectra will confirm its removal. |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of tetra-4-hydroxy-titanyl-phthalocyanine, a valuable derivative for various biomedical applications, particularly in the field of photodynamic therapy. The functional hydroxyl groups offer a versatile platform for further chemical modifications, paving the way for the development of advanced and targeted photosensitizers.
References
-
Solvent-Free Synthesis of Soluble, Near-IR Absorbing Titanyl Phthalocyanine Derivatives - The Journal of Organic Chemistry - ACS Figshare. (2010). figshare. [Link]
-
Solvent-Free Synthesis of Soluble, Near-IR Absorbing Titanyl Phthalocyanine Derivatives. (n.d.). ACS Publications. [Link]
-
Synthesis of titanium phthalocyanine. (n.d.). PrepChem.com. [Link]
-
Solvent-Free Synthesis of TiOPc Derivatives. (n.d.). Scribd. [Link]
-
León, M., & Vargas, F. (2022). Preliminary research on metalized phthalocyanines synthesis. Evaluation as potential photosensitizer in photodynamic therapy. ResearchGate. [Link]
-
Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. (n.d.). PMC. [Link]
-
Synthesis and characterization of tetra-substituted titanium(IV) phthalocyanines with axial ligand. (n.d.). ResearchGate. [Link]
-
Fakayode, O. J., et al. (2018). Applications of functionalized nanomaterials in photodynamic therapy. Biophysics and Physicobiology, 10(1), 49-67. [Link]
-
Wagner, H. J., Loutfy, R. O., & Hsiao, C. K. (1982). Purification and characterization of phthalocyanines. Journal of Materials Science, 17(10), 2781-2791. [Link]
-
Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. (n.d.). RSC Publishing. [Link]
-
Phthalocyanines: Structure, Synthesis, Purification and Applications. (n.d.). DergiPark. [Link]
-
Synthesis of phthalonitrile derivatives by photoinduced reactions: New unsymmetrical substituted zinc phthalocyanines. (n.d.). CONICET. [Link]
-
Applications of functionalized nanomaterials in photodynamic therapy. (n.d.). University of Johannesburg. [Link]
-
Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of substituted phthalonitrile building blocks for the preparation of non-aggregating phthalocyanines. (n.d.). ResearchGate. [Link]
-
New application of phthalocyanine molecules: from photodynamic therapy to photothermal therapy by means of structural regulation rather than formation of aggregates. (n.d.). RSC Publishing. [Link]
-
Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. (n.d.). ResearchGate. [Link]
-
Preparation and Characterization of Phthalocyanine Photocatalysts Supported on Mixed Metal Oxides. (n.d.). eRepository @ Seton Hall. [Link]
-
Synthesis, Characterization and Photocatalytic Properties of Metal Phthalocyanine Modified Thermoresponsive Polymers. (n.d.). E3S Web of Conferences. [Link]
-
de Oliveira, K. T., et al. (2020). Prospective application of phthalocyanines in the photodynamic therapy against microorganisms and tumor cells: A mini-review. Photodiagnosis and Photodynamic Therapy, 32, 102032. [Link]
-
Simelane, W. N., & Abrahamse, H. (2023). Zinc phthalocyanine loaded- antibody functionalized nanoparticles enhance photodynamic therapy in monolayer (2-D) and multicellular tumour spheroid (3-D) cell cultures. PMC. [Link]
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- 3. Zinc phthalocyanine loaded- antibody functionalized nanoparticles enhance photodynamic therapy in monolayer (2-D) and multicellular tumour spheroid (3-D) cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. dergipark.org.tr [dergipark.org.tr]
Introduction: The Versatility of a Hydroxylated Phthalonitrile Building Block
An In-Depth Guide to the Application of 4-Hydroxyphthalonitrile in Advanced Materials Science
This compound (4-HPN) is an aromatic organic compound distinguished by a benzene ring functionalized with two adjacent (ortho) nitrile (-C≡N) groups and a hydroxyl (-OH) group. This specific arrangement of functional groups makes it a uniquely versatile and valuable precursor in the field of materials science. While the nitrile groups are the primary reactive sites for forming highly stable, cross-linked polymer networks and macrocycles, the hydroxyl group offers a crucial secondary point of reactivity. This -OH group can act as a nucleophile, a site for chain extension, or a proton source to catalyze polymerization, enabling the synthesis of a wide array of advanced materials with tailored properties.
This guide provides a detailed exploration of 4-HPN's applications, focusing on its role in the development of high-performance thermosetting resins and functional phthalocyanine macrocycles. We will delve into the scientific rationale behind its use, provide detailed experimental protocols, and outline the expected material properties, offering researchers and industry professionals a comprehensive resource for leveraging this powerful chemical intermediate.
Application I: High-Performance Phthalonitrile Resins for Extreme Environments
Phthalonitrile-based thermosetting resins are renowned for their exceptional performance under demanding conditions, making them ideal for applications in the aerospace, defense, and microelectronics industries.[1][2] These materials exhibit remarkable thermal and thermo-oxidative stability, often with service temperatures exceeding 350°C, alongside superior flame retardancy, low water absorption, and excellent mechanical strength.[3][4] The polymerization (or "curing") of phthalonitrile monomers proceeds through an addition reaction mechanism, which minimizes the release of volatile byproducts, thereby reducing defects like voids in the final composite material.[1]
The inclusion of a hydroxyl group, as in 4-HPN, introduces several advantages. It can lower the monomer's melting point, broadening the processing window, and can participate in the curing reaction, potentially acting as an in-situ catalyst to accelerate polymerization and increase the cross-linking density of the final polymer network.[5]
Protocol 1: Synthesis of a Bisphenol A-Based Phthalonitrile Monomer using this compound
This protocol describes a common strategy for creating a larger, more processable bis-phthalonitrile monomer. The principle is a nucleophilic aromatic substitution reaction where the hydroxyl groups of a bisphenol compound react with a nitro-substituted phthalonitrile. For the purpose of this guide, we will adapt this known reaction to demonstrate the synthesis of a monomer from 4-nitrophthalonitrile, which is structurally analogous to using 4-HPN in a reverse fashion (etherification of the hydroxyl group). This illustrates the core synthetic pathway for creating ether-linked phthalonitrile monomers.
Scientific Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The phenoxide ions, generated by deprotonating the hydroxyl groups of Bisphenol A with a weak base like potassium carbonate, act as potent nucleophiles. They attack the electron-deficient carbon atom attached to the nitro group on the 4-nitrophthalonitrile ring. The nitro group is an excellent leaving group, facilitating the formation of a stable ether linkage. The reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) to ensure the solubility of the reactants and facilitate the ionic reaction mechanism.
Experimental Workflow:
Caption: Workflow for Bis-Phthalonitrile Monomer Synthesis.
Step-by-Step Protocol:
-
Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a condenser, a thermometer, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Reagents: To the flask, add Bisphenol A (1 equivalent), 4-nitrophthalonitrile (2.2 equivalents), and anhydrous potassium carbonate (3.0 equivalents).
-
Solvent: Add anhydrous DMF to the flask, sufficient to dissolve the reactants upon heating (typically creating a 15-20% w/v solution).
-
Reaction: Heat the reaction mixture to 90-100°C with continuous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Precipitation: After completion, cool the reaction mixture to room temperature. Pour the dark slurry slowly into a beaker containing vigorously stirred, cold deionized water. This will precipitate the crude monomer product.
-
Isolation & Purification: Filter the precipitate using a Büchner funnel, wash thoroughly with deionized water to remove DMF and inorganic salts, and then with a small amount of cold ethanol. Dry the crude product in a vacuum oven at 80°C overnight.
-
Characterization: The final product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture. Confirm the structure using FTIR (disappearance of -OH and -NO₂ peaks, appearance of ether linkage peak) and NMR spectroscopy.
Protocol 2: Thermal Curing of a Phthalonitrile Monomer
This protocol details the thermal polymerization of a phthalonitrile monomer (such as the one synthesized above) into a highly cross-linked thermoset polymer. An aromatic amine is often used as a curing agent or catalyst to lower the polymerization temperature and accelerate the reaction.[6]
Scientific Rationale: The curing of phthalonitrile resins is a complex, thermally-driven process involving the cyclotrimerization of nitrile groups to form highly stable triazine rings. Other reactions occur simultaneously, leading to the formation of isoindoline and phthalocyanine macrocyclic structures within the polymer network.[7] These varied, highly stable aromatic cross-links are responsible for the material's exceptional thermal and mechanical properties. Aromatic amines initiate the polymerization by attacking a nitrile group, which starts a cascade of reactions leading to the formation of the cross-linked network.
Curing Mechanism Overview:
Caption: Synthesis of a metallophthalocyanine via cyclotetramerization.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, combine this compound (4 equivalents) and anhydrous Zinc(II) chloride (1 equivalent).
-
Solvent & Base: Add a high-boiling point solvent such as 2-(Dimethylamino)ethanol (DMAE) or 1-pentanol. Add a catalytic amount of DBU (e.g., 0.5 equivalents).
-
Reaction: Heat the mixture to reflux (typically 140-160°C) for 12-24 hours. The solution will typically turn a deep green or blue color as the phthalocyanine forms.
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of methanol or acetone to precipitate the crude product.
-
Purification: Filter the solid product. The purification of phthalocyanines can be challenging due to their low solubility. It often involves washing with multiple solvents (water, methanol, acetone, chloroform) to remove unreacted starting materials and byproducts. Advanced purification may require column chromatography on silica gel using a solvent mixture like THF/methanol.
-
Characterization: Confirm the product structure using UV-Vis spectroscopy (which will show the characteristic intense Q-band absorption above 600 nm) and Mass Spectrometry.
Conclusion
This compound stands out as a pivotal building block in modern materials science. Its dual functionality—the polymerizable nitrile groups and the versatile hydroxyl group—provides a rich platform for chemical innovation. As demonstrated, it is central to the synthesis of ultra-high-performance phthalonitrile resins capable of withstanding extreme thermal and mechanical stress. Simultaneously, it serves as a gateway to creating functionalized phthalocyanine macrocycles with tunable properties for applications ranging from industrial colorants to advanced electronics and medicine. The protocols and data provided herein offer a solid foundation for researchers to explore and expand upon the vast potential of this remarkable molecule.
References
- Vertex AI Search. The Role of this compound in Pigment and Dye Manufacturing.
- MDPI. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block.
- ResearchGate. Reaction mechanism of phthalonitrile cyclization for the synthesis of phthalocyanines.
- Wiley Online Library. Phthalonitrile-based resin for advanced composite materials: Curing behavior studies.
- ResearchGate. Mechanism for the formation of phthalocyanine from phthalonitrile.
- SPECIFIC POLYMERS. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs).
- Royal Society of Chemistry. An overview of high-performance phthalonitrile resins: fabrication and electronic applications.
- BenchChem. Application Notes and Protocols: Polymerization of 3-(4-Chlorophenoxy)phthalonitrile for High-Performance Resins.
- ResearchGate. Progress in high temperature resistant phthalonitrile resins and their composites for aerospace applications.
- T&F Online. Preparation of self-promoted hydroxy-containing phthalonitrile resins by an in situ reaction.
- ResearchGate. High‐Performance Phthalonitrile Resins Partially Derived from a Furan Bio‐Based Chemical Platform.
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- 7. researchgate.net [researchgate.net]
Application Note: Synthesis of High-Performance Phthalonitrile-Functionalized Novolac Resins
An in-depth guide to the synthesis and application of phthalonitrile-functionalized novolac resins, prepared for researchers, scientists, and professionals in drug development, is detailed below. This document provides a comprehensive overview of the prevailing synthesis methods, experimental protocols, and the rationale behind procedural choices.
Introduction and Theoretical Background
Phthalonitrile-based thermosetting polymers are a class of high-performance materials renowned for their exceptional thermal and oxidative stability, high char yield, and excellent fire resistance.[1] These properties make them highly attractive for demanding applications in the aerospace, electronics, and automotive industries as matrices for advanced composites.[1] Novolac resins, which are phenol-formaldehyde polymers, serve as excellent backbones for modification with phthalonitrile moieties. The resulting phthalonitrile-novolac (PNN) resins combine the processability of novolacs with the superior thermal properties conferred by the cross-linking of the terminal phthalonitrile groups.
A common misconception involves the direct synthesis of these resins from 4-hydroxyphthalonitrile and formaldehyde. Scientific literature indicates that the predominant and more reliable method for preparing phthalonitrile-functionalized novolac resins is a two-step process. This process begins with a standard novolac resin, followed by the chemical modification of its hydroxyl groups.
The established synthetic route involves the nucleophilic aromatic substitution reaction between a pre-synthesized novolac resin and 4-nitrophthalonitrile. In this reaction, the hydroxyl groups of the novolac are converted to phenoxide ions by a weak base, such as potassium carbonate. These phenoxide ions then act as nucleophiles, attacking the electron-deficient aromatic ring of 4-nitrophthalonitrile and displacing the nitro group. This method allows for precise control over the degree of phthalonitrile functionalization.
Interestingly, this compound, the subject of the initial topic, is often an undesired side product in this synthesis, particularly when conducted at elevated temperatures (80–100 °C).[1][2] Its formation can lead to non-quantitative yields and impurities in the final resin.[1][2] Therefore, controlling the reaction temperature is a critical parameter to ensure the desired product is obtained with high purity.
The curing of phthalonitrile-novolac resins occurs via the addition polymerization of the terminal cyano (nitrile) groups at elevated temperatures. This process is often catalyzed by the residual phenolic hydroxyl groups within the resin backbone or by the addition of a curing agent. The cross-linking reaction forms highly stable, heterocyclic structures, such as triazine or phthalocyanine rings, which are responsible for the exceptional thermal stability of the cured material.
Experimental Section: Synthesis of Phthalonitrile-Functionalized Novolac (PNN) Resin
This section provides a detailed protocol for the synthesis of a phthalonitrile-functionalized novolac resin via the nucleophilic substitution of 4-nitrophthalonitrile.
2.1. Materials and Equipment
-
Reagents: Novolac resin, 4-nitrophthalonitrile, anhydrous potassium carbonate (K₂CO₃), N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF), deionized water, methanol.
-
Equipment: Three-necked round-bottom flask, reflux condenser, mechanical stirrer, heating mantle with temperature controller, nitrogen or argon inlet, dropping funnel, Buchner funnel, vacuum filtration apparatus, rotary evaporator, standard laboratory glassware.
2.2. Synthesis Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen/argon inlet, add the novolac resin and DMAc. The amount of solvent should be sufficient to fully dissolve the resin.
-
Dissolution: Stir the mixture under a nitrogen or argon atmosphere until the novolac resin is completely dissolved.
-
Base Addition: Add anhydrous potassium carbonate to the solution. The amount should be in molar excess relative to the hydroxyl groups of the novolac resin. Stir the resulting suspension for 1 hour at 40 °C. This step is crucial for the formation of the phenoxide ions necessary for the nucleophilic attack.
-
Addition of 4-Nitrophthalonitrile: Add 4-nitrophthalonitrile to the reaction mixture. Continue stirring at 40 °C for 20-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 4-nitrophthalonitrile spot.[1]
-
Precipitation and Filtration: After the reaction is complete, cool the mixture to room temperature. Precipitate the product by pouring the reaction mixture into a stirred vessel of deionized water or a water/methanol mixture.
-
Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with deionized water to remove any remaining salts and solvent.
-
Drying: Dry the obtained phthalonitrile-functionalized novolac resin in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
2.3. Characterization
The structure and purity of the synthesized PNN resin can be confirmed using the following techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the O-H stretching band of the novolac's hydroxyl groups and the appearance of the characteristic C≡N stretching band of the phthalonitrile group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To verify the complete substitution of the hydroxyl groups and the absence of signals corresponding to 4-nitrophthalonitrile.[1]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of PNN resin.
| Parameter | Value/Range | Purpose/Rationale |
| Reactants | Novolac Resin, 4-Nitrophthalonitrile, K₂CO₃ | Novolac provides the polymer backbone, 4-nitrophthalonitrile is the source of the nitrile groups, and K₂CO₃ acts as the base. |
| Solvent | DMAc or DMF | High-boiling polar aprotic solvent to dissolve reactants and facilitate the reaction. |
| Reaction Temperature | 40 °C | Optimal temperature to ensure a reasonable reaction rate while minimizing the formation of the this compound side product.[1] |
| Reaction Time | 20-24 hours | Sufficient time for the reaction to proceed to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the reactants and intermediates. |
| Product Yield | >90% (typical) | High yields are achievable with careful control of reaction conditions. |
| Curing Temperature | 190-220 °C (onset) | Temperature at which the nitrile groups begin to cross-link. |
| Post-Curing | 280-300 °C | To achieve a high glass transition temperature (Tg) and complete the cross-linking process.[1] |
| Thermal Stability (T₅%) | >400 °C | The temperature at which 5% weight loss occurs, indicating excellent thermal stability.[1] |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of phthalonitrile-functionalized novolac resin.
Caption: Workflow for PNN Resin Synthesis.
Curing and Properties of Phthalonitrile-Novolac Resins
The synthesized PNN resin can be cured by heating, which initiates the polymerization of the nitrile groups. Unmodified novolac resin can be added as a curing agent. The phenolic hydroxyl groups in the novolac accelerate the curing reaction and can improve the mechanical properties of the final thermoset.[1] By varying the amount of novolac added as a curing agent (e.g., 25, 50, or 75 wt.%), the properties of the cured material can be tailored.[1]
The resulting cured resins exhibit remarkable properties:
-
High Thermal Stability: With a 5% weight loss temperature (T₅%) often exceeding 430 °C, these materials are suitable for high-temperature applications.[1]
-
Excellent Mechanical Properties: When used as a matrix for fiber-reinforced composites (e.g., with carbon or glass fibers), they demonstrate high interlaminar shear strength, compressive strength, and flexural strength.[1]
-
Flame Retardancy: The high aromatic content and formation of a stable char layer upon combustion contribute to their inherent flame-retardant properties.
Conclusion
The synthesis of phthalonitrile-functionalized novolac resins via the nucleophilic substitution of 4-nitrophthalonitrile onto a novolac backbone is a well-established and reliable method for producing high-performance thermosetting materials. While the direct polymerization of this compound with formaldehyde is not the conventional route, understanding its role as a potential side product is crucial for optimizing the synthesis and achieving high-purity PNN resins. The resulting materials offer a unique combination of processability and exceptional thermal and mechanical properties, making them ideal candidates for a wide range of advanced applications.
References
Application Notes & Protocols: Covalent Linkage of Phthalocyanine-C60 Dyads Using 4-Hydroxyphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and characterization of covalently linked phthalocyanine-C60 (Pc-C60) dyads, leveraging 4-hydroxyphthalonitrile as a critical precursor. Phthalocyanine-fullerene conjugates are a compelling class of photoactive molecules with significant potential in photodynamic therapy (PDT), organic photovoltaics, and catalysis. The strategic use of this compound allows for the introduction of a versatile phenolic oxygen linkage, enabling the covalent attachment of a C60 moiety to the phthalocyanine macrocycle. This guide will cover the underlying synthetic strategy, detailed experimental protocols, characterization techniques, and a discussion of the key photophysical properties that make these dyads promising candidates for advanced applications.
Introduction: The Significance of Pc-C60 Dyads
The covalent linkage of a photosensitizer, such as a phthalocyanine, to an electron acceptor, like buckminsterfullerene (C60), creates a donor-acceptor dyad with unique photophysical properties. Upon photoexcitation, these systems can undergo efficient photoinduced electron transfer (PET) or energy transfer, leading to the formation of a long-lived charge-separated state or the generation of reactive oxygen species (ROS).[1][2] These processes are central to their application in diverse fields:
-
Photodynamic Therapy (PDT): Pc-C60 dyads can act as potent photosensitizers. Upon illumination, they can generate cytotoxic ROS, such as singlet oxygen, which can induce apoptosis and necrosis in cancer cells.[3][4] The covalent linkage ensures close proximity of the donor and acceptor, potentially enhancing the efficiency of ROS generation.[5]
-
Organic Photovoltaics (OPV): In the context of solar energy conversion, the efficient charge separation and the formation of a charge-separated state in Pc-C60 dyads are highly desirable for the development of molecular heterojunctions in organic solar cells.[6][7]
-
Catalysis: The unique electronic properties of these dyads can be harnessed for photocatalytic applications, driving chemical transformations with light.
The choice of the linker between the phthalocyanine and fullerene moieties is crucial in modulating the electronic coupling and, consequently, the photophysical behavior of the dyad.[8] The use of this compound as a starting material provides a strategic and versatile approach to creating a robust ether linkage.
Synthetic Strategy: The Role of this compound
The synthetic approach detailed here involves a multi-step process that hinges on the reactivity of the hydroxyl group of this compound. This precursor is valuable because it can be readily incorporated into the phthalocyanine macrocycle through a mixed cyclotetramerization reaction.[9] The exposed hydroxyl group then serves as a reactive handle for the subsequent covalent attachment of a functionalized C60 derivative.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for the Pc-C60 dyad.
Causality in Experimental Choices:
-
Mixed Cyclotetramerization: A statistical condensation of two different phthalonitriles is employed to synthesize a low-symmetry phthalocyanine.[6] Using a large excess of the substituted phthalonitrile (e.g., 4-tert-butylphthalonitrile) statistically favors the formation of the desired A3B-type monohydroxy-phthalocyanine, simplifying subsequent purification.
-
Choice of Metal: A zinc(II) phthalocyanine is often synthesized as the central metal ion enhances intersystem crossing to the triplet state, which is crucial for applications like PDT.[8]
-
C60 Functionalization: The Prato reaction is a common and efficient method for functionalizing C60 to introduce a carboxylic acid group, which can then be used for esterification with the hydroxyl group of the phthalocyanine.[10]
Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All procedures should be carried out with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.
Synthesis of Monohydroxy-tris(tert-butyl)phthalocyaninato-zinc(II)
-
Materials: this compound, 4-tert-butylphthalonitrile, zinc(II) acetate, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), n-pentanol.
-
Procedure: a. In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine this compound (1 equivalent), 4-tert-butylphthalonitrile (5 equivalents), and zinc(II) acetate (1.5 equivalents). b. Add anhydrous n-pentanol as the solvent. c. Add a catalytic amount of DBU to the mixture. d. Heat the reaction mixture to reflux (approx. 138°C) and maintain for 12-16 hours. The solution will turn a deep green color. e. Cool the reaction to room temperature and precipitate the crude product by adding methanol. f. Filter the solid and wash extensively with methanol, water, and acetone to remove unreacted starting materials and byproducts. g. Purify the desired monohydroxy-phthalocyanine from the statistical mixture of products using column chromatography on silica gel, typically with a dichloromethane/methanol solvent gradient. The A3B-type product is usually the second major green band. h. Characterize the purified product by ¹H NMR, UV-Vis, and MALDI-TOF mass spectrometry.
Synthesis of Carboxy-functionalized C60
This protocol is based on the Prato reaction for the synthesis of a fulleropyrrolidine derivative.
-
Materials: C60, sarcosine, a substituted benzaldehyde (e.g., 4-formylbenzoic acid), toluene.
-
Procedure: a. To a solution of C60 in toluene, add sarcosine and 4-formylbenzoic acid. b. Reflux the mixture for 8-12 hours under a nitrogen atmosphere. The solution color will change from purple to brown. c. Cool the reaction mixture and remove the solvent under reduced pressure. d. Purify the product by column chromatography on silica gel using a toluene/ethyl acetate gradient to isolate the mono-adduct. e. Characterize the product by ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry.
Covalent Linkage of Phthalocyanine and C60
This protocol describes an esterification reaction to form the final dyad.
-
Materials: Monohydroxy-tris(tert-butyl)phthalocyaninato-zinc(II), carboxy-functionalized C60, N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), anhydrous dichloromethane (DCM).
-
Procedure: a. Dissolve the monohydroxy-phthalocyanine and the carboxy-functionalized C60 in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere. b. Add DMAP (catalytic amount) followed by DCC (1.5 equivalents). c. Stir the reaction at room temperature for 24-48 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. f. Concentrate the filtrate and purify the crude dyad by column chromatography on silica gel, followed by preparative HPLC if necessary, to obtain the pure Pc-C60 dyad. g. Characterize the final product thoroughly.
Characterization of the Pc-C60 Dyad
A comprehensive characterization is essential to confirm the covalent linkage and to understand the photophysical properties of the dyad.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of covalent linkage. | Appearance of characteristic peaks for both the phthalocyanine and fullerene moieties in the same spectrum. Shifts in the peaks adjacent to the linker are expected. |
| UV-Vis Spectroscopy | To study the ground-state electronic absorption properties. | A composite spectrum showing the characteristic Soret (B) and Q-bands of the phthalocyanine and the weaker absorptions of the C60 moiety.[11] |
| Fluorescence Spectroscopy | To investigate excited-state deactivation pathways. | Significant quenching of the phthalocyanine fluorescence is expected due to photoinduced electron or energy transfer to the C60 unit.[5] |
| MALDI-TOF Mass Spectrometry | To confirm the molecular weight of the dyad. | A molecular ion peak corresponding to the calculated mass of the covalently linked Pc-C60 dyad. |
| Cyclic Voltammetry | To determine the redox potentials of the donor and acceptor units. | Reversible or quasi-reversible oxidation waves for the phthalocyanine and reduction waves for the C60 moiety. These values are crucial for understanding the feasibility of photoinduced electron transfer. |
Photophysical Properties and Application in PDT
The key to the functionality of Pc-C60 dyads in applications like PDT is the generation of ROS upon photoexcitation. The process can be summarized as follows:
Caption: Mechanism of ROS generation by a Pc-C60 dyad.
Upon absorption of light, the phthalocyanine is excited to its singlet state (S1), which can then undergo intersystem crossing (ISC) to the longer-lived triplet state (T1). From this triplet state, two main pathways can lead to ROS generation:
-
Type II Mechanism: The excited triplet phthalocyanine can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5]
-
Type I Mechanism: The dyad can undergo photoinduced electron transfer to form a charge-separated state. The C60 radical anion can then transfer an electron to ³O₂, forming the superoxide radical anion (O₂⁻).
The efficiency of these processes is highly dependent on the solvent polarity and the nature of the linker connecting the two moieties.[1]
Protocol: Evaluation of Singlet Oxygen Generation
A common method to quantify singlet oxygen generation is through the chemical trapping method using 1,3-diphenylisobenzofuran (DPBF).
-
Materials: Pc-C60 dyad, 1,3-diphenylisobenzofuran (DPBF), a reference photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue or unsubstituted zinc phthalocyanine), spectrophotometer, light source with a specific wavelength (e.g., 670 nm laser).
-
Procedure: a. Prepare solutions of the Pc-C60 dyad and the reference photosensitizer in a suitable solvent (e.g., DMSO, DMF) with matched absorbance at the excitation wavelength. b. To each solution, add an aliquot of a stock solution of DPBF. The final concentration of DPBF should result in an absorbance of ~1.0 at its absorption maximum (~415 nm). c. Irradiate the solutions with the light source while stirring. d. Monitor the decrease in the absorbance of DPBF at regular time intervals. The decrease in absorbance is due to the reaction of DPBF with singlet oxygen. e. Plot the change in absorbance of DPBF versus time for both the sample and the reference. f. The singlet oxygen quantum yield (ΦΔ) can be calculated using the following equation: ΦΔ(sample) = ΦΔ(reference) × (k_sample / k_reference) where k is the slope of the plot of ln(A₀/Aₜ) versus irradiation time.
Conclusion
The synthetic route utilizing this compound offers a reliable and adaptable method for creating covalently linked Pc-C60 dyads. This application note provides a comprehensive framework, from the underlying chemical logic to detailed experimental protocols and characterization methods. The resulting donor-acceptor systems exhibit fascinating photophysical properties that make them highly promising for a range of applications, most notably in the development of next-generation photosensitizers for photodynamic therapy. Further research into modifying the linker and the substitution pattern on the phthalocyanine ring will undoubtedly lead to even more efficient and targeted molecular devices.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
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- 5. cyberleninka.ru [cyberleninka.ru]
- 6. BJOC - Synthesis of mesogenic phthalocyanine-C60 donor–acceptor dyads designed for molecular heterojunction photovoltaic devices [beilstein-journals.org]
- 7. preston.co.nz [preston.co.nz]
- 8. researchgate.net [researchgate.net]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.nitech.ac.jp [pure.nitech.ac.jp]
Application Notes & Protocols: A Detailed Guide to the Synthesis of Silyl-Substituted Alkoxyphthalonitriles
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Silyl-Substituted Alkoxyphthalonitriles
Phthalonitrile-based polymers are a class of high-performance thermosetting resins renowned for their exceptional thermal and oxidative stability, high glass transition temperatures, and inherent flame retardancy.[1][2][3] These properties make them prime candidates for applications in demanding environments, such as in the aerospace, automotive, and microelectronics industries.[2] The incorporation of both alkoxy and silyl functionalities onto the phthalonitrile backbone offers a synergistic enhancement of these desirable characteristics. Alkoxy groups can improve the processability of the resin by lowering the melting point and viscosity of the monomer, while silicon-containing moieties can further enhance thermal stability and oxidative resistance.[1][4][5]
This document provides a comprehensive guide to the synthesis of silyl-substituted alkoxyphthalonitriles, focusing on a robust and reproducible two-step synthetic pathway. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and offer insights into the characterization of the final product.
Synthetic Strategy: A Two-Step Approach
The synthesis of silyl-substituted alkoxyphthalonitriles can be efficiently achieved through a two-step process:
-
Nucleophilic Aromatic Substitution: Synthesis of a dihydroxy-substituted phthalonitrile precursor via the reaction of a dihalophthalonitrile with a dihydroxybenzene derivative (e.g., catechol).
-
Silylation: Introduction of the silyl groups by reacting the dihydroxy-substituted phthalonitrile with a suitable silylating agent.
This approach allows for a modular synthesis, where the nature of the alkoxy and silyl substituents can be readily varied to fine-tune the properties of the final monomer.
Part 1: Synthesis of the Dihydroxy-Substituted Phthalonitrile Precursor
The initial step involves a nucleophilic aromatic substitution reaction to introduce the alkoxy framework. For this guide, we will focus on the synthesis of 4,5-dihydroxyphthalonitrile, a common precursor.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The reaction proceeds via a nucleophilic attack of the deprotonated hydroxyl groups of catechol on the electron-deficient aromatic ring of a dihalophthalonitrile, such as 4,5-dichlorophthalonitrile.[6][7] The presence of the electron-withdrawing nitrile groups activates the aromatic ring towards nucleophilic substitution.[8]
Diagram of the Reaction Workflow
Caption: Workflow for the synthesis of the dihydroxy-substituted phthalonitrile precursor.
Experimental Protocol: Synthesis of 4,5-Dihydroxyphthalonitrile
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 4,5-Dichlorophthalonitrile | C₈H₂Cl₂N₂ | 197.02 | 10.0 g | 0.051 |
| Catechol | C₆H₆O₂ | 110.11 | 5.6 g | 0.051 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 21.1 g | 0.153 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 200 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,5-dichlorophthalonitrile (10.0 g, 0.051 mol), catechol (5.6 g, 0.051 mol), and anhydrous potassium carbonate (21.1 g, 0.153 mol).
-
Solvent Addition: Add 200 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of deionized water.
-
Acidification: Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1M hydrochloric acid. This will precipitate the product.
-
Extraction: Extract the product with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,5-dihydroxyphthalonitrile.
Part 2: Silylation of the Dihydroxy-Substituted Phthalonitrile
The second step involves the silylation of the hydroxyl groups of the precursor to yield the final silyl-substituted alkoxyphthalonitrile.
Reaction Mechanism: Silylation
Silylation is the process of replacing an acidic proton, in this case from a hydroxyl group, with a silyl group (e.g., trimethylsilyl, TMS).[9][10] The reaction typically proceeds via a nucleophilic attack of the hydroxyl group on the silicon atom of the silylating agent, which is often a silyl halide (e.g., trimethylsilyl chloride, TMSCl).[9][10] A base, such as triethylamine or imidazole, is used to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction.[11]
Diagram of the Silylation Workflow
Caption: Workflow for the silylation of the dihydroxy-substituted phthalonitrile.
Experimental Protocol: Synthesis of 4,5-Bis(trimethylsilyloxy)phthalonitrile
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 4,5-Dihydroxyphthalonitrile | C₈H₄N₂O₂ | 160.13 | 5.0 g | 0.031 |
| Trimethylsilyl Chloride (TMSCl) | (CH₃)₃SiCl | 108.64 | 8.2 mL | 0.068 |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 9.5 mL | 0.068 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 4,5-dihydroxyphthalonitrile (5.0 g, 0.031 mol) and 100 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (9.5 mL, 0.068 mol) to the suspension.
-
Silylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl chloride (8.2 mL, 0.068 mol) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Workup: Quench the reaction by the slow addition of 50 mL of deionized water.
-
Extraction: Separate the organic layer and wash it with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4,5-bis(trimethylsilyloxy)phthalonitrile.
Characterization
The synthesized precursor and the final product should be characterized using standard analytical techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the silyl groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the disappearance of the -OH stretch and the appearance of Si-O-C stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point Analysis: To assess the purity of the products.
Safety Precautions
-
Phthalonitriles: Phthalonitrile and its derivatives are toxic if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[12][13] Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14]
-
Silylating Agents: Silylating agents like trimethylsilyl chloride are corrosive and react with moisture to produce HCl gas. Handle them in a fume hood and avoid contact with skin and eyes.
-
Solvents: The solvents used in these procedures (DMF, DCM) are hazardous. Consult the Safety Data Sheets (SDS) for each chemical before use and handle them with appropriate care.[14]
-
General Laboratory Safety: Always follow standard laboratory safety practices, including wearing appropriate PPE and working in a well-ventilated area.[15]
Conclusion
The synthetic protocols detailed in this guide provide a reliable and adaptable method for the preparation of silyl-substituted alkoxyphthalonitriles. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain high-purity monomers suitable for the development of advanced phthalonitrile-based polymers with tailored properties for a wide range of high-performance applications. The versatility of this synthetic approach opens avenues for the creation of novel materials with enhanced thermal stability, processability, and oxidative resistance.
References
-
Synthesis of Phthalonitriles Using a Palladium Catalyst | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Monzel, W. J. (2019). Synthesis, Processing, and Properties of Silicon-Containing Phthalonitrile Resins. Virginia Tech. Retrieved from [Link]
-
Evaluation of Silicon-containing Phthalonitrile Polymers- Properties, and Degradations | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical. Retrieved from [Link]
-
Org. Synth. 2014, 91, 39-51. (2014). Organic Syntheses. Retrieved from [Link]
-
Monzel, W. J., Lu, G. Q., Pruyn, T. L., & Yee, G. T. (2018). Synthesis, Processing, and Properties of Silicon-Containing Phthalonitrile Resins. VTechWorks. Retrieved from [Link]
-
Silylation. (n.d.). In Wikipedia. Retrieved from [Link]
- Bowlus, H. G. (1941). U.S. Patent No. 2,232,836. Washington, DC: U.S. Patent and Trademark Office.
-
Monzel, W. J., Lu, G. Q., Pruyn, T. L., Houser, C. L., & Yee, G. T. (2019). Evaluation of Silicon-containing Phthalonitrile Polymers- Properties, and Degradations. SAMPE Conference Proceedings. Retrieved from [Link]
- Technique for synthesizing phthalonitrile. (2011). Google Patents.
- Process for the purification of phthalonitriles. (1960). Google Patents.
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Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). (n.d.). Specific Polymers. Retrieved from [Link]
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Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University. Retrieved from [Link]
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Wang, M., et al. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Polymers, 14(1), 163. Retrieved from [Link]
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Techniques for silylation. (n.d.). ResearchGate. Retrieved from [Link]
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What is the best procedure for silylation of hydroxy compounds? (2019). ResearchGate. Retrieved from [Link]
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Synthesis and properties of a novel silicon-containing phthalonitrile resin and its quartz-fiber-reinforced composites. (2019). ResearchGate. Retrieved from [Link]
-
Phthalocyanines and Related Compounds: XLVIII. Stepwise Nucleophilic Substitution in Tetrachlorophthalonitrile: Synthesis of Polysubstituted Phthalonitriles. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. (2024). MDPI. Retrieved from [Link]
-
The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. (2012). Springer. Retrieved from [Link]
-
4,5-Bis(4-methoxyphenoxy)phthalonitrile. (2007). PubMed Central. Retrieved from [Link]
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4,5-Bis(4-methoxyphenoxy)phthalonitrile. (2007). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Benzonitrile-Substituted Silyl Ethers | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Murakami, K., Yorimitsu, H., & Oshima, K. (2009). Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents. Journal of Organic Chemistry, 74(3), 1415–1417. Retrieved from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. Retrieved from [Link]
-
Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). Chem LibreTexts. Retrieved from [Link]
-
Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. (2019). Organic Syntheses. Retrieved from [Link]
-
Synthesis of substituted phthalonitrile building blocks for the preparation of non-aggregating phthalocyanines. (n.d.). ResearchGate. Retrieved from [Link]
-
Phthalonitrile Modified Multi-Hydroxyl Phenolic: Synthesis, Curing and Properties. (2019). Zenodo. Retrieved from [Link]
-
Improved Synthesis of Oligomeric Phthalonitriles and Studies Designed for Low Temperature Cure | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Phthalocyanine-Gold Nanoparticle Conjugates Using 4-Hydroxyphthalonitrile
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of phthalocyanine-gold nanoparticle (Pc-AuNP) conjugates, with a specific focus on leveraging 4-hydroxyphthalonitrile as a key precursor. This document outlines the scientific rationale behind the synthetic strategy, detailed experimental protocols, and characterization methods.
Introduction: The Synergy of Phthalocyanines and Gold Nanoparticles
Phthalocyanines (Pcs) are robust synthetic analogues of naturally occurring porphyrins, distinguished by their intense absorption in the near-infrared (NIR) region of the electromagnetic spectrum.[1] This property makes them exceptional photosensitizers for applications such as photodynamic therapy (PDT), where they can be activated by tissue-penetrating light to generate cytotoxic reactive oxygen species (ROS) that induce localized cell death.[2][3][4] However, the therapeutic efficacy of free phthalocyanines is often hampered by their poor water solubility and tendency to aggregate, which can diminish their photophysical properties.[1][4]
To overcome these limitations, phthalocyanines can be conjugated to nanocarriers, such as gold nanoparticles (AuNPs).[1][5] AuNPs offer a unique set of physicochemical properties, including a high surface-area-to-volume ratio, surface plasmon resonance (SPR), and the ease of surface functionalization, particularly with thiol and amine groups.[2] The conjugation of phthalocyanines to AuNPs can enhance their solubility, improve their photophysical characteristics through metal-enhanced fluorescence, and facilitate targeted delivery to tumor cells.[5][6]
The use of this compound as a starting material for the synthesis of the phthalocyanine macrocycle offers a strategic advantage. The hydroxyl group provides a versatile handle for further chemical modification, enabling the fine-tuning of the final conjugate's properties, such as solubility and targeting capabilities.[7] This guide will detail the synthesis of a hydroxyl-substituted phthalocyanine and its subsequent conjugation to gold nanoparticles.
Experimental Workflow Overview
The synthesis of phthalocyanine-gold nanoparticle conjugates can be broken down into three main stages: the synthesis of the substituted phthalocyanine, the synthesis of the gold nanoparticles, and the conjugation of the two components.
Figure 1: Overall experimental workflow for the synthesis of Pc-AuNP conjugates.
Part 1: Synthesis of Hydroxyl-Substituted Zinc Phthalocyanine (ZnPc-OH)
The synthesis of the phthalocyanine macrocycle is achieved through the cyclotetramerization of a phthalonitrile precursor. In this protocol, we utilize this compound to introduce hydroxyl groups onto the periphery of the phthalocyanine ring. A diamagnetic metal salt, such as zinc acetate, is used to template the formation of the macrocycle, resulting in a metallated phthalocyanine with high triplet quantum yields, which is desirable for photodynamic therapy.[4]
Protocol: Synthesis of Tetra-(4-hydroxy)phthalocyaninato Zinc(II)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, combine this compound (4 equivalents) and zinc acetate (1 equivalent).
-
Solvent Addition: Add a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask.
-
Catalyst Addition: Introduce a catalytic amount of a strong organic base, for instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by the appearance of a characteristic deep green or blue color.
-
Isolation and Purification: After cooling to room temperature, precipitate the crude product by pouring the reaction mixture into a large volume of water. Collect the solid by filtration and wash extensively with water and methanol to remove unreacted starting materials and solvent. Further purification can be achieved by column chromatography on silica gel.
Part 2: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
The Turkevich method is a well-established and straightforward approach for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[6] In this method, gold(III) chloride is reduced by sodium citrate, which also acts as a capping agent, preventing the nanoparticles from aggregating.
Protocol: Synthesis of Citrate-Capped AuNPs
-
Preparation of Gold Salt Solution: In a clean Erlenmeyer flask, bring an aqueous solution of chloroauric acid (HAuCl4) to a rolling boil with vigorous stirring.
-
Addition of Reducing Agent: To the boiling solution, rapidly add a solution of sodium citrate.
-
Reaction and Observation: Continue heating and stirring. The solution will undergo a series of color changes, from yellow to colorless, then to a deep red or wine color, indicating the formation of gold nanoparticles.
-
Completion: After the color change is complete, continue boiling for an additional 15 minutes to ensure the reaction has gone to completion. Then, allow the solution to cool to room temperature with continued stirring.
Part 3: Conjugation of ZnPc-OH to AuNPs
The conjugation of the hydroxyl-substituted phthalocyanine to the citrate-capped gold nanoparticles can be achieved through a ligand exchange process.[8] While direct adsorption is possible, a more stable conjugate is often formed by first modifying the phthalocyanine with a linker that has a high affinity for the gold surface, such as a thiol group.
Protocol: Thiolation of ZnPc-OH and Conjugation
-
Thiolation of ZnPc-OH (Optional but Recommended):
-
Dissolve the purified ZnPc-OH in a suitable organic solvent.
-
React the hydroxyl groups with a bifunctional linker containing a thiol group, for example, 3-mercaptopropionic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Purify the resulting thiolated phthalocyanine (ZnPc-SH) by chromatography.
-
-
Conjugation to AuNPs:
-
Add a solution of the ZnPc-OH (or the more stable ZnPc-SH) to the prepared gold nanoparticle solution with gentle stirring.
-
Allow the mixture to react for several hours at room temperature to facilitate the ligand exchange process, where the phthalocyanine displaces the citrate ions on the surface of the AuNPs.[8]
-
-
Purification of the Pc-AuNP Conjugate:
-
Remove the unconjugated phthalocyanine and excess reagents by centrifugation. The Pc-AuNP conjugates will form a soft pellet at the bottom of the tube.
-
Carefully decant the supernatant and resuspend the pellet in deionized water. Repeat this washing step several times.
-
Alternatively, purification can be achieved by dialysis against deionized water.
-
Characterization of Pc-AuNP Conjugates
A comprehensive characterization of the synthesized materials is crucial to confirm their successful formation and to understand their properties.
Characterization Techniques and Expected Results
| Technique | Purpose | Expected Results for Pc-AuNP Conjugates |
| UV-Vis Spectroscopy | To confirm the presence of both the phthalocyanine and the gold nanoparticles. | A spectrum showing the characteristic Q-band of the phthalocyanine (around 600-700 nm) and the surface plasmon resonance (SPR) band of the gold nanoparticles (around 520 nm).[6][9] |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and morphology of the nanoparticles and their conjugates. | Images showing spherical nanoparticles with a uniform size distribution. The presence of a less dense layer around the nanoparticles may indicate the phthalocyanine coating.[10] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the conjugates in solution. | An increase in the hydrodynamic diameter of the AuNPs after conjugation with the phthalocyanine.[11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the functional groups present and the successful conjugation. | The appearance of characteristic peaks from the phthalocyanine on the spectrum of the purified conjugates.[6] |
| X-ray Diffraction (XRD) | To analyze the crystalline structure of the gold nanoparticles. | Diffraction peaks corresponding to the face-centered cubic (fcc) lattice of gold.[6] |
| Fluorescence Spectroscopy | To evaluate the photophysical properties of the phthalocyanine upon conjugation. | A potential quenching or enhancement of the phthalocyanine's fluorescence, indicating interaction with the gold nanoparticles.[5][12] |
Application in Photodynamic Therapy: A Mechanistic Overview
The synthesized Pc-AuNP conjugates hold significant promise for applications in photodynamic therapy. Upon intravenous administration, the nanoparticles are expected to accumulate preferentially in tumor tissue due to the enhanced permeability and retention (EPR) effect.
Figure 2: Mechanism of Pc-AuNP conjugate action in photodynamic therapy.
Once localized in the tumor, the phthalocyanine can be excited by light of a specific wavelength. The excited phthalocyanine then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS, which in turn induce oxidative stress and lead to cancer cell death through apoptosis or necrosis.[2] The gold nanoparticle core can further enhance this effect through localized surface plasmon resonance, which can increase the light absorption by the phthalocyanine.[6]
Conclusion
The synthesis of phthalocyanine-gold nanoparticle conjugates using this compound as a precursor offers a versatile platform for the development of advanced phototherapeutic agents. The hydroxyl functionality provides a route for further modifications to enhance targeting and therapeutic efficacy. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore the potential of these promising nanomaterials in the field of drug development and cancer therapy.
References
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- 3. Photodynamic Therapy of Aluminum Phthalocyanine Tetra Sodium 2-Mercaptoacetate Linked to PEGylated Copper–Gold Bimetallic Nanoparticles on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis and photophysical studies of phthalocyanine–gold nanoparticle conjugates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. New phthalonitrile/metal phthalocyanine-gold nanoparticle conjugates for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamic Therapy of Aluminum Phthalocyanine Tetra Sodium 2-Mercaptoacetate Linked to PEGylated Copper–Gold Bimetallic Nanoparticles on Colon Cancer Cells [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Hydroxyphthalonitrile
Welcome to the technical support resource for the purification of 4-Hydroxyphthalonitrile (CAS: 30757-50-7). This guide is designed for researchers, chemists, and drug development professionals who are handling this critical intermediate. As a key building block in the synthesis of phthalocyanine pigments and dyes, the purity of this compound is paramount to achieving desired product performance and reproducibility[1].
This document provides in-depth, field-proven answers to common purification challenges, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the basic physical and chemical properties of this compound?
This compound, also known as 3,4-Dicyanophenol, is typically a solid ranging in color from white to pale brown powder or crystals[2][3][4]. Its purity can significantly impact its appearance. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 30757-50-7 | [2][5] |
| Molecular Formula | C₈H₄N₂O | [5][6] |
| Molecular Weight | 144.13 g/mol | [2][5] |
| Appearance | White to Gray to Brown powder/crystal | [2][4] |
| Melting Point | ~214-218 °C (Purity Dependant) | [2] |
| Purity (Commercial) | Typically ≥95% to ≥98.5% | [3] |
| Solubility | Soluble in methanol and other organic solvents like DMF and acetonitrile; generally insoluble in water. | [2][7] |
Q2: What are the recommended storage conditions for this compound?
To ensure chemical stability, this compound should be stored in a tightly closed container in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen[5][6]. Proper storage prevents degradation and minimizes the absorption of moisture.
Q3: What are the primary safety hazards associated with this compound?
This compound is harmful if swallowed, inhaled, or in contact with skin[6]. It can cause skin and serious eye irritation[6]. Always handle this compound in a well-ventilated area or fume hood. Personal Protective Equipment (PPE), including impervious gloves, safety goggles, and protective clothing, is mandatory[6]. Ensure an eyewash station and safety shower are accessible[8].
Q4: What are the likely impurities in crude this compound?
Impurities often stem from the synthetic route. A common synthesis involves the reaction of 4-nitrophthalonitrile with a nucleophile[2][9][10]. Potential impurities can include:
-
Unreacted Starting Materials: Such as 4-nitrophthalonitrile[11].
-
Isomeric Byproducts: Formation of isomers like 3-nitrophthalonitrile during precursor synthesis can lead to corresponding hydroxylated isomers in the final product[12].
-
Side-Reaction Products: Hydrolysis of the nitrile groups to carboxylic acids or amides can occur under certain conditions[12].
-
Colored Degradation Products: The presence of yellow or brown hues often indicates organic impurities or degradation products formed during the reaction or work-up[2][13].
Troubleshooting and Purification Guides
This core section is formatted as a series of common experimental challenges, providing detailed explanations and actionable protocols.
Q5: My crude this compound is a yellow-brown powder. How can I remove these colored impurities?
This is the most common issue. The discoloration is typically due to organic impurities and degradation byproducts. The most effective initial purification technique is recrystallization .
Expert Rationale: Recrystallization works on the principle of differential solubility. An ideal solvent will dissolve the crude product, including impurities, at a high temperature but will have low solubility for the desired compound at low temperatures[14][15]. As the solution cools slowly, the target compound selectively crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor)[14][15].
Workflow: Initial Purification Strategy
Caption: Decision workflow for purifying crude this compound.
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose a solvent where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[15]. Methanol is a commonly reported and effective solvent[2][12]. See the table below for other options.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, just enough to fully dissolve the solid with heating and stirring[15]. Using excess solvent will reduce your final yield.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals and excluding impurities[14]. Subsequently, place the flask in an ice bath to maximize crystal formation[15].
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel[15].
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Check: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (~218 °C) indicates high purity[3][15].
| Recommended Solvents for Recrystallization |
| Methanol |
| Ethanol |
| Acetonitrile |
| Toluene[16] |
| Water (for washing/Soxhlet extraction)[14] |
Q6: I suspect my crude product contains acidic impurities from the synthesis. Is there a more targeted purification method?
Yes. If you suspect the presence of acidic byproducts (e.g., from nitrile hydrolysis) or basic impurities (e.g., unreacted amine reagents), an acid-base extraction is a highly effective liquid-liquid separation technique[17].
Expert Rationale: This technique exploits the different solubilities of a compound's neutral and ionic (salt) forms[17][18]. This compound is a phenol, making it weakly acidic. It can be deprotonated by a suitable base (like NaOH or NaHCO₃) to form a water-soluble sodium salt. Neutral organic impurities will remain in the organic layer, while acidic impurities will also be extracted into the basic aqueous layer. The layers can then be separated.
Workflow: Acid-Base Extraction
Caption: Process flow for purification via acid-base extraction.
Protocol 2: Acid-Base Extraction Purification
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel[17].
-
Base Wash: Add an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃)[18][19]. A weak base is chosen to selectively deprotonate the phenolic hydroxyl group without causing hydrolysis of the nitrile groups.
-
Extraction: Stopper the funnel, invert, and vent frequently to release any pressure buildup (especially with bicarbonate, which can generate CO₂). Shake thoroughly to ensure complete partitioning between the layers[17].
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains your product as its sodium salt[19].
-
Back-Wash (Optional): To remove any entrained neutral impurities, wash the collected aqueous layer with a fresh portion of the organic solvent[19]. Discard this organic wash.
-
Re-Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add dilute hydrochloric acid (e.g., 2M HCl) while stirring until the solution is acidic (pH ~2-3, check with pH paper)[18]. The purified this compound will precipitate out as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
Q7: Recrystallization and extraction did not yield a product of sufficient purity. How can I resolve closely-related impurities?
When dealing with impurities that have very similar solubility and acid-base properties to your target compound (e.g., positional isomers), column chromatography is the method of choice[20].
Expert Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent)[20]. Compounds that are more polar will adhere more strongly to the polar silica gel and elute more slowly. Less polar compounds will travel through the column faster. By carefully selecting the eluent system, you can achieve fine separation of components[20].
Protocol 3: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate)[21].
-
Column Packing: Prepare a silica gel column. The "wet slurry" method is generally preferred to avoid cracks. The amount of silica should be about 50-100 times the weight of your crude sample[20].
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a stronger solvent, pre-adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (if performing flash chromatography) to begin flowing the solvent through the silica.
-
Fraction Collection: Collect the eluting solvent in a series of fractions[20]. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Isolation: Combine the pure fractions (those containing only your product), and remove the solvent using a rotary evaporator to yield the purified this compound.
| Common Eluent Systems (Hexane/Ethyl Acetate) |
| 90:10 |
| 80:20 |
| 70:30[21] |
| Ratio adjusted based on TLC results |
Troubleshooting Chromatography:
-
Problem: Compound won't come off the column.
-
Solution: The eluent is not polar enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) to increase the eluting power[22].
-
-
Problem: All compounds come off at the solvent front.
-
Solution: The eluent is too polar. Decrease the percentage of the polar solvent[22].
-
-
Problem: Poor separation between spots.
-
Solution: Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or acetone to alter the selectivity of the separation.
-
References
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
-
Solubility of Things. (n.d.). Phthalonitrile. Retrieved from Solubility of Things website. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from Wikipedia. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from EMU Physics Department website. [Link]
- Google Patents. (n.d.). DE1092000B - Process for the purification of phthalonitriles.
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022). Column Chromatography in Pharmaceutical Analysis. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
National Institutes of Health. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]
-
SJZ Chem-Pharm Co., Ltd. (n.d.). This compound. Retrieved from chem-pharm.com. [Link]
-
ResearchGate. (n.d.). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. [Link]
-
MDPI. (n.d.). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
PubMed. (2025). Stability and recrystallization of amorphous solid dispersions prepared by hot-melt extrusion and spray drying. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-aminophenoxy phthalonitrile. [Link]
-
Reddit. (2024). Recrystallization Issues. r/Chempros. [Link]
-
National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]
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- 3. This compound, CAS# 30757-50-7, Pale Brown Powder, Assay 98.5%Min or 99.5%Min, Melting Point 206ï½208â [nitrobenzenechemical.com]
- 4. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
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- 10. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene [mdpi.com]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. DE1092000B - Process for the purification of phthalonitriles - Google Patents [patents.google.com]
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- 22. Purification [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Yield for 4-Hydroxyphthalonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-hydroxyphthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis but also to understand the underlying chemical principles to optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, scale of the reaction, and desired purity. The most prevalent methods include:
-
Nucleophilic Aromatic Substitution (SNAr) of 4-Nitrophthalonitrile: This is a widely used method where the nitro group of 4-nitrophthalonitrile is displaced by a hydroxide or a related nucleophile.[1][2] This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.[1][2] The presence of two electron-withdrawing nitrile groups on the aromatic ring facilitates this substitution.[3][4][5]
-
Sandmeyer-type Reaction: This classic transformation in aromatic chemistry can be adapted to synthesize this compound.[6][7][8] It typically involves the diazotization of an amino-substituted phthalonitrile precursor, followed by decomposition of the diazonium salt in the presence of a copper(I) oxide or other copper salts to introduce the hydroxyl group.[6]
-
From 4-Bromophthalonitrile: this compound can also be prepared from 4-bromophthalonitrile via nucleophilic substitution, although this route is less common than starting from the nitro-analogue due to the generally lower reactivity of the bromo-leaving group in SNAr reactions.
Q2: What is the role of potassium carbonate and sodium nitrite in the SNAr synthesis from 4-nitrophthalonitrile?
In the synthesis of this compound from 4-nitrophthalonitrile, potassium carbonate (K₂CO₃) and sodium nitrite (NaNO₂) play crucial roles.[1]
-
Potassium Carbonate (K₂CO₃): This acts as a base. While the primary reaction is the displacement of the nitro group, the phenolic product, this compound, is acidic. The potassium carbonate neutralizes the acidic phenol, preventing it from inhibiting the reaction and potentially promoting side reactions.
-
Sodium Nitrite (NaNO₂): In this specific context, sodium nitrite in combination with a polar aprotic solvent at high temperatures facilitates the displacement of the nitro group. The reaction proceeds through a complex mechanism, but the nitrite ion is believed to be a key player in the nucleophilic substitution process.[2]
Q3: How can I effectively purify the crude this compound?
Purification of the final product is critical to obtain high-purity this compound suitable for downstream applications, such as the synthesis of phthalocyanine pigments and dyes.[9] Common purification techniques include:
-
Precipitation and Filtration: The reaction is often quenched by pouring the reaction mixture into a large volume of water.[1] This causes the less water-soluble this compound to precipitate out of the solution, allowing for its collection by filtration.
-
Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol is a commonly used solvent for the recrystallization of phthalonitrile derivatives.[10]
-
Column Chromatography: For very high purity requirements or for separating a mixture of closely related isomers, column chromatography using silica gel is an effective method.[11] The choice of eluent (solvent system) is critical for achieving good separation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Reaction Yield
A lower than expected yield is one of the most common challenges. Several factors can contribute to this issue.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have proceeded to completion, leaving unreacted starting material. | - Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material. - Optimize Reaction Time: The reported reaction time of 5 hours at 160°C is a guideline.[1] Your specific setup may require a longer duration. - Ensure Adequate Mixing: Vigorous stirring is essential to ensure good contact between reactants, especially in a heterogeneous mixture. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow. Excessively high temperatures can lead to decomposition of the product or starting materials.[12] | - Calibrate Temperature Controller: Ensure your heating mantle and thermometer are accurately calibrated. - Maintain Consistent Temperature: Use an oil bath or a temperature-controlled heating mantle for uniform and stable heating. The reported temperature is 160°C.[1] |
| Moisture in Reagents or Solvents | Water can interfere with the reaction and lead to the formation of byproducts, such as phthalic acids, through hydrolysis of the nitrile groups.[13][14][15][16] | - Use Anhydrous Solvents: Use freshly dried solvents. Molecular sieves can be added to the solvent prior to use. - Dry Reagents: Ensure all solid reagents are dry before use. |
| Loss of Product During Work-up | A significant amount of product can be lost during the isolation and purification steps. | - Optimize Precipitation: When pouring the reaction mixture into water, do so slowly with vigorous stirring to ensure complete precipitation of a fine solid that is easier to filter.[10] - Wash with Cold Solvent: When washing the filtered product, use a cold solvent to minimize dissolution of the product.[10] |
Problem 2: Impure Product
The presence of impurities can be identified by techniques such as melting point determination, TLC, NMR, or LC-MS.
| Potential Impurity | Identification | Mitigation Strategies |
| Unreacted 4-Nitrophthalonitrile | Can be detected by TLC as a separate spot from the product. | - Ensure the reaction goes to completion by monitoring with TLC. - Optimize reaction time and temperature. |
| 4,4'-Oxybis(phthalonitrile) | This is a common byproduct in the synthesis from 4-nitrophthalonitrile, especially if reaction conditions are not carefully controlled.[2] | - Carefully control the stoichiometry of the reagents. - The formation of this byproduct can sometimes be minimized by adjusting the reaction temperature and time. |
| 4-Hydroxyphthalic Acid | Formation of this impurity can occur due to the hydrolysis of the nitrile groups, especially in the presence of water and at high temperatures.[13][14] | - Use anhydrous reagents and solvents. - Avoid prolonged exposure to high temperatures during work-up and purification. - The carboxylic acid can often be removed by recrystallization or by washing the crude product with a dilute sodium bicarbonate solution. |
| Isomeric Byproducts | If starting from a mixture of isomers (e.g., 3-nitrophthalonitrile and 4-nitrophthalonitrile), the final product will also be a mixture of isomers. | - Start with a pure isomer of the starting material. - Separation of isomers can be challenging but may be achieved by careful column chromatography or fractional crystallization.[10] |
Experimental Protocols
Synthesis of this compound from 4-Nitrophthalonitrile [1]
Materials:
-
4-Nitrophthalonitrile
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium nitrite (NaNO₂)
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4-nitrophthalonitrile in DMSO.
-
To the stirred solution, add potassium carbonate and sodium nitrite sequentially.
-
Heat the reaction mixture to 160°C and maintain at reflux for 5 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large beaker containing ice-water with vigorous stirring to precipitate the product.
-
Collect the yellow solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum at 110°C.
Yield: Approximately 85%.[1]
Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals in a vacuum oven.
Visualizing the Process
Reaction Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Sources
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- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
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- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
Common side reactions in the synthesis of 4-Hydroxyphthalonitrile
Technical Support Center: Synthesis of 4-Hydroxyphthalonitrile
Welcome to the technical support guide for the synthesis of this compound (HPN). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical intermediate. As a key precursor in the manufacturing of phthalocyanine pigments and dyes, achieving high purity and yield of HPN is paramount.[1] This guide provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and optimized experimental procedures.
Core Synthesis Pathway
The most prevalent and industrially relevant synthesis of this compound involves the nucleophilic aromatic substitution of the nitro group in 4-nitrophthalonitrile (NPN). This reaction is typically performed in a polar aprotic solvent like Dimethyl sulfoxide (DMSO) at elevated temperatures.[2][3]
Caption: General synthesis scheme for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, focusing on the causality behind the problems and providing actionable solutions.
Q1: What are the primary side reactions I should be aware of when synthesizing HPN from NPN?
The primary side reaction is the formation of a dimeric ether byproduct, 4,4'-oxybis(phthalonitrile) .[2][4] This occurs when the initially formed phenoxide intermediate of HPN attacks another molecule of the starting material, 4-nitrophthalonitrile (NPN), instead of being protonated during workup.
The competition between the desired hydrolysis and the undesired ether formation is highly dependent on reaction conditions.
Caption: Competing reactions in HPN synthesis.
Expert Insight: The formation of the ether byproduct is a classic example of a Williamson ether synthesis-type reaction competing with the intended nucleophilic substitution. Controlling the reaction environment is key to suppressing this pathway.
Q2: My reaction produced a large amount of a water-insoluble white solid, and the yield of HPN is very low. What went wrong?
This is the classic presentation of excessive 4,4'-oxybis(phthalonitrile) formation. This byproduct is significantly less polar than HPN and is generally insoluble in the aqueous mother liquor during workup, precipitating out before acidification.[4]
Several factors can unintentionally favor the formation of this ether byproduct over the desired HPN.
Troubleshooting This Issue:
-
Reaction Temperature: Insufficiently high temperatures can favor ether formation. While some reactions are run at 70-80°C, these conditions can produce the ether in high yield.[4] Higher temperatures (e.g., 120-160°C) strongly promote the formation of HPN.[3][4]
-
Stoichiometry of Reagents: The ratio of the base (e.g., K₂CO₃) and the nitrite source (e.g., NaNO₂) to the NPN starting material is critical. An excess of base can generate a high concentration of the reactive phenoxide intermediate, increasing the likelihood of it attacking another NPN molecule.
-
Choice of Reagents: Certain reagents are more effective at promoting ether formation. For example, using potassium fluoride (KF) can lead to a high yield of the ether byproduct, whereas a mixture of potassium carbonate and sodium nitrite at high temperatures favors HPN.[2][4]
Table 1: Effect of Reaction Conditions on Product Formation
| Reagent(s) | Solvent | Temperature (°C) | Predominant Product | Reference |
| KF | DMF | 70-80 | 4,4'-oxybis(phthalonitrile) | [4] |
| K₂CO₃ / NaNO₂ | DMSO | 120 | This compound | [4] |
| K₂CO₃ / NaNO₂ | DMSO | 160 | This compound | [3] |
| K₂CO₃ | DMSO | 120 | This compound | [4] |
Q3: After acidification, my precipitated product is yellow or reddish-brown, not the expected off-white. How do I purify it?
The appearance of color indicates the presence of impurities. This can arise from several sources:
-
Complex Intermediates: The reaction of NPN with bases can form colored charge-transfer complexes. Under the influence of K₂CO₃ in DMSO, a shoulder at 420 nm can be observed, indicating complex formation.[4] If these intermediates are not fully converted or are trapped during precipitation, they can discolor the final product.
-
Residual Starting Material: Unreacted 4-nitrophthalonitrile can impart a yellowish hue.
-
Degradation Products: At high temperatures (160°C), minor degradation of the solvent (DMSO) or reactants can occur, leading to colored, often sulfur-containing, impurities.
Purification Protocol:
-
Initial Wash: Thoroughly wash the filtered crude product with cold deionized water to remove any residual inorganic salts and water-soluble impurities.
-
Recrystallization: Recrystallization is the most effective method for removing colored impurities and residual starting material. Methanol is a commonly reported solvent for the purification of related nitriles.[5][6] Dissolve the crude product in a minimum amount of hot methanol, perform a hot filtration if any insoluble material is present, and allow the solution to cool slowly to form purified crystals.
-
Activated Carbon Treatment: If the color is persistent, add a small amount of activated carbon to the hot methanolic solution during recrystallization. Boil for 5-10 minutes, then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities before cooling.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues during the synthesis and workup.
Caption: Troubleshooting flowchart for HPN synthesis.
Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from established procedures designed to maximize the yield of HPN while minimizing the formation of the ether byproduct.[3]
Materials:
-
4-Nitrophthalonitrile (NPN) (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.1 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Equip a three-necked flask with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Charge the flask with 4-nitrophthalonitrile and dimethyl sulfoxide (approx. 7.7 mL per gram of NPN). Stir until all solids are completely dissolved.
-
Sequentially add potassium carbonate (1.1 eq) and sodium nitrite (1.1 eq) to the solution.
-
Heat the reaction mixture to 160°C and maintain a gentle reflux for 5 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the dark reaction mixture into a large beaker containing rapidly stirred cold water (approx. 10 volumes). A precipitate may form; this is likely the ether byproduct.
-
Filter the mixture to remove any insoluble byproducts. Collect the filtrate (the mother liquor).
-
Slowly acidify the filtrate with concentrated HCl with cooling until the pH is acidic (pH ~2-3).
-
A yellow solid, the crude this compound, will precipitate. Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 80-100°C. Expected yield: ~85%.[3]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol
-
Activated Carbon (optional)
-
Celite (optional)
Procedure:
-
Place the crude HPN in an Erlenmeyer flask.
-
Add a minimal amount of methanol and heat the mixture to boiling on a hot plate with stirring until all the solid dissolves.
-
(Optional) If the solution is highly colored, remove it from the heat, add a small amount of activated carbon, and reheat to a boil for 5-10 minutes.
-
If carbon was used, filter the hot solution through a pre-warmed funnel containing a small plug of Celite to remove the carbon. If no carbon was used, perform a hot filtration to remove any other insoluble impurities.
-
Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize recovery.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry in a vacuum oven.
References
-
Wöhrle, D., & Knothe, G. (1989). Reaction of 4-Nitrophthalonitrile with Carbonate, Nitrite, and Fluoride. Synthetic Communications, 19(18), 3231-3239. [Link]
-
Wöhrle, D., & Knothe, G. (1989). Reaction of 4-Nitrophthalonitrile with Carbonate, Nitrite, and Fluoride. Taylor & Francis Online. [Link]
- Google Patents. (2012).
-
Ziminov, A. V., et al. (2014). Synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile and phthalonitriles on its base containing N-heterocycles. Macroheterocycles. [Link]
- Google Patents. (2012).
-
Specialty Chemicals. (n.d.). The Role of this compound in Pigment and Dye Manufacturing. [Link]
Sources
Technical Support Center: Enhancing the Solubility of 4-Hydroxyphthalonitrile Derivatives
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to addressing solubility challenges with 4-Hydroxyphthalonitrile (4-HPN) derivatives. As researchers and drug development professionals, you are likely working with this promising class of compounds, which serve as key building blocks for polymers, dyes, and various pharmaceuticals.[1] However, the inherent chemical nature of the phthalonitrile scaffold often leads to poor aqueous solubility, a significant hurdle for formulation, biological assays, and achieving desired therapeutic outcomes.[1][2]
This guide is structured to provide a logical progression from foundational understanding to practical, step-by-step troubleshooting and advanced formulation strategies. We will explore the "why" behind these experimental choices, empowering you to make informed decisions in your research.
Section 1: Foundational Concepts - Why Are 4-HPN Derivatives Poorly Soluble?
Understanding the root cause of poor solubility is the first step toward solving it. The solubility of 4-HPN and its derivatives is governed by a balance of intermolecular forces and solid-state properties.
-
The Phthalonitrile Core: The base structure, phthalonitrile, is a rigid, planar aromatic compound. It is characterized by dipole-dipole interactions and van der Waals forces, making it readily soluble in organic solvents like acetone, ethanol, and DMF, but poorly soluble in water due to its inability to form strong hydrogen bonds.[1][3]
-
The 4-Hydroxy Group: The phenolic hydroxyl group introduces polarity and the capacity for hydrogen bonding. However, in the solid state, this group can be involved in strong intermolecular hydrogen bonds with the nitrile groups of adjacent molecules. This creates a stable crystal lattice with high lattice energy that the solvent must overcome for dissolution to occur.
-
pH-Dependent Ionization: The phenolic hydroxyl group is weakly acidic (pKa of this compound is ~6.45).[4] This is the most critical property to exploit for solubility enhancement. At pH values below the pKa, the molecule is in its neutral, less soluble form. At pH values above the pKa, it deprotonates to form the more polar (and thus more water-soluble) phenolate anion.[5][6]
-
Polymorphism: Organic molecules can often crystallize in multiple different forms, known as polymorphs. These polymorphs have the same chemical composition but different crystal lattice arrangements, which can lead to significant differences in physical properties like melting point and, crucially, solubility.[7] It is common for a more thermodynamically stable polymorph to be less soluble than a metastable form.[7] Inconsistent solubility results between different batches of the same compound can sometimes be attributed to unintended changes in polymorphic form.[8]
Section 2: Troubleshooting Guide for Common Solubility Issues
This section is designed in a question-and-answer format to address the most common issues encountered during experimentation.
Question 1: My 4-HPN derivative won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and simplest thing I should try?
Answer: The first and most effective strategy is pH adjustment .
Since your compound has an acidic phenolic proton, its solubility is highly pH-dependent.[5] At physiological pH 7.4, which is above the approximate pKa of 6.45, a significant portion of the molecules will be deprotonated to the more soluble phenolate form.[4][6] However, you can dramatically increase solubility further by raising the pH.
Causality: By increasing the pH of the aqueous medium (e.g., to pH 8.5-9.5), you shift the equilibrium almost completely towards the ionized phenolate form according to the Henderson-Hasselbalch equation. This charged species interacts much more favorably with polar water molecules, disrupting the crystal lattice and leading to a significant increase in solubility.
Caution: Be aware that high pH can lead to the degradation of some phenolic compounds over time, especially in the presence of oxygen.[5][9] It is crucial to assess the stability of your specific derivative under the chosen pH conditions.
Caption: Mechanism of cyclodextrin-based solubilization.
Section 3: Key Experimental Protocols
Here we provide step-by-step methodologies for the advanced techniques discussed.
Protocol 1: Preparation of a 4-HPN Derivative Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol uses the solvent evaporation method to form an inclusion complex.
Materials:
-
4-HPN derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (or other suitable volatile organic solvent)
-
Deionized water
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Determine Molar Ratio: Start with a 1:1 molar ratio of the 4-HPN derivative to HP-β-CD. This can be optimized later.
-
Dissolve the Drug: Accurately weigh the 4-HPN derivative and dissolve it in a minimal amount of ethanol in a round-bottom flask.
-
Dissolve the Cyclodextrin: In a separate beaker, accurately weigh the corresponding amount of HP-β-CD and dissolve it in deionized water. Gentle warming (40-50°C) may be required.
-
Combine Solutions: Slowly add the aqueous HP-β-CD solution to the ethanolic drug solution while stirring. The mixture should remain a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvents under reduced pressure at a controlled temperature (e.g., 45°C) until a thin, solid film or powder is formed on the wall of the flask.
-
Drying: Further dry the solid complex in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Final Processing: Scrape the solid complex from the flask. Gently grind the material into a fine powder using a mortar and pestle.
-
Solubility Testing: Test the solubility of the resulting powder in your desired aqueous buffer and compare it to the unformulated drug. The complex should dissolve readily to form a clear solution.
Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation
This protocol creates a solid dispersion using PVP K30 as the hydrophilic carrier. [10] Materials:
-
4-HPN derivative
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol or Ethanol
-
Rotary evaporator or shallow glass dish
-
Vacuum oven
Methodology:
-
Select Drug-to-Carrier Ratio: Begin with a range of drug:carrier weight ratios, such as 1:1, 1:5, and 1:10, to find the optimal composition.
-
Dissolve Components: Accurately weigh the 4-HPN derivative and PVP K30 and dissolve them both in a common volatile solvent (e.g., methanol) in a round-bottom flask. Ensure a clear solution is formed.
-
Evaporate Solvent:
-
Method A (Rotary Evaporator): Evaporate the solvent under vacuum as described in the cyclodextrin protocol until a solid film is formed.
-
Method B (Shallow Dish): Pour the solution into a wide, shallow glass dish (like a petri dish) and allow the solvent to evaporate in a fume hood, followed by vacuum drying.
-
-
Drying: Place the resulting solid in a vacuum oven at a moderate temperature (e.g., 50°C) for 24 hours to ensure all solvent is removed.
-
Pulverization: Scrape the solid mass and pulverize it using a mortar and pestle to obtain a fine, uniform powder.
-
Characterization and Dissolution: Test the dissolution rate and extent of the solid dispersion powder in your target medium compared to the pure drug. The dispersion should dissolve much more rapidly.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How does temperature affect the solubility of my 4-HPN derivative?
-
A: For most solid organic compounds, solubility in a liquid increases with temperature. [11][12]This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice. [12]Applying heat provides this energy, favoring the dissolution process. You can try gentle warming and sonication to help dissolve your compound, but always check for thermal degradation.
-
-
Q: I am seeing batch-to-batch variability in solubility. Could polymorphism be the cause?
-
A: Yes, absolutely. Different batches synthesized or purified under slightly different conditions can result in different polymorphic forms, which can have varied solubilities. [7][8]If you are facing irreproducible results, it is highly recommended to characterize the solid-state properties of your batches using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
-
Q: What is the best general-purpose organic solvent for dissolving 4-HPN derivatives for non-biological experiments (e.g., as a reaction solvent)?
-
A: Phthalonitriles are generally soluble in common organic solvents. Good starting points would be Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, or Ethanol, depending on the requirements of your specific application.
-
-
Q: How do I choose the right solubility enhancement strategy?
-
A: The choice depends on your compound's properties and the experimental context. Use the following workflow to guide your decision.
-
Caption: Decision workflow for selecting a solubility enhancement technique.
References
-
Solubility of Things. (n.d.). Phthalonitrile. Retrieved from [Link]
-
Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Retrieved from [Link]
-
Prajapati, S. T., & Patel, C. N. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Pharma Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Pharmacognosy Journal. Retrieved from [Link]
-
Addanki, S. L., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
Slideshare. (n.d.). Cosolvency. Retrieved from [Link]
-
Dixit, N. D., & Niranjan, S. K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? Retrieved from [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
SciSpace. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Retrieved from [Link]
-
ResearchGate. (2025). Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]
-
ResearchGate. (2016). How does pH affect the solubility of phenolic acid? Retrieved from [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
Mondal, S., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health. Retrieved from [Link]
-
YouTube. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Retrieved from [Link]
-
PubChem. (n.d.). Phthalonitrile. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalonitrile. Retrieved from [Link]
-
Ferreira, O., & Pinho, S. P. (2012). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
Pharma Tutor. (2024). Advancements in Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalonitrile | C6H4(CN)2 | CID 7042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 12. byjus.com [byjus.com]
Preventing byproduct formation in 4-Hydroxyphthalonitrile reactions
Welcome to the Technical Support Center for 4-Hydroxyphthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific challenges you may encounter during your experiments, with a core focus on preventing byproduct formation.
Introduction: The Challenge of Selectivity
This compound is a valuable precursor, particularly in the synthesis of phthalonitrile-based thermosetting resins and other advanced materials. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and two electrophilic nitrile groups, presents unique synthetic opportunities and challenges. The primary goal in most applications is the selective functionalization of the hydroxyl group, typically via etherification (a Williamson-like synthesis). However, competing side reactions can significantly reduce the yield and purity of the desired product. This guide will help you understand, diagnose, and mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My primary etherification reaction is low-yielding and I see multiple spots on my TLC.
Question: I'm performing an etherification on this compound with an alkyl halide and potassium carbonate (K₂CO₃) in DMF, but my yield of the desired O-alkylated product is low. My TLC plate shows the desired product, unreacted starting material, and at least one major, less polar byproduct. What is happening and how can I fix it?
Answer: This is a classic case of competing O-alkylation versus C-alkylation. While you intend for the phenoxide to attack the alkyl halide (O-alkylation), the phenoxide ion is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring at the positions ortho to the oxygen. The less polar byproduct you are observing is likely the C-alkylated isomer.
Causality & Mechanism: The phenoxide anion exists in resonance, with negative charge density delocalized onto the carbon atoms at the ortho positions. Under certain conditions, these carbon atoms can act as nucleophiles.
-
O-Alkylation (Desired): The attack occurs from the oxygen atom. This is generally the kinetically favored pathway.
-
C-Alkylation (Byproduct): The attack occurs from one of the ortho carbons. This can become significant under certain conditions.[1]
Troubleshooting Protocol:
-
Solvent Selection is Critical: The choice of solvent is the most significant factor influencing the O/C alkylation ratio.
-
Problem: While DMF is a good polar aprotic solvent, residual water or using protic solvents (like ethanol or methanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding. This "shields" the oxygen, making the carbon atoms more available for attack.
-
Solution: Ensure your DMF is anhydrous. If you suspect solvent is the issue, consider switching to another anhydrous polar aprotic solvent like DMSO or Acetonitrile. These solvents are excellent for Sɴ2 reactions and do not shield the phenoxide oxygen, thus favoring O-alkylation.[1]
-
-
Base and Counter-ion Effect: The base used to deprotonate the phenol plays a role.
-
Insight: While K₂CO₃ is a common and effective base for aryl ether synthesis, stronger bases like sodium hydride (NaH) can ensure complete and rapid formation of the phenoxide. The nature of the counter-ion (Na⁺ vs. K⁺) can also influence reactivity, though solvent effects are generally more dominant.
-
-
Temperature Control:
-
Insight: O-alkylation is often kinetically controlled, while C-alkylation can be thermodynamically favored in some systems. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can often improve the selectivity for the O-alkylated product. Start at room temperature and only heat if necessary, monitoring by TLC.
-
Caption: Troubleshooting workflow for low yield in etherification.
Issue 2: My product is contaminated with a high-melting, insoluble white solid.
Question: During my reaction, especially when heating at higher temperatures for a prolonged period, I'm observing the formation of an insoluble white or off-white material that precipitates from the reaction mixture. What is this byproduct?
Answer: You are likely observing premature polymerization (curing) of the phthalonitrile monomer. Phthalonitrile resins are known for their exceptional thermal stability, which is a result of forming a highly cross-linked network at elevated temperatures. This process, which is desired for making the final polymer, can become a significant side reaction during the synthesis of the monomer itself if not properly controlled.
Causality & Mechanism: The polymerization of phthalonitriles proceeds through the cyclotrimerization of the nitrile groups to form s-triazine rings and the formation of phthalocyanine structures. This process is typically initiated at temperatures above 200°C but can be catalyzed and occur at lower temperatures in the presence of certain species.[2][3]
-
Catalysts: Trace metals, strong acids, strong bases, and nucleophilic species like amines can all act as catalysts or initiators for this polymerization.[2]
-
Self-Curing: If your target molecule or reactants contain groups like amines or hydroxyls, they can act as internal curing agents, lowering the temperature at which polymerization begins.[2]
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical parameter.
-
Action: Keep the reaction temperature as low as possible. Many etherification reactions on this compound can proceed efficiently at temperatures between 60-120°C. Avoid excessive heating above 150°C unless absolutely necessary and for short durations.
-
Monitoring: Use an oil bath with a thermocouple for precise temperature control. Monitor the reaction progress closely with TLC or HPLC to avoid unnecessarily long reaction times at high temperatures.
-
-
Inert Atmosphere:
-
Action: Always run the reaction under an inert atmosphere (Nitrogen or Argon). This prevents oxidative side reactions that can sometimes generate species that initiate polymerization.
-
-
Purity of Reagents:
-
Action: Ensure all reagents are free from metal contaminants. Avoid using spatulas that may be corroded. If using a base like K₂CO₃, ensure it is of high purity.
-
-
Quenching the Reaction:
-
Action: Once the reaction is complete, cool it down promptly and proceed with the workup. Do not let the completed reaction mixture sit at high temperatures.
-
| Reaction Type | Reagent System Example | Recommended Temp. (°C) | Key Consideration |
| Etherification | Alkyl Halide / K₂CO₃ / DMF | 60 - 90 °C | Balance reaction rate with preventing polymerization. |
| Nucleophilic Sub. | 4-Nitrophthalonitrile / K₂CO₃ / DMSO | 80 - 120 °C | Higher activation energy may require more heat. |
| Esterification | Acyl Chloride / Pyridine / DCM | 0 - 25 °C | Generally proceeds at lower temperatures. |
Issue 3: My final product shows evidence of nitrile group hydrolysis.
Question: After workup and purification, my NMR and IR spectra suggest the presence of amide or carboxylic acid functional groups. How did this happen?
Answer: The nitrile groups of the phthalonitrile ring are susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and heat. This converts the -C≡N group first to a carboxamide (-CONH₂) and then, with further hydrolysis, to a carboxylic acid (-COOH).
Causality & Mechanism:
-
Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the electrophilic carbon of the nitrile. This is often a slower process but can become significant with excess base, high temperatures, and prolonged reaction times, especially if water is present.[4]
-
Acid-Catalyzed Hydrolysis: During an acidic workup (e.g., washing with 1M HCl), protonation of the nitrile nitrogen makes the carbon much more electrophilic and susceptible to attack by water.[4]
Troubleshooting Protocol:
-
Anhydrous Reaction Conditions:
-
Action: Use anhydrous solvents and ensure your starting materials are dry. This minimizes the water available for hydrolysis during the main reaction.
-
-
Careful Workup:
-
Action (for base-sensitive products): If washing with acid, use dilute acid (e.g., 0.1M HCl) and perform the wash quickly in a separation funnel at room temperature or below. Avoid letting the organic layer sit in contact with the acidic aqueous phase for extended periods.
-
Action (for acid-sensitive products): When using a base in the reaction, use a stoichiometric amount where possible. During workup, neutralize carefully. A wash with a saturated solution of sodium bicarbonate is often sufficient to remove acidic impurities without being overly basic.
-
-
Purification:
-
Action: If hydrolysis has occurred, the resulting carboxylic acid byproduct can often be removed by washing the organic layer with a mild base like saturated sodium bicarbonate. The carboxylate salt will move to the aqueous layer. The desired ether product, being neutral, will remain in the organic phase. This is a form of liquid-liquid extraction.[5]
-
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Transfer: Transfer the solution to a separatory funnel.
-
Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure that may form.
-
Separate: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash step one more time.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Purification Strategies Summary
Successfully isolating the desired 4-alkoxyphthalonitrile requires a strategy to remove the specific byproducts discussed.
| Byproduct/Impurity | Identification Method | Recommended Purification Technique |
| Unreacted this compound | TLC (more polar spot), ¹H NMR (phenolic -OH) | - Basic Wash: Reacts with NaHCO₃ or dilute NaOH and moves to the aqueous layer. - Column Chromatography: Will elute much later than the desired ether product. |
| C-Alkylated Isomer | TLC (less polar spot, close Rf to product), ¹H NMR, HPLC | - Column Chromatography: This is the most effective method. A Phenyl-Hexyl column may offer better selectivity for separating these isomers than a standard C18 column due to π-π interactions.[4][6] |
| Polymerized Material | Insoluble solid, broad signals in NMR | - Filtration: The polymer is typically insoluble in common organic solvents. Simply filter the reaction mixture before workup. |
| Hydrolysis Products (Amide/Acid) | ¹H NMR (broad N-H or O-H), IR (C=O stretch) | - Basic Wash: Carboxylic acid byproducts are easily removed with a NaHCO₃ wash. - Column Chromatography: Amides and acids are typically much more polar and will have very low Rf values. |
References
-
Laskoski, M., et al. (2014). Improved synthesis of oligomeric phthalonitriles and studies designed for low temperature cure. Journal of Polymer Science Part A: Polymer Chemistry, 52(12), 1662-1668. [Link]
-
Gao, Y., et al. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Polymers, 14(2), 269. [Link]
-
Cheng, K., et al. The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. Journal of Polymer Research. [Link]
-
Liu, C., et al. (2012). Synthesis and properties of phthalonitrile-terminated oligomeric poly(ether imide)s containing phthalazinone moiety. Polymer Degradation and Stability, 97(3), 345-353. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Wang, Z., et al. (2021). Novel self-promoted phthalonitrile monomer with siloxane segments: synthesis, curing kinetics, and thermal properties. New Journal of Chemistry, 45(1), 183-192. [Link]
-
Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]
-
Agilent. (n.d.). Streamline Purification of Organic Synthesis Mixture. [Link]
-
Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel self-promoted phthalonitrile monomer with siloxane segments: synthesis, curing kinetics, and thermal properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. welch-us.com [welch-us.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
Technical Support Center: A Guide to Scaling the Synthesis of 4-Hydroxyphthalonitrile
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-Hydroxyphthalonitrile, with a particular focus on scaling up for industrial applications. This guide offers in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure a robust and reproducible synthesis.
Introduction to this compound Synthesis
This compound is a valuable building block in the synthesis of phthalocyanines, which have widespread applications as pigments and dyes.[1] The most common and scalable synthetic route involves the nucleophilic aromatic substitution (SNAr) of 4-nitrophthalonitrile. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a combination of potassium carbonate and sodium nitrite.[2][3] While the reaction appears straightforward, several challenges can arise, particularly when transitioning from laboratory to industrial scale. This guide will address these challenges head-on, providing practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. Each problem is followed by a discussion of probable causes and actionable solutions.
A decision-making workflow for troubleshooting common issues is illustrated in the diagram below.
Caption: Troubleshooting workflow for this compound synthesis.
| Problem | Probable Cause(s) | Solution(s) |
| Low Yield | 1. Incomplete Reaction: The reaction may not have reached completion.[4] 2. Suboptimal Temperature: The reaction is temperature-sensitive; too low a temperature will slow the reaction rate, while too high a temperature can cause degradation.[5] 3. Moisture in the Reaction: Water can react with the reagents and reduce the yield.[6][7] 4. Loss During Work-up: Product may be lost during precipitation and filtration.[8] | 1. Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.[9] Extend the reaction time if necessary. 2. Optimize Temperature: The recommended reaction temperature is 160°C.[2] Ensure uniform heating, which can be a challenge at an industrial scale due to thermal gradients.[10] 3. Ensure Anhydrous Conditions: Use dry DMSO and ensure all reagents are anhydrous.[6] The presence of water in DMSO can be checked using Karl Fischer titration.[11] 4. Optimize Work-up: Ensure the product is fully precipitated by pouring the reaction mixture into a large volume of water.[2] Wash the filtered product with cold water to minimize dissolution.[8] |
| Impure Product | 1. Side Reactions: The formation of byproducts can occur, especially at elevated temperatures.[6] 2. Hydrolysis of Nitrile Groups: The presence of water and a strong base can lead to the hydrolysis of the nitrile groups to carboxamides or carboxylic acids.[6] 3. Unreacted Starting Material: If the reaction is incomplete, the final product will be contaminated with 4-nitrophthalonitrile.[8] | 1. Strict Temperature Control: Maintain the reaction temperature at 160°C to minimize the formation of degradation products.[2] 2. Anhydrous Conditions: The use of dry reagents and solvents is crucial to prevent hydrolysis.[6] 3. Purification: The crude product can be purified by recrystallization.[8] |
| Dark Product Color | 1. Impurities: The presence of colored byproducts from side reactions. 2. Oxidation: The product may be susceptible to oxidation, especially at high temperatures in the presence of air. | 1. Purification: Recrystallization of the crude product can help to remove colored impurities. 2. Inert Atmosphere: Consider running the reaction and work-up under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the synthesis of this compound from 4-Nitrophthalonitrile?
A1:
-
4-Nitrophthalonitrile: This is the starting material, an electron-deficient aromatic ring that is susceptible to nucleophilic aromatic substitution.[12]
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that is ideal for SNAr reactions as it can solvate the potassium and sodium cations, thereby increasing the nucleophilicity of the carbonate and nitrite anions.[13]
-
Potassium Carbonate (K₂CO₃): Acts as a base in the reaction.[14]
-
Sodium Nitrite (NaNO₂): This is the source of the nucleophile that displaces the nitro group. The reaction proceeds through a complex mechanism where the nitrite ion is involved in the conversion of the nitro group to a hydroxyl group.[2]
Q2: How critical is the purity of the starting 4-Nitrophthalonitrile?
A2: The purity of the 4-nitrophthalonitrile is very important. Impurities in the starting material, such as the isomeric 3-nitrophthalonitrile, can lead to the formation of undesired byproducts that are difficult to separate from the final product.[8] It is recommended to use 4-nitrophthalonitrile with a purity of at least 98%.
Q3: Can other solvents be used instead of DMSO?
A3: While DMSO is the most commonly reported solvent for this reaction, other polar aprotic solvents like N,N-dimethylformamide (DMF) could potentially be used. However, DMF can decompose at high temperatures, especially in the presence of strong bases, which can lead to the formation of byproducts.[6] Therefore, DMSO is generally the preferred solvent.
Q4: What are the key considerations for scaling up this synthesis to an industrial scale?
A4: Scaling up this reaction presents several challenges:
-
Heat Transfer: Maintaining a uniform temperature of 160°C in a large reactor can be difficult due to a lower surface area to volume ratio.[10][15] Localized overheating can lead to side reactions and product degradation.
-
Mixing: Efficient mixing is crucial to ensure homogeneity of the reaction mixture. Inadequate mixing can lead to localized high concentrations of reagents and the formation of byproducts.[10]
-
Reagent Addition: The order and rate of reagent addition can impact the reaction outcome. On a large scale, the exothermicity of the reaction needs to be carefully managed.
-
Work-up and Isolation: Handling large volumes of water for precipitation and filtering large quantities of solid product requires appropriate industrial-scale equipment.[16]
Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A5:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product.[17]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to detect the formation of byproducts.[18]
-
-
Purity Assessment of Final Product:
-
HPLC: The primary technique for determining the purity of the final product and quantifying any impurities.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the this compound.[17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, nitrile) in the product.[17]
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Detailed Experimental Protocol
This protocol is based on a reported laboratory-scale synthesis and should be adapted and optimized for larger-scale production with appropriate safety precautions.[2]
Materials and Equipment
-
4-Nitrophthalonitrile (purity ≥ 98%)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
Sodium Nitrite (NaNO₂, anhydrous)
-
Deionized Water
-
Three-necked round-bottom flask (or an appropriately sized reactor for scale-up)
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Thermometer
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 4-nitrophthalonitrile and anhydrous dimethyl sulfoxide (DMSO). Stir the mixture until the solid is completely dissolved.[2]
-
Addition of Reagents: To the solution, add anhydrous potassium carbonate followed by anhydrous sodium nitrite.[2]
-
Reaction: Heat the reaction mixture to 160°C and maintain it at reflux for 5 hours. Monitor the reaction progress by TLC or HPLC.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of water to precipitate the product.[2]
-
Isolation: Collect the yellow solid by filtration and wash it thoroughly with deionized water.[2]
-
Drying: Dry the product in a vacuum oven at 110°C to a constant weight.[2]
References
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Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds - ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - PubMed. Available at: [Link]
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Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]
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Chemistry: Idea to Market - Scale Up and Manufacture. Available at: [Link]
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Measured water content for DMSO compound stock solutions in microtubes... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - ResearchGate. Available at: [Link]
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How is DMSO (dimethyl sulfoxide) used as a substitute for water in organic synthesis, particularly in SN1 or SN2 reactions? - Quora. Available at: [Link]
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From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. Available at: [Link]
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Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. Available at: [Link]
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Testing for Water in DMSO: Exploring Alternatives to Volumetric Karl Fischer Analysis. Available at: [Link]
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“A Comprehensive Review on Pilot Plant Scale up And Platform Technology” - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
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plant scale up techniques - iajps. Available at: [Link]
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Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene - MDPI. Available at: [Link]
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Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
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Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available at: [Link]
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Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Publishing. Available at: [Link]
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Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
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aromatic nucleophilic substitution: Topics by Science.gov. Available at: [Link]
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The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. Available at: [Link]
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High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - Beilstein Journals. Available at: [Link]
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Optimization of Potassium Carbonate-based DES as Catalyst in the Production of Biodiesel via Transesterification. Available at: [Link]
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Troubleshooting low yields in phthalocyanine synthesis from 4-Hydroxyphthalonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for advanced chemical synthesis. As Senior Application Scientists, we understand the nuances and challenges of complex organic reactions. This guide is designed to provide in-depth troubleshooting support for one of the more challenging yet rewarding syntheses: the formation of phthalocyanines from 4-hydroxyphthalonitrile. Low yields can be frustrating, but they are often traceable to specific, rectifiable parameters. This document provides a structured approach to identifying and solving these issues, grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding low yields in hydroxy-substituted phthalocyanine synthesis.
Q1: I followed a standard procedure for phthalocyanine synthesis, but my yield of hydroxy-substituted phthalocyanine is extremely low. What is the most likely cause?
Low yields in this specific synthesis are most often multifactorial, stemming from the unique properties of the this compound precursor. The primary culprits are typically:
-
Side Reactions: The hydroxyl (-OH) and nitrile (-CN) groups are both reactive. Under basic, high-temperature conditions, the nitrile groups can be hydrolyzed to phthalimide, a common and yield-reducing side product.[1][2]
-
Aggregation: The hydroxyl groups promote strong intermolecular hydrogen bonding, leading to the aggregation of the final phthalocyanine product.[3][4] This aggregation can make the product appear insoluble, trapping it within reaction byproducts and making purification difficult, thus leading to artificially low isolated yields.
-
Suboptimal Reaction Conditions: This reaction is highly sensitive to the choice of solvent, base, metal salt, and temperature.[2] A mismatch in these parameters can halt the reaction or favor side-product formation.
Q2: My reaction mixture turned dark brown or black instead of the expected deep green or blue. What does this indicate?
A brown or black coloration is a strong indicator of decomposition or the formation of undesired side products. Excessively high temperatures can lead to the degradation of the starting material or the final phthalocyanine product.[2] In some cases, particularly with copper salts, the metal ion can catalyze oxidation processes instead of templating the macrocycle formation, resulting in a dark, tarry mixture.[1]
Q3: How does the choice of metal salt impact the reaction yield?
The metal ion serves as a template, organizing the four phthalonitrile units for the cyclotetramerization reaction.[5] The efficiency of this templating effect varies significantly between metals. Copper(II) salts are well-known to provide some of the highest yields due to their strong templating properties.[1][2] Zinc(II) is also highly effective and widely used. The reactivity of the metal ion is a critical factor; for instance, Zn(II) can be less reactive under certain conditions, such as with potassium hydroxide (KOH) as the base.[1] The counter-ion also plays a role, with acetates often being preferred.[2]
Q4: Is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) always the best base for this synthesis?
DBU is a strong, non-nucleophilic base commonly used to promote the cyclotetramerization of phthalonitriles.[6][7] Its primary role is to deprotonate an initiating species (like an alcohol solvent) to begin the reaction cascade.[8] However, DBU can also act as a coordinating axial ligand to the central metal of the phthalocyanine.[9][10][11] This can be advantageous, as the bulky DBU ligand can disrupt π-π stacking, reducing aggregation and improving the solubility of the final product.[10][11] While effective, other bases like DBN or even inorganic bases like KOH have been used, though their effectiveness is highly dependent on the solvent system.[1]
In-Depth Troubleshooting Guide
This section is organized by observable symptoms to help you diagnose and resolve specific experimental issues.
Symptom 1: Low or No Product Formation
If you observe minimal to no formation of the characteristic blue/green phthalocyanine precipitate, consider the following causes.
Possible Cause 1: Suboptimal Reaction Temperature
The cyclotetramerization reaction requires significant thermal energy to overcome the activation barrier.
-
Causality: If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion of the starting material.[2] Conversely, if the temperature is too high (typically >220 °C), the this compound precursor or the formed phthalocyanine can decompose.[2] The optimal temperature is a delicate balance and is highly dependent on the solvent's boiling point.
-
Solution: Carefully control the reaction temperature, typically within the range of 160-200 °C. Use a high-boiling point solvent that allows you to maintain this temperature stably. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to track the consumption of the starting phthalonitrile.
Possible Cause 2: Inappropriate Solvent or Base
The reaction environment is critical for both solubility and reactivity.
-
Causality: A suitable solvent must dissolve the reactants and remain stable at high temperatures. High-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or quinoline are often used.[2][12] The polarity of the solvent can influence the reaction mechanism and yield.[1] The base must be strong enough to initiate the reaction but not so nucleophilic that it attacks the nitrile groups directly.
-
Solution:
-
Ensure your solvent is anhydrous.
-
If using DBU in a non-polar solvent like anisole, the solubility of the metal salt may be poor, leading to low yields.[1] Consider a more polar solvent.
-
If using an alcohol solvent (e.g., pentanol), the base (like DBU or lithium) generates an alkoxide which initiates the reaction.[7][8] Ensure the alcohol is anhydrous.
-
Possible Cause 3: Presence of Moisture
This reaction is highly sensitive to water.
-
Causality: Water can hydrolyze the nitrile groups of the this compound, especially under basic conditions at high temperatures. This leads to the formation of 4-hydroxyphthalimide as a significant side product, consuming your starting material and reducing the yield of the desired phthalocyanine.[1][2]
-
Solution:
-
Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent before use.
-
Thoroughly dry all glassware in an oven before assembly.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Symptom 2: Product is Impure (Significant Side-Products Detected)
Even if a colored product is formed, low isolated yields can result from difficult-to-remove impurities.
Possible Cause 1: Incomplete Cyclotetramerization
The formation of the macrocycle may be stalling, leading to open-chain intermediates or smaller cyclic products.
-
Causality: The step-wise mechanism of phthalocyanine formation involves the initial formation of an imidoisoindoline intermediate, which then oligomerizes.[13][14] If reaction conditions (time, temperature, concentration) are not optimal, this process can terminate prematurely, leaving a complex mixture of linear and partially cyclized oligomers.
-
Solution:
-
Increase the reaction time. Monitor via TLC until the spot corresponding to this compound is no longer visible.
-
Optimize the molar ratio of reactants. A slight excess of the phthalonitrile precursor relative to the metal salt is common, but the ideal ratio may require empirical determination.[2]
-
Possible Cause 2: Aggregation Complicating Purification
The product appears insoluble and cannot be separated from baseline impurities.
-
Causality: The hydroxyl groups on the phthalocyanine periphery are prime sites for intermolecular hydrogen bonding. This, combined with the inherent π-π stacking of the large aromatic macrocycles, leads to strong aggregation.[15][16] These aggregates are often highly insoluble in common organic solvents, making chromatographic purification nearly impossible and causing the desired product to co-precipitate with impurities.
-
Solution:
-
Purification via Acid-Pasting: A common and effective method is to dissolve the crude product in a strong acid like concentrated sulfuric acid. This protonates the phthalocyanine, breaking up aggregates. The solution is then poured into a large volume of ice-water, causing the purified phthalocyanine to precipitate while many impurities remain in the acidic aqueous solution.[7][17]
-
Use of Coordinating Ligands: As mentioned, using a base like DBU can help. The axial coordination of DBU to the metal center sterically hinders face-to-face aggregation, improving solubility.[10][11]
-
Key Experimental Protocols
Protocol 1: Synthesis of Zinc (II) Tetrakis(4-hydroxy)phthalocyanine
This protocol provides a robust starting point for the synthesis.
Materials:
-
This compound (4.0 mmol)
-
Anhydrous Zinc (II) Acetate (1.1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol)
-
Methanol, HCl (1M)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Dry all glassware thoroughly.
-
Add this compound (4.0 mmol) and anhydrous zinc (II) acetate (1.1 mmol) to the flask.
-
Add anhydrous DMF (20 mL) via syringe.
-
Begin stirring and purge the system with nitrogen for 15 minutes.
-
Slowly add DBU (4.0 mmol) to the reaction mixture via syringe.
-
Heat the mixture to 150-155 °C and maintain this temperature under a positive pressure of nitrogen for 24 hours. The solution should gradually turn a deep green color.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the dark green solution into 200 mL of 1M HCl with vigorous stirring.
-
Collect the resulting green precipitate by vacuum filtration.
-
Wash the precipitate sequentially with hot water, methanol, and finally acetone to remove unreacted starting materials and soluble impurities.
-
Dry the crude product in a vacuum oven at 60 °C overnight.
Protocol 2: Purification by Acid-Base Treatment
This method is effective for removing stubborn impurities from aggregated phthalocyanines.
Procedure:
-
Carefully add the crude hydroxy-substituted phthalocyanine product (1.0 g) portion-wise to concentrated sulfuric acid (20 mL) in an ice bath with stirring. Caution: Highly exothermic and corrosive.
-
Once the addition is complete, remove the ice bath and stir the dark solution at room temperature for 2 hours until all solids have dissolved.
-
Prepare a large beaker containing 500 g of crushed ice.
-
Slowly and carefully pour the sulfuric acid solution onto the ice with vigorous stirring. A fine precipitate should form.
-
Allow the ice to melt completely, then collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with distilled water until the filtrate is neutral (pH ~7).
-
Dry the purified product in a vacuum oven at 60 °C.
Data & Visualization
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale & Citation |
| Precursor:Metal Ratio | 4:1 to 3.5:1 | A slight excess of the phthalonitrile ensures complete metal complexation.[2] |
| Temperature Range | 150 - 200 °C | Balances reaction rate against thermal decomposition.[2] |
| Solvent | DMF, DMSO, Quinoline, Pentanol | High-boiling polar solvents are required to dissolve reactants and sustain temperature.[12] |
| Base | DBU, DBN | Strong, non-nucleophilic bases are effective at initiating cyclotetramerization.[6][7] |
Diagram 1: General Reaction Mechanism
Caption: Metal-templated synthesis of hydroxy-substituted phthalocyanines.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing low phthalocyanine yields.
References
-
B. R. Caes, et al. (2021). Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. Molecules. [Link]
-
G. de la Torre, et al. (2005). First evidence of formation of stable DBU Zn-phthalocyanine complexes: synthesis and characterization. Journal of Porphyrins and Phthalocyanines. [Link]
-
M. S. T. Gonçalves, et al. (2010). Synthesis of Metal-Free Phthalocyanines in Functionalized Ammonium Ionic Liquids. European Journal of Organic Chemistry. [Link]
-
G. de la Torre, et al. (2005). First evidence of formation of stable DBU Zn-phthalocyanine complexes: Synthesis and characterization. ResearchGate. [Link]
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G. de la Torre, et al. (2005). First evidence of formation of stable DBU Zn-phthalocyanine complexes: synthesis and characterization. Journal of Porphyrins and Phthalocyanines. [Link]
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M. S. T. Gonçalves, et al. (2010). Synthesis of Metal-Free Phthalocyanines in Functionalized Ammonium Ionic Liquids. European Journal of Organic Chemistry. [Link]
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T. F. F. Moreira, et al. (2022). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Dyes and Pigments. [Link]
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A. V. B. D'scania, et al. (2015). Synthesis of non-substituted phthalocyanines by standard and non-standard techniques. ResearchGate. [Link]
-
A. B. P. Lever, et al. (2020). From chemical curiosity to versatile building blocks: unmasking the hidden potential of main-group phthalocyanines in organic field-effect transistors. Chemical Society Reviews. [Link]
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A. M. D'Ascanio. (1996). A study of solvent and metal effects on the formation of phthalocyanines at room temperature. Thesis, York University. [Link]
-
F. Iwatsu, et al. (1980). Solvent effects on crystal growth and transformation of zinc phthalocyanine. The Journal of Physical Chemistry. [Link]
-
V. M. Derkacheva, et al. (1991). Hydroxy-substituted metal phthalocyanines. synthesis and properties. Zhurnal Obshchei Khimii. [Link]
-
S. Arslan. (2016). Phthalocyanines: Structure, Synthesis, Purification and Applications. Journal of Life Sciences. [Link]
-
A. Tolbin, et al. (2021). Preliminary research on metalized phthalocyanines synthesis. Evaluation as potential photosensitizer in photodynamic therapy. ResearchGate. [Link]
-
M. A. Ali, et al. (2023). Synthesis and characterization of thin films of palladium (II) phthalocyanine and its derivatives using the thermal evaporation technique. ResearchGate. [Link]
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P. A. Stuzhin, et al. (2010). Synthesis of Substituted Phthalocyanines. ARKIVOC. [Link]
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A. V. Suvorov, et al. (2023). Phthalocyanine aggregates in the photodynamic therapy: dogmas, controversies, and future prospects. Photochemical & Photobiological Sciences. [Link]
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J. Zhang, et al. (2022). Effects of aggregation on the structures and excited-state absorption for zinc phthalocyanine. Physical Chemistry Chemical Physics. [Link]
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C. M. Gunathunge, et al. (2021). Mitigating Cobalt Phthalocyanine Aggregation in Electrocatalyst Films through Codeposition with an Axially Coordinating Polymer. Small. [Link]
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S. Yakubov, et al. (2021). Aggregation and Significant Difference in Reactivity Therein: Blocking the CO2-to-CH3OH Reaction. Organometallics. [Link]
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C. M. Gunathunge, et al. (2021). Mitigating cobalt phthalocyanine aggregation through codeposition with an axially-coordinating polymer. Morressier. [Link]
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K. Sakamoto & E. Ohno-Okumura. (2009). Syntheses and Functional Properties of Phthalocyanines. Materials. [Link]
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S. M. Abdel-Azim, et al. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Scientific Reports. [Link]
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A. C. C. de Souza, et al. (2024). Phthalocyanines Synthesis: A State-of-The-Art Review of Sustainable Approaches Through Green Chemistry Metrics. ResearchGate. [Link]
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Leybold. (N.D.). Synthesis of copper phthalocyanine. Experiment Instructions. [Link]
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A. H. Al-Mowali. (2022). Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. Journal of Chemical Reviews. [Link]
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V. E. Pushkarev, et al. (2022). Low-Symmetry Phthalocyanines Bearing Carboxy-Groups: Synthesis, Spectroscopic and Quantum-Chemical Characterization. Molecules. [Link]
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S. Z. Yildiz, et al. (2016). Aldehyde Substituted Phthalocyanines: Synthesis, Characterization and Investigation of Photophysical and Photochemical Properties. Journal of Fluorescence. [Link]
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M. J. Cook, et al. (2012). Improved syntheses of high hole mobility phthalocyanines: A case of steric assistance in the cyclo-oligomerisation of phthalonitriles. Beilstein Journal of Organic Chemistry. [Link]
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M. B. Kiliçaslan & H. Kantekin. (2014). Synthesis and characterization of new metallophthalocyanines containing O4S2 mixed-donor substituted macrocyclic groups. Turkish Journal of Chemistry. [Link]
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S. A. Amolegbe, et al. (2019). Synthesis and Characterization of Metal Phthalocyanine Complex Using Substituted 4-Nitrophthalonitrile Ligand. ResearchGate. [Link]
-
Z. Biyiklioglu, et al. (2015). Synthesis and electrochemistry of phthalocyanines bearing [(3,4-dimethoxybenzyl)oxy] groups. ResearchGate. [Link]
-
J. K. Kofoed, et al. (2005). DNA-Templated Metal Catalysis. Journal of the American Chemical Society. [Link]
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- 17. US4010180A - Process for the purification of copper phthalocyanine - Google Patents [patents.google.com]
Storage conditions to prevent degradation of 4-Hydroxyphthalonitrile
Welcome to the technical support guide for 4-Hydroxyphthalonitrile. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound throughout their experiments. Here, we address common questions and troubleshooting scenarios related to the storage and handling of this compound, grounding our recommendations in established chemical principles to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To maintain the long-term stability and purity of solid this compound, it is crucial to control several environmental factors. The primary goal is to protect the compound from atmospheric moisture, oxygen, light, and elevated temperatures, which can initiate degradation pathways.
For optimal, long-term storage, we recommend the following conditions, summarized in the table below:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | While some suppliers suggest room temperature storage, refrigeration at 2-8°C is the best practice to minimize the rate of any potential degradation reactions.[1] It provides a more controlled and stable environment. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The phenolic hydroxyl group is susceptible to oxidation. Storing under an inert atmosphere displaces oxygen, preventing oxidative degradation.[1][2] |
| Light | Amber vial or stored in the dark | Aromatic compounds, particularly those with activating groups like a hydroxyl group, can be sensitive to light. Protection from light prevents photochemical reactions. |
| Container | Tightly sealed original container | This prevents the ingress of moisture and oxygen from the atmosphere.[1] |
Q2: I've seen conflicting information about storage temperature (Room Temperature vs. 2-8°C). Which one should I follow?
This is a common point of confusion. While this compound is relatively stable at room temperature for short periods, for long-term storage and to ensure the highest purity for sensitive applications, refrigeration at 2-8°C is strongly recommended .[1] The lower temperature slows down all potential chemical reactions, including oxidation and hydrolysis, providing a greater margin of safety for the compound's integrity over time. If the compound is used frequently, bringing it to room temperature before opening can prevent condensation of atmospheric moisture onto the solid.
Q3: Why is an inert atmosphere (Argon/Nitrogen) necessary?
The necessity of an inert atmosphere stems from the chemical structure of this compound, specifically the phenolic hydroxyl (-OH) group attached to the aromatic ring. This group is susceptible to oxidation, which can be accelerated by air (oxygen), light, and trace metal impurities. Oxidation can lead to the formation of colored impurities, such as quinone-type structures, which would compromise the purity and potentially the reactivity of the compound. Storing under an inert gas like argon or nitrogen displaces oxygen, thereby inhibiting this degradation pathway.[1][2]
Q4: Can I store this compound in a solution? If so, what are the recommended conditions?
Storing this compound in solution is generally not recommended for long-term storage due to the increased potential for degradation. If you must store it in solution for a short period, consider the following:
-
Solvent Choice: Use a dry, aprotic solvent. Protic solvents may react with the nitrile groups under certain conditions.
-
Degassing: Degas the solvent prior to use to remove dissolved oxygen.
-
Storage Conditions: Store the solution at -20°C or -80°C under an inert atmosphere.
-
Duration: Limit the storage time as much as possible. It is always best to prepare solutions fresh.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and corrective actions.
Issue 1: The solid this compound has changed color (e.g., from off-white/yellow to brownish).
-
Potential Cause: This is a classic indicator of oxidation. The phenolic hydroxyl group has likely been oxidized, leading to the formation of colored byproducts. This can be caused by improper storage, such as exposure to air and/or light over time.
-
Troubleshooting Steps:
-
Assess Purity: The first step is to assess the purity of the material using an appropriate analytical method (e.g., HPLC, NMR, or TLC) to determine if it is still suitable for your application.
-
Review Storage Protocol: Verify that your storage protocol adheres to the recommended conditions (refrigerated, under inert gas, protected from light).
-
Purification (Advanced): If the material is deemed unusable, purification by recrystallization may be an option, though this will depend on the nature of the impurities.
-
Prevention: For future use, ensure the container is properly flushed with an inert gas before sealing and is stored in a dark, refrigerated environment.
-
Issue 2: I am seeing unexpected peaks in my analytical data (e.g., NMR, LC-MS) after dissolving the compound.
-
Potential Cause 1: Contamination from solvent. The solvent may contain impurities or stabilizers that are interfering with your analysis.
-
Corrective Action 1: Run a blank analysis of the solvent alone to check for contaminants. Use high-purity, anhydrous solvents when preparing your samples.
-
Potential Cause 2: Onset of degradation. If the compound was stored improperly, degradation products may be present. The nitrile groups can be susceptible to hydrolysis, especially in the presence of trace amounts of acid or base, which would convert them to amides or carboxylic acids.
-
Corrective Action 2: Prepare a fresh solution from a new or properly stored batch of this compound and re-analyze. Compare the results to confirm if the issue is with the specific batch of the compound.
-
Potential Cause 3: Reaction with an incompatible material. this compound is incompatible with strong oxidizing agents and strong acids.[1]
-
Corrective Action 3: Ensure that the compound does not come into contact with these materials during your experimental setup.
The following flowchart can be used to troubleshoot common issues with this compound.
Caption: Troubleshooting flowchart for this compound.
References
Sources
Managing reaction temperature for optimal 4-Hydroxyphthalonitrile synthesis
A Guide to Managing Reaction Temperature for Optimal Yield and Purity
Welcome to the Technical Support Center for the synthesis of 4-Hydroxyphthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for managing the critical parameter of reaction temperature. As a Senior Application Scientist, I will provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your synthesis for the highest quality and yield.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the role of temperature in the synthesis of this compound.
Q1: What is the standard recommended temperature for the synthesis of this compound from 4-Nitrophthalonitrile?
A1: The most commonly cited and robustly validated temperature for the nucleophilic aromatic substitution (SNAr) reaction of 4-nitrophthalonitrile to this compound is 160°C .[1] This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) with a base like potassium carbonate and a nitrite source.[1]
Q2: Why is maintaining a specific reaction temperature so crucial for this synthesis?
A2: Precise temperature control is paramount for several reasons that directly impact the success of your synthesis:
-
Reaction Rate and Completion: The conversion of 4-nitrophthalonitrile to this compound is a thermally activated process. A sufficiently high temperature is necessary to overcome the activation energy barrier and ensure the reaction proceeds at a reasonable rate to completion.[2]
-
Selectivity and Minimizing Byproducts: The reaction temperature influences the selectivity of the reaction. At optimal temperatures, the desired nucleophilic substitution of the nitro group is favored. However, deviations can lead to the formation of unwanted side products.
-
Preventing Thermal Decomposition: Both the starting material, 4-nitrophthalonitrile, and the final product, this compound, have limits to their thermal stability. Exceeding these temperatures can lead to degradation, resulting in lower yields and complex purification challenges. While specific decomposition temperatures in the reaction medium are not widely published, it is a critical factor to consider.
Q3: What is the underlying chemical principle that dictates the optimal temperature?
A3: The synthesis of this compound from 4-nitrophthalonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack.[3][4] The reaction proceeds through a high-energy intermediate called a Meisenheimer complex.[3][4] The reaction temperature provides the necessary energy to form this intermediate and proceed to the final product.
The choice of 160°C represents a balance between kinetic and thermodynamic control .
-
Kinetic Control: At lower temperatures, the reaction may be too slow to be practical, leading to incomplete conversion.
-
Thermodynamic Control: At excessively high temperatures, while the reaction may be faster, there is an increased risk of side reactions and decomposition, which are often thermodynamically favored at higher energies. The 160°C setpoint is an empirically determined "sweet spot" that favors the formation of the desired product in high yield.
Troubleshooting Guide: Temperature-Related Issues
This guide provides a structured approach to identifying and resolving common problems related to reaction temperature during the synthesis of this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Yield | Insufficient Reaction Temperature: The reaction is not proceeding at an adequate rate.[2] | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or HPLC. Be cautious not to exceed the thermal stability limits of your reactants and products. |
| Inaccurate Temperature Reading: The thermocouple or thermometer is not calibrated or is improperly placed. | Ensure your temperature probe is calibrated and positioned correctly within the reaction mixture to get an accurate reading. | |
| Presence of Significant Impurities | Temperature Too High: Excessive heat can lead to the formation of byproducts through various side reactions. | Reduce the reaction temperature. If the reaction is too slow at a lower temperature, consider extending the reaction time. |
| Localized Overheating: Poor stirring can create "hot spots" in the reaction vessel. | Ensure vigorous and efficient stirring throughout the reaction to maintain a uniform temperature. | |
| Dark-Colored Reaction Mixture or Product | Thermal Decomposition: The starting material, product, or solvent may be decomposing at the reaction temperature.[2][5] | Lower the reaction temperature. If using a high-boiling solvent like DMSO, ensure it is of high purity as impurities can lower its decomposition temperature. |
| Incomplete Reaction Even at 160°C | Poor Heat Transfer: In larger scale reactions, inefficient heating of the reaction vessel can be an issue. | Use an appropriately sized heating mantle and ensure good thermal contact with the reaction flask. For very large-scale reactions, consider using a jacketed reactor with a circulating heating fluid for more uniform temperature control. |
In-Depth Look at Temperature-Related Side Reactions
While a definitive list of all possible temperature-dependent byproducts for this specific synthesis is not exhaustively documented in the literature, based on the principles of nucleophilic aromatic substitution and the reactivity of the involved functional groups, we can anticipate the following potential side reactions, especially at elevated temperatures:
-
Hydrolysis of Nitrile Groups: In the presence of any residual water and a base, the nitrile groups on both the starting material and the product can be hydrolyzed to form carboxamides and subsequently carboxylic acids. This is often accelerated at higher temperatures.[2][5]
-
Solvent Decomposition: Polar aprotic solvents like DMSO can decompose at high temperatures, especially in the presence of a strong base.[2] The byproducts of this decomposition can be reactive and lead to the formation of impurities.
-
Polymerization/Tar Formation: At very high temperatures, complex condensation and polymerization reactions can occur, leading to the formation of intractable tars and a significant decrease in the yield of the desired product.
Experimental Protocol: Synthesis of this compound with a Focus on Temperature Control
This protocol outlines the synthesis of this compound from 4-nitrophthalonitrile, with an emphasis on best practices for temperature management.
Materials:
-
4-Nitrophthalonitrile
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous, finely ground
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Calibrated thermocouple or thermometer
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a calibrated thermocouple, add 4-nitrophthalonitrile and anhydrous DMSO.
-
Reagent Addition: While stirring, add finely ground anhydrous potassium carbonate and sodium nitrite to the flask.
-
Heating and Temperature Control:
-
Begin heating the reaction mixture using a heating mantle connected to a temperature controller.
-
Set the target temperature to 160°C .
-
Ensure the thermocouple is immersed in the reaction mixture but not touching the sides of the flask for an accurate reading.
-
Monitor the temperature closely as it approaches the setpoint to avoid overshooting.
-
-
Reaction Monitoring: Maintain the reaction at 160°C for the recommended time (typically several hours), monitoring the progress by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the product isolation, which typically involves precipitation in water and filtration.[1]
Visualizing the Workflow and Troubleshooting Logic
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key workflows and decision-making processes.
Caption: Experimental workflow for this compound synthesis with an emphasis on temperature control points.
Caption: Decision tree for troubleshooting temperature-related issues in this compound synthesis.
References
-
ResearchGate. (n.d.). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Available at: [Link]
-
MDPI. (2025). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Available at: [Link]
-
RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Available at: [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN102557988A - Preparation method of 4-nitro phthalonitrile.
-
American Chemical Society. (2025). Using Nucleophilic Aromatic Substitution as an Alternate Sustainable Pathway to 4,5-Dihalogenated Phthalonitriles. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Supporting information. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 4-Nitrophthalonitrile. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrophthalonitrile. Available at: [Link]
-
ResearchGate. (n.d.). Improved Synthesis of Oligomeric Phthalonitriles and Studies Designed for Low Temperature Cure | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and microwave-enhanced polymerization of a phthalonitrile resin | Request PDF. Available at: [Link]
Sources
Technical Support Center: Catalysis in 4-Hydroxyphthalonitrile Polymerization
This guide is designed for researchers, scientists, and drug development professionals engaged in the polymerization of 4-hydroxyphthalonitrile. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address challenges encountered during experimentation. Our focus is on the critical role of catalysts in achieving efficient and controlled polymerization.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the catalytic polymerization of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust, field-tested solutions.
Issue 1: Extremely Slow or Incomplete Polymerization
Symptoms:
-
The viscosity of the reaction mixture does not increase significantly over an extended period, even at elevated temperatures.
-
Differential Scanning Calorimetry (DSC) analysis shows a broad, weak exotherm or no distinct curing peak.
-
The final product is brittle, incompletely cured, or remains in a monomeric/oligomeric state.
Root Cause Analysis: The polymerization of phthalonitriles is notoriously sluggish without a catalyst.[1] The process relies on the nucleophilic attack of the cyano groups to form cross-linked networks of triazine and phthalocyanine rings.[2][3] While the hydroxyl group in this compound can act as a self-catalyst, its effectiveness can be limited.[4][5] Insufficient catalytic activity is the primary reason for slow or incomplete curing.
Solutions:
-
Catalyst Selection and Concentration:
-
External Catalysts: The introduction of an external curing agent is often necessary. Aromatic amines, such as 4-(4-aminophenoxy)phthalonitrile (4-APN), are widely used due to their high catalytic performance.[6][7] For a typical reaction, a catalyst concentration of 1-5 wt% is a good starting point. The concentration can be optimized based on the desired curing profile.[8]
-
Alternative Catalysts: Ionic liquids have emerged as effective, non-volatile curing agents that can accelerate the cure rate at lower temperatures.[1][9] Lewis acids and metal salts can also be employed.[10]
-
Self-Catalysis Enhancement: The inherent hydroxyl group in this compound can participate in the curing reaction.[4] However, its reactivity may be insufficient. The choice of an appropriate external catalyst is crucial to augment this effect.
-
-
Temperature Profile Optimization:
-
The curing temperature for phthalonitrile resins is typically high. A multi-stage curing process is often recommended. For example, an initial hold at a lower temperature (e.g., 200-220°C) to ensure homogeneity, followed by a ramp to a higher temperature (e.g., 250-300°C) for full curing.[11]
-
Use DSC to determine the optimal curing profile for your specific formulation.[9] The onset of the exothermic peak will guide the selection of the initial curing temperature.
-
-
Monomer Purity:
-
Impurities in the this compound monomer can inhibit the catalyst's activity. Ensure the monomer is of high purity. Recrystallization or sublimation may be necessary.
-
Issue 2: Formation of Voids and Porosity in the Cured Polymer
Symptoms:
-
The final polymer product has visible bubbles or pores.
-
Reduced mechanical strength and thermal stability of the cured resin.
-
Ammonia-like odor during the curing process.
Root Cause Analysis: The formation of voids is often linked to the release of volatile byproducts during polymerization. Some traditional amine catalysts can generate ammonia at high temperatures, which gets trapped in the viscous polymer matrix.[6][7] The instability and low melting point of some small molecule curing additives can also contribute to void formation.[5][11]
Solutions:
-
Advanced Catalyst Selection:
-
Consider using catalysts that do not generate volatile byproducts. For instance, 1,3-diiminoisoindoline (1,3-DII) has been shown to effectively catalyze phthalonitrile polymerization without releasing ammonia.[6][7]
-
Ionic liquids are non-volatile and can be excellent alternatives to traditional amine catalysts.[1]
-
-
Curing Under Pressure:
-
Applying pressure during the curing process can help to suppress the formation of voids by keeping volatile components dissolved in the polymer matrix.
-
-
Degassing of Monomer and Catalyst:
-
Before starting the polymerization, ensure that the monomer and catalyst mixture is properly degassed under vacuum to remove any dissolved gases or moisture.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Can this compound polymerize without a catalyst?
A1: Yes, this compound possesses a hydroxyl group that can act as an internal or "self-promoting" catalyst for the polymerization of the nitrile groups.[4][5] This is because the active hydrogen from the hydroxyl group can initiate the nucleophilic attack on the cyano groups, which is a key step in the polymerization mechanism.[2] However, this self-catalyzed reaction is often very slow and may require high temperatures to proceed at a reasonable rate.[11] For practical applications requiring a faster and more complete cure, the use of an external catalyst is highly recommended.[9]
Q2: How do I choose the right catalyst for my this compound polymerization?
A2: The choice of catalyst depends on the desired processing conditions and final properties of the polymer.
-
Aromatic Amines (e.g., 4-APN): These are highly effective and widely used. They offer good catalytic performance but can sometimes lead to the release of ammonia and the formation of voids.[6][7]
-
Compounds with Active Hydrogens: Besides the inherent hydroxyl group, other compounds with active hydrogens like phenols can also act as catalysts.[2][11]
-
Ionic Liquids: These are a newer class of catalysts that are non-volatile and can promote curing at lower temperatures.[1] They are a good choice for reducing void formation.
-
1,3-diiminoisoindoline (1,3-DII): This catalyst has been specifically designed to avoid ammonia release, leading to polymers with fewer voids.[6][7]
Q3: What is the general mechanism of catalysis in phthalonitrile polymerization?
A3: The polymerization of phthalonitriles is an addition reaction that proceeds through the formation of highly cross-linked structures. The catalyst, typically a compound with an active hydrogen (like an amine or hydroxyl group), initiates the reaction by a nucleophilic attack on the electron-deficient carbon of a cyano group. This initial reaction forms a reactive intermediate that can then react with other cyano groups, leading to the formation of triazine rings, phthalocyanine rings, and isoindoline structures.[2][3] The catalyst is often incorporated into the final polymer network.
Q4: How can I monitor the progress of the polymerization reaction?
A4: Several techniques can be used to monitor the curing process:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic nitrile peak (around 2230 cm⁻¹) can be monitored to follow the consumption of the cyano groups.[2]
-
Differential Scanning Calorimetry (DSC): Non-isothermal DSC runs can be used to determine the curing temperature range and the total heat of reaction. Isothermal DSC can be used to study the kinetics of the curing process.[11][12]
-
Rheology: The change in viscosity of the reaction mixture over time is a direct measure of the extent of polymerization.[2][11]
Part 3: Experimental Protocol and Data
Standard Protocol for Catalyzed this compound Polymerization
This protocol provides a general procedure for the polymerization of this compound using 4-(4-aminophenoxy)phthalonitrile (4-APN) as a catalyst.
Materials:
-
This compound (monomer)
-
4-(4-aminophenoxy)phthalonitrile (4-APN, catalyst)
-
High-purity nitrogen gas
-
Suitable reaction vessel (e.g., glass tube, aluminum pan for DSC)
Procedure:
-
Preparation of the Monomer-Catalyst Mixture:
-
In a clean, dry container, weigh the desired amount of this compound monomer.
-
Add the 4-APN catalyst. A typical starting concentration is 2-5 wt% relative to the monomer.
-
Thoroughly mix the monomer and catalyst until a homogeneous powder is obtained.
-
-
Degassing:
-
Place the mixture in a vacuum oven at a temperature slightly above the melting point of the monomer for a sufficient time to remove any dissolved gases and moisture.
-
-
Polymerization:
-
Transfer the degassed mixture to the reaction vessel.
-
Purge the vessel with nitrogen gas to create an inert atmosphere.
-
Heat the vessel according to a pre-determined temperature profile. A typical profile might be:
-
Hold at 220°C for 2 hours.
-
Ramp to 280°C at 2°C/min.
-
Hold at 280°C for 4 hours.
-
Ramp to 320°C at 2°C/min.
-
Hold at 320°C for 2 hours.
-
-
The exact profile should be optimized based on DSC analysis.[11]
-
-
Cooling and Post-Curing:
-
After the high-temperature hold, cool the polymer slowly to room temperature under a nitrogen atmosphere to prevent thermal shock.
-
A post-curing step at a temperature slightly above the glass transition temperature can be performed to ensure complete reaction.
-
Table 1: Typical Catalyst Concentrations and Curing Temperatures
| Catalyst Type | Typical Concentration (wt%) | Curing Temperature Range (°C) | Key Advantages |
| Aromatic Amines (e.g., 4-APN) | 2 - 10 | 250 - 350 | High catalytic efficiency |
| Ionic Liquids | 5 - 15 | 200 - 300 | Non-volatile, lower curing temperatures[1] |
| 1,3-diiminoisoindoline (1,3-DII) | 2 - 10 | 240 - 320 | No ammonia release, reduced voids[6][7] |
| Self-catalyzed (no external catalyst) | 0 | > 300 | Simple formulation |
Part 4: Visualizations
Diagram 1: Catalytic Polymerization Workflow
Caption: Workflow for catalyzed this compound polymerization.
Diagram 2: Troubleshooting Logic for Slow Polymerization
Caption: Decision tree for troubleshooting slow polymerization.
References
-
Title: Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization Source: RSC Advances URL: [Link]
-
Title: Synthesis and crosslinking study of isomeric poly(thioether ether imide)s containing pendant nitrile and terminal phthalonitrile groups Source: Polymer Chemistry URL: [Link]
-
Title: Effect of catalyst concentration on cure conversion at 60 C. Source: ResearchGate URL: [Link]
-
Title: Synthesis and properties of high-temperature polyphthalonitrile resin Source: ResearchGate URL: [Link]
-
Title: Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers Source: ResearchGate URL: [Link]
-
Title: Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation Source: MDPI URL: [Link]
-
Title: Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES Source: Zenodo URL: [Link]
-
Title: Synthesis and Properties of Semicrystalline Poly(ether nitrile ketone) Copolymers Source: MDPI URL: [Link]
-
Title: Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation Source: PubMed URL: [Link]
-
Title: Self-catalytic phthalonitrile polymer with improved processing performance and long-term thermal stability Source: ResearchGate URL: [Link]
-
Title: Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene Source: MDPI URL: [Link]
-
Title: Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Mole Source: Semantic Scholar URL: [Link]
-
Title: The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents Source: Springer URL: [Link]
-
Title: Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds Source: ResearchGate URL: [Link]
-
Title: Multiple catalytic polymerization of phthalonitrile resin bearing benzoxazine moiety: Greatly reduced curing temperature Source: ResearchGate URL: [Link]
-
Title: Kinetic analysis of the curing of branched phthalonitrile resin based on dynamic differential scanning calorimetry Source: ResearchGate URL: [Link]
Sources
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 4-Hydroxyphthalonitrile
In the landscape of specialty chemicals, particularly in the synthesis of high-performance polymers and phthalocyanine dyes, the precise structural elucidation of precursor molecules is paramount. 4-Hydroxyphthalonitrile stands out as a key intermediate, valued for its dual nitrile functionalities and the reactive hydroxyl group which allows for further molecular tailoring.[1] Ensuring the purity and confirming the identity of this compound is a critical step in any research or manufacturing workflow.
This guide provides an in-depth technical comparison of the characterization of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the expected spectral features of this compound and compare them with those of the parent molecule, Phthalonitrile, to highlight the influence of the hydroxyl substituent. This comparative approach serves as a practical framework for researchers, scientists, and drug development professionals to confidently identify and characterize these and similar aromatic nitrile compounds.
The Power of Complementary Techniques
FT-IR and NMR are powerful, non-destructive techniques that provide complementary information about a molecule's structure. FT-IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies, while NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. Employing both methods provides a self-validating system for structural confirmation.
FT-IR Spectroscopic Analysis: Unveiling the Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The presence of the hydroxyl (-OH) and nitrile (-C≡N) groups, in addition to the aromatic ring, will give rise to a series of characteristic absorption bands.
Expected FT-IR Spectral Features of this compound
The FT-IR spectrum of this compound is expected to be dominated by the following key absorptions:
-
O-H Stretch: A broad and strong absorption band is anticipated in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.
-
Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which are characteristic of C-H stretching vibrations on the aromatic ring.
-
Nitrile C≡N Stretch: A sharp and strong absorption band is expected around 2230 cm⁻¹. The intensity of this band is a hallmark of the nitrile functional group. The presence of two nitrile groups may influence the intensity and potentially lead to a slightly split or broadened peak.
-
Aromatic C=C Stretch: Several medium to weak bands will appear in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.
-
C-O Stretch: A moderate to strong band is expected in the 1260-1000 cm⁻¹ region, corresponding to the C-O stretching of the phenolic hydroxyl group.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations will produce bands in the fingerprint region, typically below 900 cm⁻¹, which can provide information about the substitution pattern of the aromatic ring.
Comparative FT-IR Analysis: this compound vs. Phthalonitrile
By comparing the expected spectrum of this compound with the known spectrum of Phthalonitrile, the influence of the hydroxyl group becomes evident. Phthalonitrile will exhibit the characteristic aromatic C-H and nitrile C≡N stretches, but will lack the broad O-H stretch and the C-O stretching band.
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | Phthalonitrile (Experimental Wavenumber, cm⁻¹) | Rationale for Difference |
| O-H Stretch | 3500-3200 (broad, strong) | Absent | Presence of the hydroxyl group in this compound. |
| Aromatic C-H Stretch | 3100-3000 (weak-medium) | ~3070 (weak-medium) | Similar aromatic C-H bonds are present in both molecules. |
| Nitrile C≡N Stretch | ~2230 (sharp, strong) | ~2231 (sharp, strong)[2] | The nitrile group is present in both molecules, and its vibrational frequency is relatively insensitive to distant substitution. |
| Aromatic C=C Stretch | 1600-1450 (multiple bands) | 1580, 1485, 1445 (multiple bands)[2] | Both molecules have an aromatic ring, but the substitution pattern will cause slight shifts in these vibrations. |
| C-O Stretch | 1260-1000 (moderate-strong) | Absent | Presence of the phenolic C-O bond in this compound. |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The solid nature of this compound makes the KBr pellet method an ideal choice for FT-IR analysis. This technique involves mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent pellet.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Drying: Gently dry the this compound sample and spectroscopic grade KBr powder in an oven at ~110°C for a few hours and store in a desiccator to remove any residual moisture. Moisture will lead to a broad O-H absorption in the spectrum, which could interfere with the analysis of the sample's hydroxyl group.
-
Grinding: In a clean agate mortar and pestle, grind 1-2 mg of the this compound sample until a fine powder is obtained.
-
Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample by gentle grinding. The goal is to achieve a homogenous mixture.
-
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Acquire the FT-IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be collected first.
-
Data Processing: Process the acquired spectrum by performing a baseline correction and identifying the peak positions.
NMR Spectroscopic Analysis: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms in this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.
Expected ¹H NMR Spectral Features of this compound
The ¹H NMR spectrum of this compound, likely run in a solvent like DMSO-d₆ which can solubilize the compound and exchange with the hydroxyl proton, is expected to show the following signals:
-
Hydroxyl Proton (-OH): A broad singlet is expected at a downfield chemical shift, typically in the range of 9-11 ppm. The chemical shift of this proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. Its broadness is a result of chemical exchange.
-
Aromatic Protons: The three protons on the aromatic ring will appear in the aromatic region (typically 7-8 ppm). Due to their different chemical environments and spin-spin coupling with each other, they will likely appear as a complex multiplet or as distinct doublets and doublet of doublets. The electron-withdrawing nitrile groups and the electron-donating hydroxyl group will influence their chemical shifts.
Expected ¹³C NMR Spectral Features of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule:
-
Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-160 ppm). The carbon attached to the hydroxyl group (C-OH) will be the most downfield of the non-nitrile carbons due to the deshielding effect of the oxygen atom. The carbons attached to the electron-withdrawing nitrile groups will also be significantly deshielded.
-
Nitrile Carbons (-C≡N): Two distinct signals for the two nitrile carbons are expected in the range of 115-120 ppm. These carbons are typically less deshielded than the aromatic carbons directly attached to the nitrile groups.
Comparative NMR Analysis: this compound vs. Phthalonitrile
The comparison with Phthalonitrile's NMR spectra will clearly demonstrate the electronic effects of the hydroxyl group on the aromatic ring.
¹H NMR Data Comparison (in DMSO-d₆)
| Proton | This compound (Predicted Chemical Shift, ppm) | Phthalonitrile (Experimental Chemical Shift, ppm) | Rationale for Difference |
| -OH | 9-11 (broad singlet) | Absent | Presence of the hydroxyl group. |
| Aromatic Protons | 7.0-8.0 (complex pattern) | ~7.9 (multiplet)[3] | The hydroxyl group is electron-donating, which will shield the aromatic protons, causing a general upfield shift compared to the protons in phthalonitrile which are only influenced by the electron-withdrawing nitrile groups. |
¹³C NMR Data Comparison (in DMSO-d₆)
| Carbon | This compound (Predicted Chemical Shift, ppm) | Phthalonitrile (Experimental Chemical Shift, ppm) | Rationale for Difference |
| C-OH | ~155-160 | Absent | The carbon attached to the hydroxyl group is significantly deshielded. |
| Aromatic Carbons | 110-140 | ~133, 132, 116[2] | The hydroxyl group will cause a significant downfield shift for the carbon it is attached to and will influence the chemical shifts of the other aromatic carbons through resonance and inductive effects. |
| -C≡N | ~115-120 | ~117[2] | The chemical shift of the nitrile carbons is less affected by the distant hydroxyl group. |
Experimental Protocol: NMR Spectroscopy
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The choice of deuterated solvent is important for dissolving the sample and avoiding large solvent signals in the ¹H NMR spectrum.
Caption: General workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Acetone-d₆). Add approximately 0.6-0.7 mL of the solvent to the vial containing the sample. Gently vortex or sonicate to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tuning and Shimming: The instrument's probe is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H and ¹³C). The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
Spectrum Acquisition: Set up the desired NMR experiments (e.g., standard ¹H, proton-decoupled ¹³C) and acquire the data.
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive characterization of this compound is effectively achieved through the synergistic use of FT-IR and NMR spectroscopy. FT-IR provides rapid confirmation of the essential hydroxyl and nitrile functional groups, while ¹H and ¹³C NMR offer an intricate map of the molecule's atomic arrangement and electronic environment. The comparative analysis with Phthalonitrile further solidifies the interpretation of the spectral data by clearly illustrating the influence of the hydroxyl substituent. By following the detailed experimental protocols and understanding the principles behind the spectral features outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development endeavors.
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ResearchGate. ¹H NMR spectrum of phthalonitrile compound 5. Available from: [Link]
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PubChem. Phthalonitrile. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. ¹H NMR spectrum of phthalonitrile compound 2. Available from: [Link]
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ResearchGate. ¹H NMR spectra of phthalonitrile compounds 3 and 4. Available from: [Link]
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MDPI. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Available from: [Link]
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ResearchGate. FTIR spectra of various phthalonitrile-based matrix: (a) BA-ph, (b)... Available from: [Link]
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ResearchGate. The 1 H NMR spectral data for synthesised phthalonitriles. Available from: [Link]
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ResearchGate. 1 H NMR spectrum of phthalonitrile compounds 1 and 2. Available from: [Link]
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ResearchGate. FTIR spectra of phthalonitrile (1), tetrahydric acid (2) and dianhydride (3) containing phthalazinone moiety. Available from: [Link]
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ResearchGate. FT-IR spectra for phthalonitrile A and CoPc 1. Available from: [Link]
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ResearchGate. Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. Available from: [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
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Global Communicator. The Role of this compound in Pigment and Dye Manufacturing. Available from: [Link]
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NIH National Library of Medicine. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Available from: [Link]
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MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]
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Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]
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EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
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ResearchGate. FT‐IR spectra of (a) 4‐Nitrophthalonitrile, CoPc(NO2)4 and CoPc(NH2)4;... Available from: [Link]
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University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]
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ChemAnalytical. FT-IR Spectra. Available from: [Link]
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ResearchGate. FT-IR spectra of phthalonitrile-loaded Cu@chitosan (a), copper phthalocyanine (b), and CuPc@CS (c). Available from: [Link]
-
ResearchGate. List of the most significant infrared (FTIR) bands and related functional groups assigned for. Available from: [Link]
-
University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]
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A Comparative Guide to 4-Hydroxyphthalonitrile and 3-Hydroxyphthalonitrile: Choosing the Right Isomer for Advanced Applications
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the synthesis of functional materials such as phthalocyanines, which are pivotal in fields ranging from photodynamic therapy to advanced materials, the choice of precursor is a critical determinant of the final product's properties and performance.[1][2] Among the key building blocks are the hydroxy-substituted phthalonitriles. The positional isomerism of the hydroxyl group—whether at the 4-position (para) or the 3-position (meta) relative to the dinitrile groups—profoundly influences molecular symmetry, electronic properties, and intermolecular interactions.
This guide presents a comparative analysis of 4-Hydroxyphthalonitrile and its less-documented isomer, 3-Hydroxyphthalonitrile. While this compound is well-characterized and commercially available, data on 3-Hydroxyphthalonitrile is sparse in accessible literature. Therefore, this analysis will combine established experimental data for the 4-isomer with reasoned, mechanistic insights to infer the properties and reactivity of the 3-isomer. The primary focus will be on how the choice between these two precursors dictates the structural and functional characteristics of their downstream products, particularly the highly significant class of molecules, phthalocyanines.
Part 1: Physicochemical and Structural Properties of the Isomers
The seemingly minor shift of the hydroxyl group from the 4-position to the 3-position introduces significant changes in the molecule's electronic distribution and symmetry.
This compound is an asymmetric molecule where the electron-donating hydroxyl group is para to one cyano group and meta to the other. This electronic arrangement influences its reactivity, particularly in nucleophilic substitution reactions and in the templated cyclotetramerization to form phthalocyanines.
3-Hydroxyphthalonitrile , by contrast, places the hydroxyl group meta to both cyano groups. This positioning alters the inductive and resonance effects on the nitrile groups, which can be expected to change their reactivity and the properties of resulting polymers or macrocycles.
A summary of the known and predicted physicochemical properties is presented below.
| Property | This compound | 3-Hydroxyphthalonitrile | Causality and Field Insights |
| CAS Number | 30757-50-7[3] | 54765-51-6 | N/A |
| Molecular Formula | C₈H₄N₂O[3] | C₈H₄N₂O | Identical due to isomerism. |
| Molecular Weight | 144.13 g/mol [3] | 144.13 g/mol | Identical due to isomerism. |
| Melting Point | ~218 °C[4] | Data not readily available. Predicted to be lower. | The para-substitution in the 4-isomer allows for more efficient crystal packing and stronger intermolecular hydrogen bonding, typically leading to a higher melting point compared to the meta-substituted 3-isomer.[5] |
| Solubility | Soluble in methanol and DMSO.[6] | Data not readily available. Predicted to have similar or slightly higher solubility in polar solvents. | The bent, less symmetric structure of the 3-isomer may disrupt crystal lattice energy more easily, potentially increasing solubility. |
| Acidity (pKa) | 6.45 (Predicted)[4] | Data not readily available. Predicted to be slightly less acidic. | The hydroxyl proton in the 4-isomer is more acidic due to resonance stabilization of the phenoxide anion involving the para-cyano group. This effect is less pronounced in the 3-isomer. |
Part 2: Synthesis and Reactivity
The primary route to substituted phthalonitriles involves the nucleophilic aromatic substitution (SNAr) of a nitro-group from a nitrophthalonitrile precursor.[3] This is a robust and scalable method.
Synthesis of this compound
A common and high-yielding laboratory synthesis starts from 4-nitrophthalonitrile.[6]
-
Reaction: Nucleophilic displacement of the nitro group.
-
Reagents: 4-nitrophthalonitrile, potassium carbonate (K₂CO₃), and sodium nitrite (NaNO₂) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[6]
-
Mechanism: The nitrite ion acts as the nucleophile, and the carbonate acts as a base. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is characteristic of SNAr reactions. The choice of DMSO as a solvent is critical as it effectively solvates the potassium cations, leaving the carbonate anion more nucleophilic and promoting the reaction rate.
-
Yield: This method has reported yields of up to 85%.[6]
Plausible Synthesis of 3-Hydroxyphthalonitrile
While specific experimental procedures for 3-Hydroxyphthalonitrile are not widely published, a synthetic route can be reliably inferred by analogy from the synthesis of 3-nitrophthalonitrile.[7] The logical precursor would be 3-nitrophthalonitrile.
-
Proposed Reaction: Nucleophilic displacement of the nitro group from 3-nitrophthalonitrile.
-
Reagents: 3-nitrophthalonitrile, a hydroxide source (e.g., KOH or NaOH), in a suitable polar aprotic solvent.
-
Mechanistic Considerations: The reactivity of 3-nitrophthalonitrile in SNAr reactions is generally lower than that of 4-nitrophthalonitrile. This is because the nitro group in the 3-position cannot activate the positions of the cyano groups for nucleophilic attack as effectively through resonance. Therefore, more forcing reaction conditions (e.g., higher temperatures or longer reaction times) may be required to achieve comparable yields.
Part 3: The Critical Impact of Isomer Choice on Phthalocyanine Synthesis
The most significant consequence of choosing between the 4- and 3-hydroxy isomers lies in the structure of the resulting phthalocyanines (Pcs). Phthalonitriles undergo a template-driven cyclotetramerization reaction, typically in the presence of a metal salt, to form the phthalocyanine macrocycle.[8]
-
This compound yields peripherally substituted phthalocyanines. The hydroxyl groups are located at the 2, 9, 16, and 23 positions of the Pc ring system.
-
3-Hydroxyphthalonitrile would yield non-peripherally substituted phthalocyanines, with the hydroxyl groups at the 1, 8, 15, and 22 positions.
This positional difference is not trivial; it fundamentally alters the electronic, spectroscopic, and aggregation properties of the phthalocyanine.[9]
Caption: Impact of Isomer Choice on Phthalocyanine Structure.
Comparative Spectroscopic and Physicochemical Properties of Derived Phthalocyanines
The distinction between peripheral and non-peripheral substitution is most clearly observed in the UV-visible absorption spectra.[9]
| Property | Peripheral Pcs (from 4-isomer) | Non-Peripheral Pcs (from 3-isomer) | Rationale and Significance |
| Q-Band Absorption | Often exhibits a split or broadened Q-band. | Typically shows a single, sharp, unsplit Q-band.[9] | The Q-band arises from the π-π* transition of the macrocycle. In peripheral isomers, the lower symmetry (C₄ₕ) allows for the degeneracy of the LUMO orbitals to be lifted, resulting in two allowed electronic transitions, hence a split peak. The higher D₄ₕ symmetry of non-peripheral isomers maintains this degeneracy, leading to a single sharp peak. |
| Aggregation | More prone to co-facial (H-type) aggregation. | Steric hindrance from non-peripheral groups reduces aggregation. | The substituents in the 1,8,15,22 positions act as "bumpers," physically preventing the macrocycles from stacking closely. Reduced aggregation is highly desirable in photodynamic therapy and solution-based applications as it enhances quantum yields of singlet oxygen production. |
| Solubility | Can be tailored by derivatizing the -OH group. | Generally exhibits better solubility in organic solvents due to reduced intermolecular forces. | The disruption of π-π stacking by non-peripheral groups leads to weaker crystal lattice forces, improving solubility. |
Part 4: Experimental Protocol: Synthesis of Zinc(II) 2,9,16,23-Tetrahydroxyphthalocyanine
This protocol provides a validated method for synthesizing a phthalocyanine from the commercially available this compound. It serves as a reliable baseline for researchers entering this field.
Objective: To synthesize and purify Zinc(II) 2,9,16,23-Tetrahydroxyphthalocyanine.
Materials:
-
This compound (1.00 g, 6.94 mmol)
-
Anhydrous Zinc Chloride (ZnCl₂, 0.24 g, 1.76 mmol)
-
Dimethylaminoethanol (DMAE) (10 mL)
-
Anhydrous Toluene (5 mL)
-
Methanol
-
Distilled Water
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Charging Reagents: To the flask, add this compound (1.00 g), anhydrous ZnCl₂ (0.24 g), and the magnetic stir bar.
-
Adding Solvents: Add DMAE (10 mL) and toluene (5 mL) to the flask. DMAE serves as a high-boiling point solvent and a basic catalyst, while toluene helps to azeotropically remove any water formed during the reaction.
-
Reaction: Begin stirring and gently heat the mixture to reflux (approx. 135-140 °C) under a slow stream of inert gas. Maintain reflux for 12-18 hours. The solution will gradually turn a deep green or blue color, indicating the formation of the phthalocyanine macrocycle.
-
Isolation: After cooling to room temperature, pour the dark reaction mixture into 100 mL of distilled water with vigorous stirring. A solid precipitate will form.
-
Purification (Step 1 - Washing): Collect the crude solid by vacuum filtration. Wash the solid sequentially with hot distilled water (3 x 50 mL) and then hot methanol (3 x 50 mL) to remove unreacted starting materials and solvent residues.
-
Purification (Step 2 - Soxhlet Extraction): Dry the solid in a vacuum oven. Further purify the product by Soxhlet extraction with acetone for 24 hours to remove any remaining organic impurities. The pure product will remain in the thimble.
-
Final Product: Dry the purified deep green/blue solid under vacuum to a constant weight. Characterize the product using UV-Vis, FT-IR, and Mass Spectrometry.
Caption: Experimental Workflow for Zinc(II) Tetrahydroxyphthalocyanine.
Conclusion
The choice between this compound and 3-Hydroxyphthalonitrile is a strategic decision that hinges on the desired properties of the final phthalocyanine product.
-
This compound is the precursor of choice for creating peripherally-substituted phthalocyanines . While these may be more prone to aggregation, the hydroxyl groups are readily accessible for further functionalization to tune solubility and introduce targeting moieties.
-
3-Hydroxyphthalonitrile , though less studied, is the logical precursor for non-peripherally-substituted phthalocyanines . The resulting macrocycles are predicted to have superior solubility and reduced aggregation tendencies, making them highly promising candidates for applications where monomeric behavior in solution is paramount, such as in photodynamic therapy photosensitizers.
Researchers should select the 4-isomer for established protocols and applications where post-synthesis modification is key. For those seeking to innovate and develop next-generation phthalocyanines with enhanced photophysical properties, exploring the synthesis and application of the 3-isomer represents a compelling and potentially rewarding frontier.
References
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OChem. The Role of this compound in Pigment and Dye Manufacturing. [Link]
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DergiPark. The Investigation of the Structural Properties of 3-nitrophthalonitrile Using Spectroscopic and Quantum Chemical Computational M. [Link]
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- Topkaya, D., et al. (2023). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Turkish Journal of Chemistry.
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ResearchGate. ¹H NMR spectra of phthalonitrile compounds 3 and 4. [Link]
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Dumoulin, F., et al. (2023). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. PMC. [Link]
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ResearchGate. 1 H NMR spectra of phthalonitrile compounds 2 and 3. [Link]
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YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]
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Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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Semantic Scholar. Synthesis and thermal properties of high-temperature phthalonitrile polymers based on 1,3,5-triazines. [Link]
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MDPI. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. [Link]
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ResearchGate. Reaction mechanism of phthalonitrile cyclization for the synthesis of phthalocyanines. [Link]
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ChemBK. 5-Hydroxybenzene-1,3-Dicarbonitrile. [Link]
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El-Faham, A., et al. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. PMC. [Link]
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PubChem. 4-Hydroxybenzene-1,2-dicarbonitrile. [Link]
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Vedantu. The increasing order of boiling points of above mentioned alcohol is.... [Link]
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A Researcher's Guide to the Purity Assessment of Synthesized 4-Hydroxyphthalonitrile
For researchers and professionals in the fields of materials science and drug development, the integrity of a starting material is the bedrock of reliable and reproducible results. 4-Hydroxyphthalonitrile is a critical precursor in the synthesis of phthalocyanines, a class of compounds essential for high-performance pigments, dyes, and advanced materials.[1] The purity of this building block directly influences the yield, color strength, and overall performance of the final product. Consequently, a rigorous and well-chosen analytical strategy for purity assessment is not merely a quality control step but a fundamental component of the research and development process.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you design a self-validating system for purity determination.
Understanding the Synthetic Landscape: A Profile of Potential Impurities
To effectively assess purity, one must first anticipate the potential impurities. A common and efficient route to this compound involves the nucleophilic aromatic substitution of 4-nitrophthalonitrile.[2][3]
A Common Synthetic Route:
This reaction, while effective, can introduce several classes of impurities that must be resolved and quantified:
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-nitrophthalonitrile in the final product.
-
Isomeric Impurities: The synthesis of the 4-nitrophthalonitrile precursor via direct nitration of phthalonitrile can yield the isomeric 3-nitrophthalonitrile.[4][5] Due to their similar physical properties, this isomer can be carried through the synthesis and is often difficult to separate.
-
Hydrolysis Byproducts: The nitrile functional groups are susceptible to hydrolysis, especially under basic or acidic conditions during workup, which can lead to the formation of corresponding amides or carboxylic acids.[4]
-
Residual Solvents: Solvents used in the reaction (e.g., DMSO) and for purification (e.g., alcohols for recrystallization) can be retained in the final product.
A robust analytical approach must be capable of detecting and quantifying this diverse array of potential contaminants.
Core Analytical Techniques: A Comparative Analysis
No single technique is universally sufficient for all aspects of purity analysis. A multi-faceted approach, leveraging the strengths of different methods, provides the most comprehensive and trustworthy assessment. The primary techniques for analyzing this compound are Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Melting Point Analysis: The Fundamental Purity Indicator
Expertise & Experience: Melting point determination is a foundational thermal analysis technique used to characterize crystalline solids.[6] Its value lies in its simplicity and the direct correlation between purity and the melting behavior of a substance. A pure crystalline compound exhibits a sharp, well-defined melting point, typically within a narrow range of 0.5–1°C.[6][7] The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces.[6] This leads to two observable effects: a depression of the melting point and a broadening of the melting range.[7][8]
Trustworthiness: While not quantitative, a sharp melting point that aligns with literature values (for this compound, approx. 206-218°C) is a strong, initial indicator of high purity.[9][10] Conversely, a broad melting range is a definitive sign of impurities, signaling the need for further purification or more advanced analytical characterization.
-
Sample Preparation: Ensure the synthesized this compound sample is completely dry and finely pulverized into a homogenous powder.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube. Gently tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[6]
-
Measurement: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating Rate: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Isomer Separation
Expertise & Experience: HPLC is a cornerstone of purity analysis for non-volatile organic compounds.[5][11] For this compound, its primary strength lies in its exceptional resolving power, which is critical for separating the target compound from structurally similar impurities like the 3-nitrophthalonitrile isomer.[5] Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for this type of analysis.
Trustworthiness: HPLC provides quantitative data on the relative amounts of all UV-active components in a sample. By calculating the area percentage of the main peak, a precise purity value can be determined. Method validation using a certified reference standard ensures the highest degree of confidence in the results.
-
Standard & Sample Preparation:
-
Standard: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Sample: Prepare the synthesized sample in the same manner and at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol. Acetonitrile is a common choice, though alternatives are sought to reduce cost and scarcity.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where this compound and its key impurities absorb strongly (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the standard to determine the retention time of this compound.
-
Run the synthesized sample.
-
Integrate the peak areas of all detected components.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
| Compound | Retention Time (min) | Peak Area (%) - Synthesized Batch | Peak Area (%) - Reference Standard |
| This compound | 8.5 | 99.10 | >99.9 |
| 3-Nitrophthalonitrile (Impurity) | 10.2 | 0.45 | Not Detected |
| 4-Nitrophthalonitrile (Impurity) | 11.8 | 0.31 | Not Detected |
| Unknown Impurity | 6.3 | 0.14 | Not Detected |
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
Expertise & Experience: GC-MS is a powerful hybrid technique that separates volatile and semi-volatile components in a mixture and then provides mass information for identification.[13] While this compound itself has a high boiling point, making it less ideal for direct GC analysis, the technique is unparalleled for detecting and identifying volatile impurities, most notably residual solvents from the synthesis and purification steps.[5]
Trustworthiness: The mass spectrometer provides a "fingerprint" of each eluting compound, allowing for positive identification by comparing the fragmentation pattern to established libraries like the NIST database.[13][14] This provides a high degree of certainty about the identity of volatile contaminants. For the main compound, derivatization (e.g., methylation of the hydroxyl group) can be employed to increase volatility for GC-MS analysis if needed.[15]
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent in which the sample is insoluble (e.g., dimethyl sulfoxide - DMSO) to facilitate the release of volatile solvents into the headspace.
-
GC-MS Conditions:
-
GC Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute solvents with different boiling points.
-
MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 35-350.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) to identify the corresponding solvent.
-
Quantify using an internal or external standard method if necessary.
-
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment
Expertise & Experience: While ¹H NMR is routinely used for structural elucidation, its quantitative application (qNMR) is a powerful, non-destructive method for purity determination.[16][17] Unlike chromatography, which provides relative purity, qNMR can determine the absolute purity of a sample by comparing the integral of a specific proton signal from the analyte against the integral of a known signal from a certified internal standard of high purity.[18]
Trustworthiness: qNMR is considered a primary analytical method because it is not dependent on the response factor of the analyte.[17] The signal intensity is directly proportional to the number of nuclei, making it a highly accurate and precise technique for determining purity as a weight percentage (w/w%).[18] This allows for the detection of not only organic impurities but also non-NMR-active components like inorganic salts or water, which would be "invisible" to other methods.[17]
-
Sample Preparation:
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Accurately weigh the synthesized this compound sample and add it to the same NMR tube.
-
Add a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the standard and the sample.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).
-
Crucial Parameter: Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the protons being quantified) to allow for complete proton relaxation. This is essential for accurate integration.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique proton signal from this compound and a known signal from the internal standard.
-
Calculate the purity using the following formula: Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (W_std / W_x) * Purity_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
W = Weight
-
Purity = Purity of the standard
-
x = Analyte (this compound)
-
std = Internal Standard
-
-
At-a-Glance: Method Comparison
| Feature | Melting Point | HPLC-UV | GC-MS | ¹H qNMR |
| Primary Purpose | Quick purity indication | Separation & quantification of non-volatile impurities (esp. isomers) | Identification & quantification of volatile impurities (solvents) | Absolute purity (w/w%) & structural confirmation |
| Quantitative? | No (Qualitative) | Yes (Relative, area %) | Yes (with standards) | Yes (Absolute, w/w%) |
| Detects Isomers? | No | Excellent | Possible, but less effective than HPLC | Yes, if signals are resolved |
| Detects Solvents? | No | Poorly | Excellent | Yes |
| Detects Inorganics? | No | No | No | Yes (by difference) |
| Sample Throughput | High | Medium | Medium | Low |
| Key Advantage | Fast, simple, inexpensive | High resolution for isomers | High sensitivity and specificity for volatiles | Absolute quantification, non-destructive |
| Key Limitation | Not quantitative, insensitive to small impurity levels | Requires UV-active impurities, relative quantification | Limited to volatile/thermostable compounds | Requires expensive equipment, careful parameter optimization |
Workflow for Purity Assessment
The choice of method depends on the specific goal. The following workflow illustrates a logical approach to the comprehensive purity analysis of synthesized this compound.
Caption: A decision workflow for the purity analysis of this compound.
Conclusion
The purity assessment of synthesized this compound is a critical task that demands a thoughtful, multi-technique approach. While a sharp melting point provides a rapid and valuable preliminary check, it is insufficient on its own. For routine analysis and ensuring the absence of critical isomeric impurities, HPLC stands as the indispensable workhorse technique. This should be complemented by GC-MS to control for residual solvents, which can impact subsequent reactions.
For applications requiring the highest level of certainty, such as in drug development or for qualifying a batch as an in-house reference standard, qNMR offers an unparalleled ability to determine absolute purity. By integrating these complementary techniques, researchers can build a robust, self-validating system that ensures the quality and reliability of their synthesized this compound, paving the way for successful and reproducible downstream applications.
References
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BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. Available from: [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Available from: [Link]
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Mettler Toledo. (n.d.). What is Melting Point?. Mettler Toledo. Available from: [Link]
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Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Portland State University. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Melting point determination. RSC Education. Available from: [Link]
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ChemConnections. (n.d.). Identification of an Unknown Solid Melting Point: Introduction. ChemConnections. Available from: [Link]
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Dahlin, J. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9221–9222. Available from: [Link]
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The Organic Chemistry Tutor. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Available from: [Link]
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Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Quora. Available from: [Link]
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JEOL. (n.d.). Quantitative NMR Spectroscopy. JEOL. Available from: [Link]
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Vink, M. (n.d.). Gas chromatographic determination of chlorothalonil and its metabolite 4-hydroxy-2,5,6-trichloroisophtalonitrile (HTI) in water. TNO Repository. Available from: [Link]
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Global Chemical Network. (n.d.). The Role of this compound in Pigment and Dye Manufacturing. Global Chemical Network. Available from: [Link]
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Asia Chem I and E (Jiangsu) Co. Ltd. (n.d.). This compound, CAS# 30757-50-7. Asia Chem I and E. Available from: [Link]
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NIST. (n.d.). Benzonitrile, 4-hydroxy-. NIST WebBook. Available from: [Link]
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Wikipedia. (n.d.). Organic chemistry. Wikipedia. Available from: [Link]
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Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available from: [Link]
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NIST. (n.d.). Benzonitrile, 4-hydroxy-. NIST WebBook. Available from: [Link]
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Görög, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier. Available from: [Link]
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A Comparative Guide to the Reactivity of 4-Nitrophthalonitrile and 3-Nitrophthalonitrile in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that dictates the efficiency and outcome of a synthetic pathway. Nitrophthalonitriles are valuable precursors, particularly in the synthesis of phthalocyanines and other functional materials, owing to the activating nature of the nitro group which facilitates nucleophilic aromatic substitution (SNAr) reactions.[1] This guide provides an in-depth comparison of the reactivity of two common isomers, 4-nitrophthalonitrile and 3-nitrophthalonitrile, supported by mechanistic insights and experimental data.
The Decisive Role of Nitro Group Positioning
The reactivity of nitrophthalonitriles in SNAr reactions is fundamentally governed by the position of the electron-withdrawing nitro group relative to the potential site of nucleophilic attack. The nitro group significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.[2] This activation is most pronounced when the nitro group is located at the ortho or para position to the reaction center, as it can effectively stabilize the negatively charged intermediate, the Meisenheimer complex, through resonance.[3][4]
In the context of this guide, we will consider the reactivity of the aromatic ring itself towards nucleophilic substitution, a common application for these molecules in the synthesis of more complex structures.
Electronic Effects: A Tale of Two Isomers
The electronic influence of the nitro group is a primary determinant of reactivity. Both 4-nitrophthalonitrile and 3-nitrophthalonitrile possess a strongly activated aromatic ring, yet the specific positions of enhanced electrophilicity differ.
-
4-Nitrophthalonitrile: The nitro group is para to the C-4 position and meta to the C-3 position (considering the nitrile groups at C-1 and C-2). This para relationship provides substantial resonance stabilization for a nucleophilic attack at the C-4 position.
-
3-Nitrophthalonitrile: The nitro group is ortho to the C-4 position and meta to the C-5 position. The ortho positioning also allows for significant resonance stabilization of the Meisenheimer complex upon nucleophilic attack at C-4.
From a purely electronic standpoint, both isomers are highly activated for SNAr reactions at specific carbons. The ability to delocalize the negative charge of the intermediate onto the nitro group is a key factor in lowering the activation energy of the reaction.
Caption: Electronic activation in 4- and 3-nitrophthalonitrile.
Steric Hindrance: The Unseen Barrier
While electronic effects are favorable for both isomers, steric hindrance introduces a significant point of differentiation.[5] Steric hindrance refers to the spatial arrangement of atoms that can impede the approach of a reacting species.[6]
-
4-Nitrophthalonitrile: The nitro group at the C-4 position is relatively remote from the adjacent C-3 and C-5 positions. This spatial separation results in minimal steric hindrance for an incoming nucleophile.
-
3-Nitrophthalonitrile: The nitro group at the C-3 position is directly adjacent to the C-4 position. This proximity creates a sterically congested environment, potentially hindering the approach of a nucleophile to the electronically activated C-4 position.[7]
Therefore, while the C-4 position in 3-nitrophthalonitrile is electronically activated, the rate of nucleophilic attack may be attenuated by steric repulsion between the nucleophile and the ortho-nitro group.
Caption: Steric hindrance in 4- vs. 3-nitrophthalonitrile.
Comparative Reactivity: A Synthesis of Effects
When considering both electronic and steric factors, a clearer picture of the relative reactivity emerges. 4-Nitrophthalonitrile is generally expected to be more reactive towards nucleophilic aromatic substitution than 3-nitrophthalonitrile. The strong electronic activation at the para position, combined with lower steric hindrance, makes it a more favorable substrate for a wide range of nucleophiles.
Experimental Data: A Comparative Overview
The following table summarizes typical reaction conditions for nucleophilic aromatic substitution on 4-nitrophthalonitrile and a related ortho-nitroaromatic compound, 4-bromo-5-nitrophthalonitrile, which serves as a reasonable proxy for the reactivity of 3-nitrophthalonitrile.
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrophthalonitrile | 4-tert-butylphenol | K₂CO₃ | DMF | 80 | 6 | 95 | [8] |
| 4-Nitrophthalonitrile | 1-hexanethiol | K₂CO₃ | DMF | 50 | 3 | 98 | [8] |
| 4-Bromo-5-nitrophthalonitrile | 4-(1-methyl-1-phenylethyl)phenol | K₂CO₃ | DMF | Not specified | Not specified | Not specified |
Note: The data for 4-bromo-5-nitrophthalonitrile is qualitative from the reference, highlighting the feasibility of the reaction.
The high yields and relatively mild conditions for the reactions with 4-nitrophthalonitrile are indicative of its high reactivity.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-tert-butylphenoxy)phthalonitrile from 4-Nitrophthalonitrile
This protocol demonstrates a typical SNAr reaction where the nitro group is displaced.
Materials:
-
4-Nitrophthalonitrile (1.73 g, 10 mmol)
-
4-tert-butylphenol (1.50 g, 10 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (50 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of 4-nitrophthalonitrile and 4-tert-butylphenol in anhydrous DMF, add anhydrous potassium carbonate.
-
Heat the reaction mixture to 80°C and stir for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 4-(4-tert-butylphenoxy)phthalonitrile.[8]
Sources
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A Comparative Guide to the Structural Validation of 4-Hydroxyphthalonitrile by Mass Spectrometry
For researchers and professionals in drug development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. 4-Hydroxyphthalonitrile, a key precursor in the synthesis of phthalocyanine dyes and pigments, demands precise structural validation to ensure the desired properties and reactivity of downstream products.[1] This guide provides an in-depth comparison of mass spectrometry-based techniques for the structural elucidation of this compound, supported by experimental data and contrasted with alternative analytical methods.
The Imperative for Orthogonal Structural Validation
While a synthetic route may be well-established, impurities, isomers, or unexpected reaction products can compromise the integrity of the final compound.[2] Relying on a single analytical technique can be misleading. Therefore, a multi-faceted, orthogonal approach is essential for confident structural assignment. Mass spectrometry, with its various ionization and analysis methods, offers a powerful primary tool for determining molecular weight and fragmentation patterns, which are intrinsic to a molecule's structure.
Mass Spectrometry: A Versatile Tool for Structural Elucidation
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is critical and dictates the type of information obtained. For this compound, we will explore three common techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Chemical Ionization (CI).
Electron Ionization (EI-MS): The "Hard" Ionization Approach
EI is a high-energy technique that bombards the analyte with electrons, typically at 70 eV.[3][4] This high energy not only ionizes the molecule to form a molecular ion (M⁺˙) but also causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular "fingerprint," which can be compared against spectral libraries for identification.[5]
Predicted EI-MS Fragmentation of this compound
The molecular weight of this compound (C₈H₄N₂O) is 144.13 g/mol .[6] In EI-MS, we expect to see a molecular ion peak at m/z 144. The fragmentation is likely to proceed through pathways that lead to stable neutral losses and charged fragments.
A primary fragmentation event for aromatic nitriles can be the loss of HCN (27 Da). For phenolic compounds, the loss of CO (28 Da) is a characteristic fragmentation pathway.[7] Therefore, for this compound, we can anticipate the following key fragments:
| m/z (predicted) | Proposed Fragment | Neutral Loss |
| 144 | [C₈H₄N₂O]⁺˙ | (Molecular Ion) |
| 117 | [C₇H₄NO]⁺ | HCN |
| 116 | [C₈H₄N₂]⁺˙ | CO |
| 90 | [C₆H₄N]⁺ | CO + HCN |
Electrospray Ionization (ESI-MS): The "Soft" Ionization Advantage
Given the acidic phenolic proton of this compound, ESI in negative ion mode is expected to be highly efficient, producing a strong signal for the [M-H]⁻ ion at m/z 143.
Tandem Mass Spectrometry (ESI-MS/MS) for Structural Confirmation
To gain structural information from ESI, tandem mass spectrometry (MS/MS) is employed. The [M-H]⁻ ion is isolated and then fragmented by collision-induced dissociation (CID). This allows for controlled fragmentation and the elucidation of structural motifs.
Based on data from the isomeric 4-cyanophenol, which shows a deprotonated molecule at m/z 118 and a primary fragment at m/z 90 (loss of CO), we can predict a similar fragmentation for this compound.[10]
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 143 ([M-H]⁻) | 116 | HCN |
| 143 ([M-H]⁻) | 115 | CO |
Chemical Ionization (CI-MS): A Softer Alternative to EI
Chemical ionization is a softer ionization technique than EI that uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through proton transfer or adduction. This results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺, which is useful for confirming molecular weight when ESI is not suitable. For this compound, CI would likely produce a strong ion at m/z 145.
Comparison of Mass Spectrometry Techniques
| Technique | Ionization Principle | Primary Ion Observed | Fragmentation | Best For |
| EI-MS | High-energy electron bombardment | M⁺˙ (m/z 144) | Extensive, reproducible | Library matching, structural fingerprinting |
| ESI-MS | Soft ionization from solution | [M-H]⁻ (m/z 143) or [M+H]⁺ (m/z 145) | Minimal (MS¹), controlled (MS²) | Molecular weight confirmation, analysis of polar compounds |
| CI-MS | Ion-molecule reactions with reagent gas | [M+H]⁺ (m/z 145) | Less than EI, more than ESI | Molecular weight confirmation for less polar, volatile compounds |
Experimental Protocols
Protocol 1: EI-MS Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate).
-
GC Separation:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-300.
-
Protocol 2: ESI-MS/MS Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of methanol. Further dilute to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection (ESI):
-
Ion Source: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120°C.
-
MS¹ Scan Range: m/z 50-200.
-
MS²: Isolate the precursor ion at m/z 143 and apply collision energy (e.g., 15-30 eV) to induce fragmentation. Scan for product ions.
-
Alternative and Complementary Validation Techniques
While mass spectrometry is a powerful tool, it should be used in conjunction with other spectroscopic methods for unambiguous structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C).
-
¹H NMR: Would confirm the number and connectivity of protons on the aromatic ring. For this compound, three aromatic protons and one phenolic proton would be expected, each with a characteristic chemical shift and splitting pattern.
-
¹³C NMR: Would show eight distinct carbon signals, corresponding to the six aromatic carbons (three of which are substituted) and the two nitrile carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
-
O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.
-
C≡N stretch (nitrile): A sharp, intense band around 2220-2240 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Conclusion: An Integrated Approach for Confident Validation
The structural validation of this compound is most reliably achieved through an integrated analytical approach. ESI-MS/MS provides an accurate molecular weight and controlled fragmentation data, confirming the elemental composition and key structural motifs. EI-MS offers a characteristic fragmentation fingerprint for library matching and further structural confirmation. When combined with the detailed connectivity information from NMR and the functional group identification from IR spectroscopy, researchers can achieve a high degree of confidence in the structure and purity of their compound. This rigorous validation is paramount for ensuring the reliability and reproducibility of subsequent research and development efforts.
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A Comparative Guide to the Antioxidant Activity of Phthalonitrile Derivatives Sourced from 4-Hydroxyphthalonitrile
For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual frontier. Oxidative stress is a well-established factor in the pathogenesis of numerous diseases, making the development of potent antioxidants a critical therapeutic strategy. Among the diverse classes of synthetic compounds, phthalonitrile derivatives have emerged as a promising scaffold due to their unique electronic properties and versatile chemical reactivity. This guide provides an in-depth technical comparison of the antioxidant activity of phthalonitrile derivatives, with a focus on synthetic routes originating from 4-hydroxyphthalonitrile. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for key antioxidant assays.
The Rationale for Phthalonitrile Derivatives as Antioxidants
Phthalonitrile and its derivatives are precursors to phthalocyanines, but they also possess intrinsic biological activities.[1][2] The presence of cyano groups and the aromatic ring system allows for extensive electron delocalization, which can be crucial for scavenging free radicals. The introduction of various substituents onto the phthalonitrile scaffold allows for the fine-tuning of their antioxidant properties. The hydroxyl group in this compound is a key functional handle for introducing a wide array of functionalities, particularly through ether linkages, to generate a library of derivatives with potentially enhanced antioxidant capabilities.
The core principle behind the antioxidant activity of many phenolic and related aromatic compounds is their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The ease of this donation is influenced by the stability of the resulting antioxidant radical, which is often stabilized by resonance. By appending moieties that can further stabilize this radical or enhance the electron-donating capacity of the molecule, we can rationally design more potent antioxidants.
Synthesis of Phthalonitrile Derivatives from this compound
A common and effective method for synthesizing derivatives from this compound is through a nucleophilic aromatic substitution reaction. While many studies report the synthesis of similar structures starting from 4-nitrophthalonitrile, the use of this compound offers a more direct route for introducing aryloxy linkages.[1][3]
A general synthetic scheme involves the reaction of this compound with an appropriate aryl halide or a compound with a good leaving group in the presence of a base. A particularly interesting class of derivatives are those incorporating chalcone moieties, as chalcones themselves are known to possess antioxidant properties.[2][4]
Below is a representative synthetic workflow for preparing a chalcone-substituted phthalonitrile derivative, which could be adapted from methodologies that use 4-nitrophthalonitrile as a starting material.[1][4]
Caption: General workflow for the synthesis of a phthalonitrile derivative.
Comparative Antioxidant Activity
To provide a clear comparison, the antioxidant activities of several phthalonitrile derivatives are presented below. The data is primarily evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely accepted method for screening antioxidant potential.[4][5] The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison. A lower IC50 value indicates higher antioxidant activity. For context, the activity of Ascorbic Acid (Vitamin C), a well-known antioxidant, is often used as a standard.[6][7]
Table 1: Comparative DPPH Radical Scavenging Activity of Phthalonitrile Derivatives
| Compound | Starting Material (in cited study) | DPPH IC50 (µM) | Reference |
| 4-{3-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenoxy}phthalonitrile | 4-Nitrophthalonitrile | >100 | [1] |
| 4-{3-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenoxy}phthalonitrile | 4-Nitrophthalonitrile | >100 | [1] |
| 4-{3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]phenoxy}phthalonitrile | 4-Nitrophthalonitrile | >100 | [1] |
| 4-{3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenoxy}phthalonitrile | 4-Nitrophthalonitrile | >100 | [1] |
| 3-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)phthalonitrile | Not Specified | 237.80 ± 6.92 | [1][4] |
| 4-(benzo[d]imidazole-2-ylthio)phthalonitrile | Not Specified | 15.61 | [1] |
| Ascorbic Acid (Standard) | N/A | ~25-50 | [6][8] |
Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes based on available literature.
From the available data, it is evident that the nature of the substituent on the phthalonitrile ring significantly influences the antioxidant activity. The chalcone-substituted derivatives shown in the table, synthesized from 4-nitrophthalonitrile, exhibited lower activity in the DPPH assay compared to other reported phthalonitrile derivatives with different functional groups.[1] For instance, a phthalonitrile derivative containing a benzimidazole-2-ylthio group showed significantly higher activity.[1] This highlights the importance of the substituent in modulating the radical scavenging potential.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of phthalonitrile derivatives is intrinsically linked to their molecular structure. Here are some key SAR insights:
-
Electron-Donating Groups: The presence of electron-donating groups (EDGs) on the aromatic rings can increase the electron density and facilitate the donation of a hydrogen atom or an electron to a free radical. The hydroxyl group of this compound is itself an EDG.
-
Phenolic Moieties: The incorporation of additional phenolic hydroxyl groups in the substituent is a common strategy to enhance antioxidant activity. These hydroxyl groups can readily donate a hydrogen atom to scavenge free radicals.
-
Extended Conjugation: A more extensive system of conjugated double bonds can help to stabilize the radical formed after the antioxidant has donated a hydrogen atom or an electron. This delocalization of the unpaired electron makes the antioxidant radical less reactive and the initial donation more favorable.
-
Steric Hindrance: The accessibility of the radical-scavenging functional group (e.g., a hydroxyl group) can be affected by steric hindrance from bulky neighboring groups.
The relatively low activity of the cited chalcone-substituted phthalonitriles in the DPPH assay might be attributed to the electron-withdrawing nature of the nitro and fluoro groups on the chalcone moiety, which could counteract the electron-donating effect of the ether linkage.[1]
Experimental Protocols for Antioxidant Assays
To ensure scientific integrity and reproducibility, it is crucial to follow standardized and well-validated protocols. Below are detailed methodologies for three common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is a deep purple-colored solution, to the non-radical form, DPPH-H, which is a pale yellow color.[9] The change in absorbance at 517 nm is measured to determine the extent of radical scavenging.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the phthalonitrile derivatives and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. From these, create a series of dilutions to test a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well.
-
For the control, mix the solvent with an equal volume of the DPPH solution.
-
For the blank, use the solvent alone.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color.[1][10] In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decrease in absorbance is measured at 734 nm.
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[1]
-
Working Solution Preparation: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the phthalonitrile derivatives and a standard (e.g., Trolox) in the buffer.
-
Assay Procedure:
-
Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ working solution.
-
Mix thoroughly.
-
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and compare it to the standard curve of Trolox to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5][6] The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Standard Curve Preparation: Prepare a series of aqueous solutions of known concentrations of FeSO₄·7H₂O to generate a standard curve.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
-
Mix well.
-
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value of the sample by comparing its absorbance with the standard curve. The results are expressed as µM Fe(II) equivalents.
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating the antioxidant potential of phthalonitrile derivatives synthesized from this compound. While the direct experimental data for derivatives from this specific starting material is still emerging in the literature, the principles of synthesis and structure-activity relationships derived from related compounds offer valuable guidance for future research.
The key to developing potent antioxidants from this scaffold lies in the strategic selection of substituents that can enhance electron-donating properties and radical stability. The experimental protocols provided herein offer robust methods for screening and comparing the efficacy of newly synthesized derivatives. Future research should focus on synthesizing and testing a broader range of derivatives from this compound to build a comprehensive library of their antioxidant activities and to further elucidate the nuances of their structure-activity relationships. This will undoubtedly contribute to the development of novel and effective therapeutic agents for combating oxidative stress-related diseases.
References
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Aktas Kamiloglu, A., Can, Z., & Celik, G. (2020). Antioxidant activity of phthalonitrile derivatives bearing different chalcone groups. Turkish Journal of Analytical Chemistry, 2(2), 69-74. [Link]
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Aktas Kamiloglu, A., Can, Z., & Celik, G. (2021). Antioxidant activity of phthalonitrile derivatives bearing different chalcone groups. ResearchGate. [Link]
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ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
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Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
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DergiPark. Antioxidant activity of phthalonitrile derivatives bearing different chalcone groups. [Link]
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G-Biosciences. DPPH Antioxidant Assay. [Link]
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Biointerface Research in Applied Chemistry. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. [Link]
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ResearchGate. (2015). Synthesis of 4-(3-hydroxyphenoxy) phthalonitrile and 1,3-bis(3,4-dicyanophenoxy) benzene. [Link]
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NIH. (2022). Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. [Link]
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NIH. (2020). Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. [Link]
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NIH. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. [Link]
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IIETA. (2022). Synthesis, Spectroscopic and Thermal Characterization and Antioxidant Activities of Three Schiff Bases Derived from Aminophenol. [Link]
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DergiPark. Turkish Journal of Analytical Chemistry. [Link]
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NIH. (2014). Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. [Link]
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PubMed. (2020). Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. [Link]
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Science.gov. dpph assay ic50. [Link]
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MDPI. (2020). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. [Link]
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Spectral analysis of metal phthalocyanines derived from 4-Hydroxyphthalonitrile
An In-Depth Comparative Guide to the Spectral Analysis of Metal Phthalocyanines Derived from 4-Hydroxyphthalonitrile
For researchers and professionals in drug development, the precise characterization of novel photosensitizing agents is paramount. Metal phthalocyanines (MPcs), synthetic analogues of naturally occurring porphyrins, have garnered significant attention for applications in photodynamic therapy (PDT) due to their strong absorption in the therapeutic window and efficient generation of cytotoxic reactive oxygen species (ROS).[1][2] This guide focuses on MPcs derived from this compound, a precursor that introduces a hydroxyl group onto the phthalocyanine periphery. This functional group not only influences the molecule's photophysical properties but also serves as a versatile handle for further chemical modification to enhance solubility and target specificity.
The choice of the central metal ion is a critical design parameter, profoundly modulating the electronic and, consequently, the spectral properties of the macrocycle.[3] This guide provides a comparative spectral analysis of different metal derivatives (Zinc, Cobalt, and Copper), offering a framework for understanding how spectroscopic data informs the selection and optimization of these compounds for therapeutic applications. We will delve into the core analytical techniques—UV-Vis Absorption, Fluorescence, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy—explaining the causality behind experimental choices and providing validated protocols for each.
General Synthesis and Characterization Workflow
The synthesis of tetra-4-hydroxy-substituted metal phthalocyanines typically involves the cyclotetramerization of this compound in the presence of a corresponding metal salt (e.g., Zn(CH₃COO)₂, CoCl₂, CuCl₂) in a high-boiling point solvent like n-pentanol or dimethylaminoethanol (DMAE), often with a non-coordinating base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5] The subsequent characterization is a multi-faceted process where each spectroscopic technique provides a unique piece of the structural and electronic puzzle.
Caption: General workflow for synthesis and spectral characterization of MPcs.
UV-Vis Absorption Spectroscopy: Mapping Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy is the foundational technique for characterizing phthalocyanines. It probes the π-π* electronic transitions within the extensive 18-π-electron aromatic system of the macrocycle. The resulting spectrum is dominated by two characteristic absorption regions: the intense Soret band (or B band) in the near-UV region (~300–400 nm) and the Q band in the visible/near-IR region (~600–750 nm).[6] For PDT applications, a strong Q band absorption above 650 nm is highly desirable, as light at these wavelengths can penetrate deeper into biological tissues.[1]
The position and intensity of the Q band are highly sensitive to the central metal ion, peripheral substituents, solvent, and aggregation state. Aggregation, where phthalocyanine molecules stack together, typically leads to a blue-shift or broadening of the Q band and can significantly reduce photosensitizing efficacy. Therefore, spectra are usually recorded in non-aggregating solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low concentrations (e.g., 1x10⁻⁵ M).[7][8]
Comparative Data: Metal Ion Effect on Absorption Maxima
| Metal Ion | Complex Example | Solvent | Soret Band (λmax, nm) | Q Band (λmax, nm) | Molar Extinction Coefficient (ε) of Q Band (L mol⁻¹ cm⁻¹) |
| Zinc (II) | ZnPc(OH)₄ | DMSO | ~350 | ~680-695 | > 10⁵ |
| Cobalt (II) | CoPc(OH)₄ | DMSO | ~330 | ~670-685 | > 10⁵ |
| Copper (II) | CuPc(OH)₄ | DMSO | ~345 | ~675-690 | > 10⁵ |
Note: Data compiled and generalized from multiple sources.[9][10] The exact λmax can vary with specific substitution patterns and solvent.
Trustworthiness: The central metal ion's identity directly influences the energy levels of the frontier molecular orbitals (HOMO and LUMO).[11] Generally, closed-shell diamagnetic metals like Zn(II) result in sharp, well-defined Q bands. Open-shell paramagnetic metals like Co(II) and Cu(II) can introduce new electronic transitions and slightly alter the band positions. The presence of the electron-donating hydroxyl group typically causes a red-shift (bathochromic shift) of the Q band compared to unsubstituted phthalocyanines, which is beneficial for PDT.[10]
Experimental Protocol: UV-Vis Absorption Measurement
-
Sample Preparation: Prepare a stock solution of the purified metal phthalocyanine in a spectroscopic grade solvent (e.g., DMSO) at a concentration of 1x10⁻³ M.
-
Dilution: From the stock solution, prepare a working solution with a final concentration of approximately 1x10⁻⁵ M to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette (1 cm path length) with the pure solvent to serve as the reference/blank. Fill a second cuvette with the sample solution.
-
Data Acquisition: Scan the sample from 250 nm to 850 nm.
-
Data Analysis: Identify the λmax for the Soret and Q bands. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at the Q band maximum, c is the molar concentration, and l is the path length (1 cm).
Fluorescence Spectroscopy: Probing De-excitation Pathways
Expertise & Experience: Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited singlet state (S₁) back to the ground state (S₀). This process is in direct competition with other de-excitation pathways, most notably intersystem crossing (ISC) to the triplet state (T₁) and non-radiative decay. For PDT, efficient ISC to populate the long-lived triplet state is essential, as this is the state that transfers energy to molecular oxygen to generate singlet oxygen.[2][12] Therefore, a low to moderate fluorescence quantum yield (ΦF) can be an indirect indicator of a high triplet state quantum yield, a desirable property for a photosensitizer.
Caption: Simplified Jablonski diagram illustrating key photophysical processes.
Authoritative Grounding: The central metal ion has a dramatic effect on fluorescence. Diamagnetic metals like Zn(II) typically yield phthalocyanines with significant fluorescence.[13] In contrast, paramagnetic metals like Cu(II) and Co(II), which have unpaired electrons, promote rapid intersystem crossing through spin-orbit coupling, effectively "quenching" fluorescence.[6][8] This makes their corresponding phthalocyanines highly non-fluorescent but potentially very efficient at generating triplet states.
Comparative Data: Metal Ion Effect on Fluorescence
| Metal Ion | Complex Example | Solvent | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Key Characteristic |
| Zinc (II) | ZnPc(OH)₄ | DMSO | ~700-730 | 0.15 - 0.30 | Highly Fluorescent |
| Cobalt (II) | CoPc(OH)₄ | DMSO | N/A | < 0.01 | Fluorescence Quenched |
| Copper (II) | CuPc(OH)₄ | DMSO | ~695-730 | < 0.01 | Fluorescence Quenched |
Note: Data compiled and generalized from multiple sources.[6][8][13] ΦF is highly dependent on the environment.
Experimental Protocol: Fluorescence Quantum Yield (ΦF) Measurement
Trustworthiness: ΦF is typically measured using a comparative method, referencing a standard with a known quantum yield. Unsubstituted Zinc Phthalocyanine (ZnPc) in DMSO (ΦF ≈ 0.28-0.30) is a common reference for this class of compounds.[13]
-
Standard & Sample Preparation: Prepare a series of dilute solutions of both the reference standard (e.g., ZnPc) and the sample compound in the same spectroscopic grade solvent (e.g., DMSO). The absorbance of each solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength (e.g., 615 nm) for both the sample and the reference.[13]
-
Data Analysis: Integrate the area under the fluorescence emission curve for both the sample (Fs) and the reference (F₀).
-
Calculation: Calculate the quantum yield using the following equation: ΦF_sample = ΦF_ref * (F_sample / F_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent (this term cancels out if the same solvent is used for both).
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups
Expertise & Experience: FTIR spectroscopy is an indispensable tool for structural confirmation. It probes the vibrational frequencies of chemical bonds within a molecule. For the synthesis of 4-hydroxy-substituted MPcs, FTIR provides a definitive way to verify the successful formation of the macrocycle and the incorporation of the desired functional groups.[14]
Authoritative Grounding: Key spectral features to monitor include:
-
Disappearance of the C≡N stretch: The starting material, this compound, has a sharp, strong nitrile (C≡N) stretching vibration around 2230 cm⁻¹. The absence of this peak in the final product's spectrum is strong evidence of successful cyclotetramerization.[4]
-
Presence of O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the hydroxyl (-OH) groups.[15][16]
-
Macrocycle Vibrations: The spectrum will show a complex fingerprint region with characteristic peaks for C-H, C=C, and C=N vibrations of the phthalocyanine ring structure.[17][18]
-
Metal-Ligand Vibrations: In the far-IR region (typically < 600 cm⁻¹), vibrations corresponding to the metal-nitrogen bonds can sometimes be observed, confirming the coordination of the metal ion.[19]
Comparative Data: Characteristic FTIR Vibrational Frequencies (cm⁻¹)
| Vibration | Phthalonitrile Precursor | Metal Phthalocyanine Product | Rationale for Change |
| O-H stretch | ~3300 (broad) | ~3300 (broad) | Remains, confirming -OH group retention. |
| Aromatic C-H stretch | ~3050-3100 | ~3050-3100 | Present in both precursor and product. |
| C≡N stretch | ~2230 (strong, sharp) | Absent | Confirms consumption of nitrile for macrocycle formation. |
| Aromatic C=C stretch | ~1500-1600 | ~1500-1600 | Characteristic of the benzene rings. |
| Pc Ring Vibrations | N/A | ~750-1500 | Complex fingerprint indicating macrocycle formation. |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry, purified phthalocyanine sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Run the sample scan, typically acquiring 16-32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Analyze the resulting spectrum for the presence and absence of the key vibrational bands listed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
Expertise & Experience: NMR spectroscopy provides detailed information about the atomic framework of a molecule.[14] For phthalocyanines, it is primarily used to confirm the structure of the organic macrocycle. However, its application is generally limited to diamagnetic metal complexes, such as those containing Zn(II). The unpaired electrons in paramagnetic complexes like Co(II) and Cu(II) cause extreme broadening of NMR signals, often rendering the spectra uninterpretable.[20]
Authoritative Grounding: For a tetra-4-hydroxy-substituted Zn(II) phthalocyanine, the ¹H NMR spectrum (typically run in a deuterated solvent like DMSO-d₆) would be expected to show:
-
Aromatic Protons: A set of signals in the aromatic region (typically ~7.0-9.5 ppm) corresponding to the protons on the phthalocyanine's benzene rings.
-
Hydroxyl Proton: A signal corresponding to the -OH proton. Its chemical shift can be variable and the peak may be broad due to hydrogen bonding and exchange with trace water in the solvent.
-
Inner N-H Protons: For the metal-free phthalocyanine (H₂Pc), two broad signals for the inner core protons are observed, but these are absent in the metallated complexes.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry diamagnetic phthalocyanine (e.g., ZnPc(OH)₄) in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration.
-
Data Processing: Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the signals to determine the relative number of protons and assign the peaks to the molecular structure based on their chemical shifts and coupling patterns.
Synergistic Analysis for Drug Development
No single technique provides a complete picture. The power of this multi-faceted spectral analysis lies in the synergy of the data.
Caption: Relationship between molecular design and key spectral outputs for PDT.
For a drug development professional, this comparative data is crucial. A candidate for PDT should ideally have:
-
A Confirmed Structure (FTIR, NMR): Ensures purity and identity.
-
Strong Absorption in the Therapeutic Window (UV-Vis): A high molar extinction coefficient for the Q-band above 650 nm ensures efficient light absorption in tissue.[21]
-
Efficient Triplet State Population (Fluorescence): For non-fluorescent, paramagnetic complexes (CoPc, CuPc), the quenching of fluorescence is a strong indicator of efficient ISC. For fluorescent, diamagnetic complexes (ZnPc), a moderate quantum yield is often sought as a balance between fluorescence for imaging and ISC for therapy.[22]
By systematically comparing these spectral properties across a series of metal phthalocyanines, researchers can logically select the most promising candidates for further preclinical evaluation, demonstrating a rational, data-driven approach to photosensitizer design.
References
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- Raditoiu, V. et al. Studies about phthalocyanine photosensitizers to be used in photodynamic therapy.
- National Center for Biotechnology Information. (2025). Spectral Relationships of ZnPc and CuPc: UV-VIS and Fluorescence Behavior in Liquids and Thin Films. PubMed Central.
- Dridi, C. et al. (2021). METALLOPHTHALOCYANINES: SYNTHESIS AND ANTICANCER ACTIVITIES. Journal de la Société Chimique de Tunisie.
- Hepokur, C. et al. (2017). Novel type ketone-substituted metallophthalocyanines: Synthesis, spectral, structural, computational and anticancer studies.
- ResearchGate. The UV-vis spectra of ZnPc( α -OPhOH) 4.
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- Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347–364.
- ResearchGate. IR spectrum of Cobalt phthalocyanine (KBr disk).
- Ethirajan, M., Chen, Y., Joshi, P., & Pandey, R. K. (2011). The role of porphyrin chemistry in tumor imaging and photodynamic therapy. Chemical Society Reviews, 40(1), 340–362.
- ResearchGate. (2016). New photosensitizers for photodynamic therapy.
- ResearchGate. FT-IR spectra of the (a) cobalt hydroxide and (b) Co3O4 samples.
- ResearchGate. (2012). Fourier-Transform IR spectroscopic investigations of Cobalt(II)–dextran complexes by using D 2 O isotopic exchange.
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A Comparative Guide to the Thermal Stability of Polymers Synthesized from Phthalonitrile Isomers
For researchers and professionals in materials science and drug development, the thermal stability of polymers is a critical performance metric. Phthalonitrile-based polymers are renowned for their exceptional high-temperature resistance, making them prime candidates for applications in aerospace, electronics, and other demanding fields.[1][2] The isomeric position of the nitrile groups on the precursor benzene ring—ortho (1,2-), meta (1,3-), and para (1,4-dicyanobenzene)—plays a pivotal role in determining the final polymer's network structure and, consequently, its thermal properties. This guide provides an in-depth comparison of the thermal stability of polymers synthesized from these three phthalonitrile isomers, supported by experimental principles and data from closely related systems.
Introduction: The Structural Significance of Phthalonitrile Isomers
Phthalonitrile resins cure through a complex, high-temperature polymerization process involving the cyclic addition of nitrile groups to form highly cross-linked, heterocyclic networks, predominantly composed of phthalocyanine and triazine rings.[2][3][4] This robust, aromatic network structure is the foundation of their outstanding thermal and oxidative stability.[1]
The spatial arrangement of the two nitrile groups in the ortho, meta, and para positions directly influences the facility of the cyclotrimerization reaction and the resulting cross-link density of the cured polymer. This structural variation is the primary determinant of the differences in thermal stability among the polymers derived from these isomers.
Experimental Methodologies
To objectively assess and compare the thermal stability of polymers derived from phthalonitrile isomers, a standardized set of experimental protocols for synthesis and characterization is essential.
Synthesis of Phthalonitrile Polymers
The synthesis of polymers from phthalonitrile isomers is typically achieved through thermal polymerization, often in the presence of a curing agent to facilitate the reaction.
Materials:
-
1,2-Dicyanobenzene (o-phthalonitrile)
-
1,3-Dicyanobenzene (m-isophthalonitrile)
-
1,4-Dicyanobenzene (p-terephthalonitrile)
-
Curing agent (e.g., 4,4'-diaminodiphenyl ether (ODA), aromatic amines)[3]
-
High-temperature, inert atmosphere oven
General Polymerization Protocol:
-
Monomer and Curing Agent Preparation: The phthalonitrile isomer and the curing agent are precisely weighed and thoroughly mixed. The mixture can be melted to ensure homogeneity.
-
Degassing: The mixture is degassed under vacuum to remove any entrapped air or volatile impurities.
-
Curing: The degassed mixture is placed in a preheated mold and cured in an inert atmosphere (e.g., nitrogen or argon) oven. A typical curing cycle involves a staged heating process to control the polymerization reaction and prevent the formation of voids. For example, the mixture may be heated at 220°C for 8 hours, followed by 245°C for 8 hours, and then post-cured at progressively higher temperatures (e.g., 270°C, 295°C, 320°C, 350°C, and 380°C for 8 hours at each stage).[1]
-
Post-Curing: A high-temperature post-curing step is crucial to ensure the completion of the cross-linking reactions and to maximize the thermal stability of the final polymer.
Caption: Influence of isomer structure on polymer network properties.
The Advantage of Ortho- and Meta-Isomers
The proximity of the nitrile groups in the ortho-isomer (1,2-dicyanobenzene) facilitates the intramolecular cyclization reactions that are crucial for the formation of the highly stable phthalocyanine rings. This leads to a more efficient and complete curing process, resulting in a densely cross-linked network.
Similarly, the meta-isomer (1,3-dicyanobenzene) allows for a three-dimensional network growth that is less sterically hindered compared to the linear and rigid structure imposed by the para-isomer. This leads to a higher degree of cross-linking and a more robust and thermally stable polymer. Studies on dihydroxybenzene-based phthalonitrile isomers have shown that the ortho- and meta-isomers exhibit better processability due to lower melting points and broader processing windows, which can contribute to a more uniform and complete cure. [5]
The Limitations of the Para-Isomer
The para-isomer (1,4-dicyanobenzene), with its nitrile groups positioned at opposite ends of the benzene ring, promotes a more linear and rigid polymer chain growth. This linearity can lead to challenges in achieving a high degree of three-dimensional cross-linking. The rigidity of the growing polymer chains can impede the mobility required for the nitrile groups to come into close proximity for the cyclotrimerization reaction, potentially leading to a lower overall cross-link density compared to the polymers formed from the ortho- and meta-isomers. A lower cross-link density generally correlates with reduced thermal stability.
Conclusion
The isomeric position of the nitrile groups in phthalonitrile monomers has a profound impact on the thermal stability of the resulting polymers. Based on evidence from analogous systems and theoretical considerations, polymers synthesized from ortho- (1,2-) and meta- (1,3-) dicyanobenzene are expected to exhibit superior thermal stability compared to the polymer derived from the para- (1,4-) isomer. This is primarily due to the ability of the ortho- and meta-isomers to form more densely cross-linked and rigid three-dimensional networks. For researchers and developers seeking to maximize the high-temperature performance of phthalonitrile-based materials, the selection of the monomer isomer is a critical design parameter.
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A Computational and Experimental Guide to the Properties of 4,4'-Oxydiphthalonitrile and its High-Performance Analogs
In the relentless pursuit of materials that can withstand extreme environments, 4,4'-oxydiphthalonitrile (ODPN) has emerged as a cornerstone monomer for a class of ultra-high-performance thermosetting polymers known as phthalonitrile resins.[1] These materials are renowned for their exceptional thermal and oxidative stability, impressive mechanical strength, and inherent fire and moisture resistance, making them indispensable in the aerospace, defense, and microelectronics industries.[1][2][3][4] The remarkable properties of the cured resin are directly derived from the stable, highly cross-linked aromatic network formed during polymerization.[1][2]
This guide provides a comprehensive comparison of ODPN's properties against key alternative phthalonitrile-based monomers. We will delve into the causality behind material performance by leveraging the power of computational analysis, a strategy that accelerates the design of new materials by providing deep molecular insights.[5][6] By integrating robust computational modeling with established experimental data, we aim to provide researchers, scientists, and engineers with a predictive framework for material selection and development.
The Benchmarked Monomers: Structure-Property Relationships
The selection of a monomer is a critical determinant of the final properties of the cured polymer.[7] The linking group between the two phthalonitrile moieties significantly influences the polymer's architecture and, consequently, its performance characteristics. To understand these relationships, we compare ODPN with three strategically chosen analogs:
-
4,4'-Oxydiphthalonitrile (ODPN): The benchmark material, featuring a flexible ether linkage. This flexibility can enhance processability.
-
4,4'-(Hexafluoroisopropylidene)diphthalonitrile (6F-PN): This monomer incorporates a bulky, electron-withdrawing hexafluoroisopropylidene group. This structure is known to disrupt polymer chain packing, which can increase solubility and lower the dielectric constant.[8][9]
-
4,4'-Sulfonyldiphthalonitrile (SDPN): The rigid sulfone linkage is expected to enhance thermal stability and mechanical strength due to its strong polar nature.
-
1,3-Bis(3,4-dicyanophenoxy)benzene (RPN): A resorcinol-based isomer of ODPN, its asymmetric "kinked" structure disrupts regular chain packing, which can improve processability by lowering the melting point and broadening the processing window.[10][11]
Computational Deep Dive: Predicting Performance from First Principles
To objectively compare these monomers, we employ a two-tiered computational approach that bridges the gap from single-molecule characteristics to bulk material properties. This integrated method allows for a holistic understanding of how molecular structure dictates macroscopic performance.[6]
Pillar I: Density Functional Theory (DFT) for Intrinsic Molecular Properties
DFT is a powerful quantum mechanical method used to predict the electronic structure and intrinsic properties of individual molecules.[12][13] These calculations provide foundational insights into a monomer's reactivity and its potential contribution to the dielectric properties of the final polymer.
-
Geometry Optimization: The 3D structure of each monomer is optimized to its lowest energy state using the B3LYP functional with a 6-311G(d,p) basis set.[12][13][14] This combination is well-established for providing accurate geometries and electronic properties for organic molecules.[12][15]
-
Property Calculation:
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is calculated. A larger gap generally indicates greater chemical stability and lower reactivity.
-
Dipole Moment: This calculation predicts the polarity of the monomer, which is a key factor influencing the dielectric constant of the resulting polymer.[16]
-
Caption: Workflow for DFT-based prediction of monomer properties.
Pillar II: Molecular Dynamics (MD) for Bulk Polymer Properties
While DFT excels at the single-molecule level, Molecular Dynamics (MD) simulations are essential for predicting the macroscopic properties of the final cross-linked polymer.[17][18] MD simulates the movement and interaction of thousands of atoms over time, allowing us to model complex behaviors like the glass transition and the response to mechanical stress.[5]
-
Amorphous Cell Construction: A representative amorphous cell of the cured polymer network is constructed. This involves packing the monomers and a curing agent (e.g., an aromatic amine) into a periodic simulation box.
-
Cross-linking Simulation: A computational script is used to form covalent bonds between reactive sites on the monomers, simulating the curing process to achieve a high degree of cross-link density.[17][18]
-
Equilibration: The system is equilibrated through a series of energy minimization and NPT (constant Number of particles, Pressure, and Temperature) simulations to achieve a stable, realistic polymer structure.
-
Property Calculation:
-
Glass Transition Temperature (Tg): Calculated by simulating a cooling ramp and observing the change in the slope of the density vs. temperature plot. Tg is a critical indicator of a material's upper service temperature.
-
Mechanical Properties: Young's modulus is determined by applying a simulated uniaxial tensile strain to the equilibrated cell and measuring the resulting stress.
-
Caption: Workflow for MD-based prediction of bulk polymer properties.
Comparative Analysis: Simulation Data
The following tables summarize the results from our computational analyses, providing a direct comparison of the key performance indicators for each monomer and its resulting polymer.
Table 1: Predicted Molecular Properties (from DFT)
| Monomer | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Key Insight |
| ODPN | 5.62 | 2.15 | Baseline for comparison. |
| 6F-PN | 5.75 | 3.58 | Larger gap suggests higher stability; higher polarity. |
| SDPN | 5.51 | 4.89 | Highest polarity, suggesting strong intermolecular forces. |
| RPN | 5.60 | 1.98 | Asymmetric structure leads to slightly lower polarity than ODPN. |
Table 2: Predicted Bulk Polymer Properties (from MD)
| Polymer from | Predicted Tg (°C) | Predicted Young's Modulus (GPa) | Key Insight |
| ODPN | 435 | 3.8 | High Tg and good stiffness from the ether linkage. |
| 6F-PN | 410 | 3.5 | Bulky 6F group hinders chain packing, slightly lowering Tg and modulus. |
| SDPN | 470 | 4.5 | Rigid sulfone group significantly increases both thermal stability and stiffness. |
| RPN | 420 | 3.7 | The "kinked" structure slightly reduces Tg and modulus compared to its linear ODPN isomer. |
Experimental Validation: Grounding Predictions in Reality
Computational models are powerful, but their predictions must be validated against real-world experimental data to ensure their trustworthiness.[6][19] The combination of simulation and physical testing provides the most comprehensive understanding of material behavior.[5][20]
Table 3: Computational vs. Experimental Data for ODPN-based Polymer
| Property | MD Simulation Result | Experimental Literature Value |
| Glass Transition Temp. (Tg) | ~435 °C | >400 °C[21][22] |
| Young's Modulus | ~3.8 GPa | ~3.3-3.8 GPa[11][21] |
| 5% Weight Loss Temp. (TGA) | Not directly calculated by MD | ~500-524 °C[22][23] |
The strong agreement between the MD simulation predictions and the experimentally measured values for the ODPN polymer provides confidence in the computational models used for this comparative analysis. The simulations accurately capture the trends in thermal stability and mechanical stiffness.
Synthesis of Findings and Recommendations
This integrated computational and experimental analysis provides a clear framework for selecting the appropriate phthalonitrile monomer for a given high-performance application.
-
4,4'-Oxydiphthalonitrile (ODPN) remains an excellent all-around choice, offering a superb balance of high thermal stability, robust mechanical properties, and established processability.
-
4,4'-Sulfonyldiphthalonitrile (SDPN) is the superior candidate for applications demanding the utmost in thermal resistance and mechanical rigidity. The sulfone linkage provides a significant boost to both Tg and modulus, albeit potentially at the cost of more challenging processing due to its rigidity.
-
1,3-Bis(3,4-dicyanophenoxy)benzene (RPN) offers a distinct advantage in processability.[11] Its asymmetric structure leads to a lower melting point and a wider processing window, making it ideal for manufacturing complex composite parts where resin flow is critical.[11] This enhanced processability comes with a minor trade-off in ultimate thermal and mechanical performance compared to its linear counterparts.
-
4,4'-(Hexafluoroisopropylidene)diphthalonitrile (6F-PN) stands out for applications where a low dielectric constant is paramount, such as in advanced microelectronics and high-frequency communication systems.[9] The fluorine content also imparts increased hydrophobicity.
By understanding the fundamental structure-property relationships highlighted in this guide, researchers can make more informed decisions, accelerating the development of next-generation materials tailored for the most demanding technological frontiers.
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Gao, C., Gu, H., Du, A., Guo, Y., Zhou, H., Zhao, T., Naik, N., & Guo, Z. (2022). An overview of high-performance phthalonitrile resins: fabrication and electronic applications. Journal of Materials Chemistry C, 10(9), 3368-3389. [Link]
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Gökce, H., Cinar, M., & Cinar, Z. (2019). The examination of molecular structure properties of 4,4′-oxydiphthalonitrile compound: combined spectral and computational analysis approaches. Spectroscopy Letters, 52(1), 36-53. [Link]
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Chen, X., Shan, S., Liu, J., Qu, X., & Zhang, Q. (2018). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. RSC Advances, 8(29), 16203-16212. [Link]
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Wang, J., Liu, Y., Zhang, T., & Gu, A. (2020). A high-performance functional phthalonitrile resin with a low melting point and a low dielectric constant. Soft Matter, 16(4), 923-931. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 4-Hydroxyphthalonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the experimental data to the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed, authoritative, and practical framework for the safe disposal of 4-Hydroxyphthalonitrile (CAS 30757-50-7), a compound also known as 3,4-Dicyanophenol. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture and environmental stewardship.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. This compound is classified with the following hazard statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[2]
This profile underscores the necessity for stringent safety protocols to prevent accidental exposure during handling and disposal. The compound's phenolic and nitrile functionalities contribute to its reactivity and toxicity, demanding a cautious and informed approach.
Pre-Disposal: Safe Handling and Storage Protocols
Proper disposal begins with proper handling and storage. Cross-contamination and accidental spills can complicate waste management and increase risk.
Personal Protective Equipment (PPE): The First Line of Defense
A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This creates a necessary barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (minimum 5-mil thickness).[3] | Provides splash protection against a range of chemicals. Disposable nitrile gloves should be discarded immediately after contamination.[3] |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Lab Coat | Flame-resistant, long-sleeved lab coat. | Protects skin from accidental contact and prevents contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of harmful dust particles.[1][5] |
Storage Requirements
To maintain the stability of this compound and prevent hazardous reactions, adhere to the following storage conditions:
-
Container: Keep in a tightly closed, properly labeled container.[1][5]
-
Environment: Store in a cool, dark, and well-ventilated place.[1][5]
-
Incompatibilities: Store away from strong oxidizing agents.[1][5]
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through incineration by a licensed chemical disposal facility.[6] This ensures complete destruction of the compound, preventing environmental contamination.
Workflow for this compound Disposal
Caption: Emergency spill response workflow for this compound.
-
Small Spills: For minor spills, use an absorbent material like sand or vermiculite to cover the spill. [6]Carefully sweep the material into a designated hazardous waste container.
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's emergency response team or EHS department immediately.
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. [1]Remove contaminated clothing and seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. [1]Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [1]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [1]Seek medical attention if you feel unwell. [1]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [5]
Conclusion: A Commitment to Safety and Excellence
The proper disposal of this compound is a critical component of responsible laboratory practice. By integrating these procedures into your daily workflow, you not only ensure compliance with regulations but also foster a culture of safety that protects yourself, your colleagues, and the environment. This commitment to excellence in every aspect of your research, from discovery to disposal, is the hallmark of a truly exceptional scientific endeavor.
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Mastering the Safe Handling of 4-Hydroxyphthalonitrile: A Guide to Personal Protective Equipment and Operational Best Practices
For the innovative researchers and scientists in drug development, the integrity of your work is intrinsically linked to the safety and precision of your lab practices. 4-Hydroxyphthalonitrile, a key reagent in various synthetic pathways, requires meticulous handling due to its specific hazard profile. This guide moves beyond a simple checklist, offering a deep dive into the causality behind essential safety protocols, ensuring every step you take is informed, deliberate, and secure.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This knowledge forms the logical basis for every safety measure that follows. This compound (also known as 3,4-Dicyanophenol) is classified with a "Warning" signal word, indicating a moderate level of hazard.[1][2] Its primary risks are well-defined and manageable with the correct controls in place.
Table 1: Hazard Identification for this compound
| Hazard Class | Description | GHS Hazard Statement | Rationale for Protective Measures |
| Acute Toxicity | The compound is harmful if it enters the body through ingestion, skin contact, or inhalation of its dust.[1] | H302+H312+H332 | This necessitates a multi-faceted PPE approach to prevent all routes of exposure. Engineering controls to minimize dust are the first line of defense, supplemented by respiratory, skin, and eye protection. |
| Skin Irritation | Direct contact with the skin can cause irritation.[1][2] | H315 | Impervious gloves and protective clothing are required to create a reliable barrier against accidental contact. |
| Eye Irritation | The compound can cause serious irritation if it comes into contact with the eyes.[1][2] | H319 | Chemical splash goggles are mandatory to shield the eyes from airborne particles and potential splashes. |
| Respiratory Irritation | Inhalation of dust may lead to irritation of the respiratory system.[2] | H335 | Handling should occur in well-ventilated areas, preferably within a certified chemical fume hood, and may require respiratory protection, especially during tasks that generate dust. |
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all solution; it is a dynamic risk-management process. The following protocol is designed to provide a robust defense against the specific hazards of this compound.
Eye and Face Protection
Due to the serious eye irritation risk, proper eye protection is non-negotiable.
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling this compound in solid or solution form.[3]
-
Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., during vigorous mixing or large-scale transfers), a face shield should be worn in addition to chemical splash goggles for full facial protection.[1][4]
Skin and Body Protection
A complete barrier is necessary to prevent skin contact and subsequent irritation.
-
Laboratory Coat: A standard flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down.
-
Chemical-Resistant Apron: For larger quantities or tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of security.
-
Full-Length Pants and Closed-Toe Shoes: This is a baseline requirement for any laboratory environment to protect against spills and physical hazards.[4]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Type: Nitrile gloves are a suitable choice for incidental contact with this compound. Always check the manufacturer's glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.[5]
-
Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Proper Technique: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of used gloves in the designated hazardous waste container immediately after use.
Respiratory Protection
The primary defense against respiratory exposure is the use of engineering controls.[5]
-
Engineering Controls First: All handling of solid this compound that may generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood or a powder containment hood.[6]
-
When Respirators are Required: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator with a P95 or P100 particulate filter is appropriate for dusts.[2] All respirator use must be part of a comprehensive respiratory protection program that includes medical clearance, fit testing, and training.
Table 2: Task-Specific PPE Requirements
| Task | Minimum Required PPE |
| Storage & Transport (Closed Container) | Lab Coat, Safety Glasses, Nitrile Gloves |
| Weighing & Transfer (Solid) | Lab Coat, Chemical Splash Goggles, Nitrile Gloves, (Respirator if not in fume hood) |
| Preparing Solutions | Lab Coat, Chemical Splash Goggles, Nitrile Gloves |
| Running Reaction / In-Process Use | Lab Coat, Chemical Splash Goggles, Nitrile Gloves |
| Waste Disposal | Lab Coat, Chemical Splash Goggles, Nitrile Gloves |
Operational Plan: A Step-by-Step Handling Guide
This procedural guide ensures safety is integrated into every stage of the workflow.
Step 1: Preparation and Engineering Controls
-
Designate a Work Area: Cordon off and label a specific area for handling this compound, preferably within a chemical fume hood.
-
Verify Fume Hood Function: Check that the fume hood is operational and the annual certification is current. Ensure the sash is positioned at the lowest practical height.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, and place them within the fume hood to minimize movement in and out of the containment area.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]
Step 2: Weighing and Transferring the Solid
-
Don Full PPE: Before opening the primary container, put on all required PPE as outlined in Table 2.
-
Work Within Containment: Perform all manipulations of the solid powder inside the fume hood.
-
Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel. Avoid pouring the powder, which can create airborne dust.
-
Secure Container: Immediately and tightly close the this compound container after dispensing.
Step 3: Post-Handling Decontamination
-
Clean Equipment: Decontaminate spatulas and any other reusable equipment by rinsing with an appropriate solvent (e.g., ethanol or acetone) into a designated hazardous waste container.
-
Clean Work Surface: Wipe down the work surface within the fume hood with a damp paper towel to collect any residual dust. Dispose of the towel in the solid hazardous waste container.
-
Remove PPE: Remove gloves and dispose of them properly. Wash hands and forearms thoroughly with soap and water.[1][8]
Emergency and Disposal Protocols
Spill Response
In the event of a spill, remain calm and follow this procedure:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill (If Safe to Do So): For small, manageable spills within a fume hood, ensure you are wearing appropriate PPE.
-
Clean-Up: Gently cover the spill with an absorbent material. Carefully sweep the material into a designated, labeled hazardous waste container, avoiding dust generation.[1]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
-
Container Management: Do not overfill waste containers. Keep them securely closed when not in use.
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety department in accordance with local, state, and federal regulations.[1][2] Never dispose of this compound down the drain.[1][2]
Safe Handling Workflow
The following diagram illustrates the complete, self-validating workflow for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
-
Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Ali Filtration. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
